2,8-Dimethyladenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBEEFIKCGALL-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of 2,8-Dimethyladenosine in Bacterial Ribosomal RNA: A Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the discovery of 2,8-dimethyladenosine (B12408709) (m²⁸A), a modified ribonucleoside, in bacterial ribosomal RNA (rRNA). The discovery of this hypermethylated adenosine (B11128) derivative is significant due to its association with broad-spectrum antibiotic resistance. This document details the seminal findings, the enzymatic basis of its biosynthesis, the experimental methodologies employed for its detection, and the quantitative data supporting its role in conferring resistance to multiple classes of antibiotics that target the ribosome. The information is intended to serve as a detailed resource for researchers in microbiology, biochemistry, and drug development.
Introduction
Post-transcriptional modifications of RNA are critical for a wide range of biological processes, influencing RNA structure, stability, and function. In bacteria, these modifications are particularly important in the context of antibiotic resistance. The discovery of this compound at a key position in the 23S rRNA of the bacterial ribosome has unveiled a novel mechanism of resistance to several classes of antibiotics that target the peptidyl transferase center. This modification is catalyzed by the Cfr methyltransferase, a radical S-adenosylmethionine (SAM) enzyme.[1] This guide will delve into the technical details of this pivotal discovery.
The Discovery of this compound in Escherichia coli
The initial identification of this compound in bacteria was a result of investigations into the mechanism of action of the Cfr methyltransferase. Originally associated with resistance to phenicols and lincosamides, the Cfr enzyme was found to confer a much broader resistance phenotype. The key discovery was made by Giessing and colleagues in 2009, who demonstrated that Cfr catalyzes the methylation of adenosine at position 2503 (A2503) of 23S rRNA.[1]
Their research revealed that Cfr is a dual-function enzyme. In wild-type E. coli, which already possesses a methyl group at the C2 position of A2503 (forming 2-methyladenosine (B93211) or m²A), Cfr adds a second methyl group at the C8 position, resulting in this compound (m²⁸A). In an E. coli strain lacking the endogenous methyltransferase responsible for the C2 methylation, Cfr was shown to be capable of catalyzing methylation at both the C2 and C8 positions, again forming this compound.[1] The primary modification responsible for the broad antibiotic resistance, however, was determined to be the methylation at the C8 position, leading to the formation of 8-methyladenosine (B1596262) (m⁸A) in the absence of C2 methylation.[1]
Data Presentation
The discovery and characterization of this compound and its impact on antibiotic resistance were supported by quantitative data from mass spectrometry and antimicrobial susceptibility testing.
Mass Spectrometry Data
While specific fragmentation data for this compound from the original discovery paper is not publicly detailed, the identification was confirmed by comparing the fragmentation pattern of the modified nucleoside isolated from E. coli with that of a chemically synthesized this compound standard. The general approach involves identifying the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.
Table 1: Theoretical Mass-to-Charge Ratios (m/z) for Adenosine and its Methylated Derivatives
| Compound | Chemical Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| Adenosine (A) | C₁₀H₁₃N₅O₄ | 267.0968 | 268.1046 |
| 2-Methyladenosine (m²A) | C₁₁H₁₅N₅O₄ | 281.1124 | 282.1202 |
| 8-Methyladenosine (m⁸A) | C₁₁H₁₅N₅O₄ | 281.1124 | 282.1202 |
| This compound (m²⁸A) | C₁₂H₁₇N₅O₄ | 295.1281 | 296.1359 |
Antimicrobial Susceptibility Data
The expression of the Cfr methyltransferase in E. coli leads to a significant increase in the minimum inhibitory concentrations (MICs) for a wide range of antibiotics that target the large ribosomal subunit.
Table 2: Minimum Inhibitory Concentrations (MICs in µg/mL) for E. coli Expressing Cfr Methyltransferase
| Antibiotic Class | Antibiotic | E. coli (Control) | E. coli (+ Cfr) | Fold Increase |
| Phenicols | Chloramphenicol | 4 | 64 | 16 |
| Florfenicol | 4 | 64 | 16 | |
| Lincosamides | Clindamycin | 8 | >128 | >16 |
| Lincomycin | 16 | >128 | >8 | |
| Oxazolidinones | Linezolid | 4 | 32 | 8 |
| Pleuromutilins | Tiamulin | 8 | 1024 | 128 |
| Valnemulin | 16 | 128 | 8 | |
| Streptogramin A | Dalfopristin | 2 | 32 | 16 |
Data adapted from studies on Cfr-mediated resistance.
Experimental Protocols
The identification of this compound in bacterial rRNA was achieved through a combination of molecular biology techniques and advanced analytical chemistry.
Isolation of Ribosomal RNA
-
Bacterial Culture: E. coli strains (both wild-type and strains expressing the cfr gene) are cultured in appropriate media to the mid-logarithmic growth phase.
-
Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using methods such as sonication or enzymatic digestion (e.g., lysozyme).
-
RNA Extraction: Total RNA is extracted from the cell lysate using standard protocols, such as phenol-chloroform extraction or commercially available RNA purification kits.
-
rRNA Enrichment: Ribosomal RNA is enriched from the total RNA pool, often by sucrose (B13894) gradient centrifugation to separate the 70S ribosomes, followed by dissociation into 30S and 50S subunits. The 23S rRNA is then isolated from the 50S subunit.
Enzymatic Digestion of rRNA
-
Nuclease Digestion: The purified 23S rRNA is enzymatically digested to single nucleosides. This is typically achieved using a combination of nucleases, such as nuclease P1, followed by a phosphatase, like bacterial alkaline phosphatase, to remove the phosphate (B84403) groups.
-
Sample Cleanup: The resulting mixture of nucleosides is purified, often using solid-phase extraction, to remove enzymes and salts that could interfere with subsequent analysis.
Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The nucleoside mixture is separated by high-performance liquid chromatography (HPLC), typically using a C18 reverse-phase column. A gradient of solvents (e.g., water with a small amount of acid and acetonitrile) is used to elute the nucleosides at different retention times.
-
Mass Spectrometry Detection: The eluate from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode.
-
MS1 Scan: The first stage of mass spectrometry (MS1) scans for the parent ions of the expected nucleosides based on their mass-to-charge ratios (as listed in Table 1).
-
Collision-Induced Dissociation (CID): Ions corresponding to the mass of the modified adenosine are selected and fragmented by collision with an inert gas (e.g., argon) in a collision cell.
-
MS2 Scan: The second stage of mass spectrometry (MS2) analyzes the masses of the resulting fragment ions. The fragmentation pattern is a unique signature of the molecule's structure.
-
Data Analysis: The fragmentation pattern of the unknown modified nucleoside from the bacterial sample is compared to that of a chemically synthesized this compound standard to confirm its identity.
Visualizations
Experimental Workflow
Caption: Workflow for the identification of this compound.
Biosynthesis of this compound by Cfr Methyltransferase
The Cfr enzyme utilizes a radical S-adenosylmethionine (SAM) mechanism to catalyze the methylation of adenosine. This process involves the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical.
Caption: Biosynthetic pathway of this compound by Cfr.
Conclusion
The discovery of this compound in bacterial rRNA represents a significant advancement in our understanding of RNA modification and its role in antibiotic resistance. The dual-functionality of the Cfr methyltransferase and its radical SAM-based mechanism highlight the intricate biochemical strategies employed by bacteria to evade the action of antimicrobial agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area, including the development of novel antibiotics that can overcome this resistance mechanism. The continued investigation into the prevalence and functional consequences of this and other RNA modifications will undoubtedly yield further insights into the complex world of bacterial gene regulation and host-pathogen interactions.
References
2,8-Dimethyladenosine chemical structure and properties
An In-depth Technical Guide to 2,8-Dimethyladenosine (B12408709) (m²˒⁸A)
Introduction
This compound (m²˒⁸A) is a rare, naturally occurring modified nucleoside found in ribosomal RNA (rRNA). Its presence is linked to a significant mechanism of antibiotic resistance in bacteria. This document provides a comprehensive overview of the chemical structure, properties, biological role, and experimental methodologies associated with this compound, tailored for researchers and professionals in the fields of biochemistry, microbiology, and drug development.
Chemical Structure and Identifiers
This compound is a purine (B94841) nucleoside, which is a derivative of adenosine (B11128) with two methyl groups attached to the adenine (B156593) base at positions C2 and C8.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[1] |
| Sum Formula | C₁₂H₁₇N₅O₄[1] |
| SMILES | Cc1nc2c(N)nc(C)nc2[n]1[C@@H]1O--INVALID-LINK----INVALID-LINK--[C@H]1O[1] |
| InChI | InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1[1] |
| MODOMICS Code | 28A[1] |
Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its identification and for understanding its interactions within biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 295.29 g/mol [2] |
| logP | -0.782[1] |
| Topological Polar Surface Area (TPSA) | 139.54 Ų[1] |
| Hydrogen Bond Donors | 4[1] |
| Hydrogen Bond Acceptors | 9[1] |
Biological Significance and Mechanism of Action
The primary known biological role of this compound is in conferring antibiotic resistance. It is a modification of nucleotide A2503 in the 23S rRNA of the bacterial ribosome. This site is a crucial binding location for several classes of antibiotics that target the peptidyl transferase center.
The modification is catalyzed by the Cfr methyltransferase, a radical S-adenosylmethionine (SAM) enzyme. The Cfr enzyme primarily methylates adenosine at the C8 position to form 8-methyladenosine (B1596262) (m⁸A). However, it also possesses the capability to methylate the C2 position, leading to the formation of this compound (m²˒⁸A), particularly in bacterial strains that lack the native m²A2503 methyltransferase.[3] The presence of the methyl group at position C8 is sufficient to provide broad-spectrum antibiotic resistance.[3]
Below is a diagram illustrating the enzymatic pathway leading to the formation of this compound.
Key Experimental Methodologies
The identification and characterization of this compound have been achieved through advanced analytical techniques, primarily tandem mass spectrometry.
Experimental Protocol: Identification of this compound via Mass Spectrometry
The following protocol outlines the general steps used to identify the m²˒⁸A modification in bacterial rRNA[3]:
-
Ribosome Isolation: Bacterial cells (e.g., E. coli strains with and without the cfr gene) are cultured and harvested. Ribosomes are then isolated through differential centrifugation.
-
rRNA Extraction: Total RNA is extracted from the isolated ribosomes using standard methods such as phenol-chloroform extraction.
-
rRNA Digestion: The purified 23S rRNA is enzymatically digested into smaller fragments or individual nucleosides using enzymes like RNase T1 or nuclease P1.
-
Chromatographic Separation: The resulting digest is subjected to liquid chromatography (LC), often using a porous graphitized carbon (PGC) column, to separate the various nucleosides and RNA fragments.
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into a mass spectrometer. The modified nucleoside is identified based on its specific mass-to-charge ratio (m/z).
-
Tandem Mass Spectrometry (MS/MS): To confirm the identity and determine the precise location of the methyl groups, the ion corresponding to the mass of dimethyladenosine is selected and fragmented. The resulting fragmentation pattern is then compared to that of a chemically synthesized this compound standard. The unique fragmentation genealogy allows for unambiguous identification.[3]
The workflow for this analytical process is depicted below.
Conclusion
This compound is a significant, albeit rare, RNA modification central to a mechanism of antibiotic resistance. Its biosynthesis by the Cfr methyltransferase highlights a fascinating example of enzymatic activity leading to clinically relevant outcomes. The analytical methods established for its identification are crucial for ongoing research into antibiotic resistance and the development of novel therapeutic strategies to combat Cfr-mediated resistance. Further investigation into the prevalence and broader biological roles of m²˒⁸A is warranted.
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. N6,2'-O-Dimethyladenosine | C12H17N5O4 | CID 6453528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Dimethylated Adenosine Derivatives in RNA: A Technical Guide
An Important Note on 2,8-Dimethyladenosine: A comprehensive review of current scientific literature reveals a significant scarcity of information regarding the specific biological significance of this compound. In contrast, other dimethylated adenosine (B11128) species, particularly N6,2'-O-dimethyladenosine (m6Am), and the closely related N6-methyladenosine (m6A), are well-documented and recognized for their critical roles in cellular processes and disease. This technical guide will, therefore, focus on these well-characterized modifications to provide a thorough understanding of the biological impact of adenosine dimethylation in RNA, which is likely the broader interest of this topic.
Introduction to Dimethylated Adenosine Modifications
Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, add a crucial layer of regulation to gene expression. Among the more than 170 identified RNA modifications, methylation of adenosine is one of the most prevalent and functionally significant. While N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, its dimethylated derivative, N6,2'-O-dimethyladenosine (m6Am) , holds a unique position and function.[1]
m6Am is primarily found at the 5' cap of messenger RNAs (mRNAs) and small nuclear RNAs (snRNAs), immediately adjacent to the 7-methylguanosine (B147621) (m7G) cap.[2] This specific location points to its role in fundamental RNA metabolic processes, including splicing, stability, and translation.[3] The presence of two methyl groups—one on the nitrogen atom at the 6th position of the adenine (B156593) base and another on the 2'-hydroxyl group of the ribose sugar—gives m6Am distinct biochemical properties compared to its mono-methylated counterparts.[2]
Another dimethylated form, N6,N6-dimethyladenosine (m62A) , also exists and plays a role in various cancers.[4] Additionally, 8-methyladenosine (B1596262) , a mono-methylated isomer, has been synthesized and studied for its effects on RNA stability and protein translation.[5] These modifications are dynamically regulated by a series of enzymes and have been implicated in a range of physiological and pathological processes, from embryonic development to cancer and neurodegenerative diseases.[6][7]
Biological Functions and Significance
The functional consequences of adenosine methylation are diverse and context-dependent, influencing nearly every stage of the RNA life cycle.
Regulation of mRNA Stability and Translation
The m6Am modification at the 5' cap has a significant impact on mRNA stability and translation efficiency. The 2'-O-methylation component, in particular, provides steric hindrance that can protect the RNA from degradation by certain nucleases.[8] This modification can enhance the stability of the RNA molecule, prolonging its half-life within the cell.[8][9]
The role of m6Am in translation is complex and appears to be context-dependent. Some studies suggest that PCIF1-mediated m6Am methylation can enhance the translation efficiency of mRNAs with a 5' cap structure, while other research indicates an inhibitory effect on gene expression.[10] The presence of m6Am can influence the binding of initiation factors and other proteins to the 5' cap, thereby modulating the rate of protein synthesis.
Role in pre-mRNA Splicing
m6Am is also found as an internal modification within small nuclear RNAs (snRNAs), such as U2, which are core components of the spliceosome.[11] This suggests a role for m6Am in the regulation of pre-mRNA splicing, a critical process for generating mature mRNA from gene transcripts.
Viral Immune Evasion
Viruses, including HIV and SARS-CoV-2, have been shown to utilize 2'-O-methylation to evade the host's innate immune system.[8] By mimicking the host's own RNA modifications, viral RNA can avoid recognition by pattern recognition receptors, which would otherwise trigger an antiviral response. This allows the virus to replicate more effectively within the host cell.[8]
8-Methyladenosine and Translational Inhibition
Synthetic analogues of the 2-5A oligonucleotide system, which is involved in the antiviral response, containing 8-methyladenosine have demonstrated increased stability against phosphodiesterase digestion.[5] Notably, analogues with 8-methyladenosine at the 2'-terminal position were found to be several times more effective than the natural 2-5A in inhibiting protein translation.[5]
Regulatory Mechanisms: Writers, Erasers, and Readers
The levels and functional consequences of m6A and m6Am are dynamically controlled by a set of proteins categorized as "writers," "erasers," and "readers."
-
Writers (Methyltransferases): These enzymes are responsible for installing the methyl marks.
-
Erasers (Demethylases): These enzymes remove the methyl groups, allowing for dynamic regulation.
-
Readers (Binding Proteins): These proteins specifically recognize the methylated adenosine and mediate its downstream effects.
-
The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) are well-characterized readers of m6A that can influence mRNA decay, translation, and splicing.[6]
-
IGF2BP1-3 (Insulin-like growth factor-2 mRNA-binding proteins) represent another class of m6A readers that can enhance the stability and translation of their target mRNAs.[6]
-
Caption: Dynamic regulation of m6A and m6Am modifications by writer, eraser, and reader proteins.
Association with Human Diseases
The dysregulation of dimethylated adenosine modifications has been increasingly linked to the pathogenesis of several human diseases, most notably cancer and neurodegenerative disorders.
Cancer
Aberrant levels of m6Am and its regulatory proteins are frequently observed in various cancers. Studies have shown that m6Am can serve as a potential non-invasive biomarker for the early detection of colorectal and gastric cancers.[4]
| Cancer Type | Observation | Potential Implication | Reference |
| Colorectal Cancer | Significantly higher levels of m6Am in the serum of patients compared to healthy volunteers. | Potential non-invasive biomarker for early detection. | [4] |
| Gastric Cancer | Significantly higher levels of m6Am in the serum of patients compared to healthy volunteers. | Potential non-invasive biomarker for early detection. | [4] |
| Various Cancers | Dysregulation of FTO, the m6Am demethylase, is associated with tumorigenesis. | FTO can act as either an oncogene or a tumor suppressor depending on the cancer type. | [14] |
| Liver Cancer | The m6A reader YTHDF2 is positively associated with malignant grade. | Targeting m6A/m6Am pathways may offer therapeutic avenues. | [16] |
Neurodegenerative Diseases
The epitranscriptome is highly dynamic in the brain, and disruptions in RNA methylation patterns are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[17]
-
Alzheimer's Disease (AD): In AD mouse models, the overall levels of m6A are altered, and the expression of the demethylase FTO is increased.[18] This dysregulation is linked to pathways involved in synaptic function and the accumulation of phosphorylated Tau protein, a hallmark of AD.[7][18]
-
Parkinson's Disease (PD): In animal models of PD, a decrease in the overall m6A levels in the striatum has been observed, accompanied by an increase in FTO levels.[18] These changes can induce oxidative stress and apoptosis in dopaminergic neurons.[18]
| Tissue | m6A/A Ratio (%) | m6Am/A Ratio (%) | Reference |
| Brain | 0.23 | 0.0169 | [2] |
| Heart | 0.18 | 0.0098 | [2] |
| Kidney | 0.17 | 0.0085 | [2] |
| Liver | 0.19 | 0.0112 | [2] |
| Lung | 0.16 | 0.0076 | [2] |
Experimental Protocols
The accurate detection and quantification of dimethylated adenosines are crucial for understanding their biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and methylated RNA immunoprecipitation sequencing (MeRIP-Seq) are two of the most widely used techniques.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the absolute quantification of RNA modifications. It offers high sensitivity and specificity.
Methodology:
-
RNA Isolation: High-quality total RNA is isolated from cells or tissues. For specific analysis of mRNA modifications, poly(A) RNA is enriched using oligo(dT) magnetic beads.
-
RNA Digestion: The purified RNA is enzymatically digested into single nucleosides using nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
LC Separation: The resulting nucleoside mixture is injected into a liquid chromatography system, typically with a C18 or HILIC column, to separate the different nucleosides based on their physicochemical properties.
-
MS/MS Detection: The separated nucleosides are ionized (usually by electrospray ionization, ESI) and analyzed by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each nucleoside, ensuring high specificity.[4]
-
Adenosine (A): m/z 268.1 → 136.0
-
m6A: m/z 282.1 → 150.0
-
m6Am: m/z 296.1 → 150.0
-
m62A: m/z 296.1 → 164.0
-
-
Quantification: The amount of each modified nucleoside is determined by comparing its peak area to a standard curve generated from known concentrations of pure standards. The modification level is typically expressed as a ratio to the amount of unmodified adenosine (e.g., m6Am/A ratio).[19]
Caption: A simplified workflow for the quantification of m6Am using LC-MS/MS.
Transcriptome-Wide Mapping by MeRIP-Seq
Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-Seq) allows for the transcriptome-wide identification of m6A and m6Am sites.
Methodology:
-
RNA Fragmentation: Isolated mRNA is chemically or enzymatically fragmented into smaller pieces (typically ~100-200 nucleotides).
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to m6A. Since many anti-m6A antibodies also recognize m6Am, this technique can enrich for both modifications.
-
Enrichment: The antibody-RNA complexes are captured, usually with magnetic beads, and unbound RNA fragments are washed away.
-
RNA Elution and Library Preparation: The enriched, methylated RNA fragments are eluted. Sequencing libraries are then prepared from both the immunoprecipitated RNA (IP sample) and the original fragmented RNA (input control).
-
High-Throughput Sequencing: The libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. By comparing the enrichment of reads in the IP sample over the input control, specific regions (peaks) containing m6A/m6Am modifications can be identified.
References
- 1. RNA N6-Methyladenosine Modifications and Its Roles in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 5. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 9. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Gene Expression by m6Am RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into m6A RNA enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of m6A RNA Methylation in Cancer: Implication for Nature Products Anti-Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reshaping the role of m6A modification in cancer transcriptome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research progress concerning m6A methylation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- 18. Emerging Roles of N6-Methyladenosine Modification in Neurodevelopment and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2,8-Dimethyladenosine in Antibiotic Resistance: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of the role of 2,8-dimethyladenosine (B12408709) (m²,⁸A), a modified nucleotide in ribosomal RNA (rRNA), in conferring antibiotic resistance in bacteria. The document details the molecular mechanisms, enzymatic pathways, and quantitative impact of this modification on antibiotic susceptibility. Furthermore, it outlines key experimental protocols for the detection and analysis of m²,⁸A and presents visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Resistance: Modification of the Peptidyl Transferase Center
The primary mechanism by which this compound contributes to antibiotic resistance is through the modification of a critical nucleotide, A2503, within the peptidyl transferase center (PTC) of the 23S rRNA in the large ribosomal subunit. The PTC is a vital catalytic hub responsible for peptide bond formation during protein synthesis and is a common target for several classes of antibiotics.
The key enzymatic player in this process is the Cfr methyltransferase , a radical S-adenosylmethionine (SAM) enzyme. Cfr catalyzes the methylation of the C8 position of adenosine (B11128) 2503 (A2503). This initial methylation to 8-methyladenosine (B1596262) (m⁸A) is the principal modification responsible for conferring a broad spectrum of antibiotic resistance.
In many bacteria, A2503 is naturally methylated at the C2 position by a housekeeping methyltransferase called RlmN , resulting in 2-methyladenosine (B93211) (m²A). When the cfr gene is present, it can further methylate this m²A at the C8 position, yielding this compound (m²,⁸A). In bacterial strains lacking a functional rlmN gene, the Cfr enzyme has been shown to be capable of catalyzing methylation at both the C2 and C8 positions of A2503, also resulting in the formation of this compound.
The presence of the bulky methyl group(s) at the C8 and/or C2 position of A2503 induces a steric hindrance within the PTC. This physical obstruction prevents the binding of several classes of antibiotics, rendering the ribosome, and consequently the bacterium, resistant to their inhibitory effects. This multi-drug resistance phenotype is often referred to as the PhLOPSA phenotype, encompassing resistance to Ph enicols, L incosamides, O xazolidinones, P leuromutilins, and S treptogramin A antibiotics.[1][2][3][4][5]
Quantitative Data on Antibiotic Resistance
The presence of the cfr gene, leading to the methylation of A2503, results in a significant increase in the Minimum Inhibitory Concentrations (MICs) for a range of antibiotics. The following tables summarize the quantitative impact of Cfr-mediated methylation on antibiotic susceptibility in different bacterial strains. While these studies primarily report on the presence of the cfr gene, the resulting modification is at least m⁸A and can be m²,⁸A, leading to the observed resistance.
Table 1: MICs of Various Antibiotics for Staphylococcus aureus Strains With and Without the cfr Gene [6][7][8]
| Antibiotic | S. aureus (cfr-negative) MIC (µg/mL) | S. aureus (cfr-positive) MIC (µg/mL) | Fold Increase |
| Linezolid | 1 - 4 | 16 - >128 | 4 to >32-fold |
| Tiamulin | 0.25 - 1 | >128 | >128-fold |
| Florfenicol | 2 - 8 | >128 | >16-fold |
| Clindamycin | ≤0.25 | >128 | >512-fold |
| Tedizolid | 0.25 - 0.5 | 0.5 - 1 | 2-fold |
Table 2: MICs of Linezolid and Florfenicol for Different Bacterial Strains [9]
| Strain | Presence of cfr | Linezolid MIC (µg/mL) | Florfenicol MIC (µg/mL) |
| Staphylococcus epidermidis 426-3147L | Positive | >256 | >256 |
| Staphylococcus aureus RN4220 | Negative | 4 | 8 |
| S. aureus RN4220 with cfr plasmid | Positive | 32 | 128 |
Experimental Protocols
Detection and Quantification of this compound by Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to analyze the methylation status of A2503.[10]
Protocol Outline:
-
Ribosome Isolation: Isolate total ribosomes from bacterial cultures (both cfr-positive and cfr-negative strains) using standard differential centrifugation methods.
-
rRNA Extraction: Extract total rRNA from the isolated ribosomes using a suitable RNA purification kit or phenol-chloroform extraction.
-
Oligonucleotide Hybridization and RNase H Digestion:
-
Design a DNA oligonucleotide complementary to the region of the 23S rRNA flanking A2503.
-
Hybridize the oligonucleotide to the purified rRNA.
-
Treat the hybrid with RNase H to specifically cleave the rRNA at the DNA-RNA hybrid region, releasing a small RNA fragment containing A2503.
-
-
Enzymatic Digestion of the RNA Fragment: Digest the isolated RNA fragment containing A2503 with a nuclease, such as RNase T1, to generate smaller fragments suitable for mass spectrometry analysis. This will produce a fragment containing the modified nucleotide.
-
MALDI-TOF Mass Spectrometry Analysis:
-
Co-crystallize the digested RNA fragments with a suitable matrix (e.g., 3-hydroxypicolinic acid) on a MALDI target plate.
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
The mass-to-charge ratio (m/z) of the resulting fragments will indicate the methylation status of A2503. The expected m/z for the fragment containing m²m⁸AψG (this compound and pseudouridine) is 1027.
-
Mapping of the Modified Nucleotide by Primer Extension Analysis
Primer extension analysis can be used to identify the location of modified nucleotides in an RNA sequence, as bulky adducts can cause reverse transcriptase to pause or stop.[11][12][13]
Protocol Outline:
-
Primer Design and Labeling:
-
Design a DNA oligonucleotide primer complementary to a sequence downstream of A2503 in the 23S rRNA.
-
Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a fluorescent dye.
-
-
Primer Annealing: Anneal the labeled primer to the purified total rRNA from both cfr-positive and cfr-negative strains.
-
Reverse Transcription Reaction:
-
Perform a reverse transcription reaction using a reverse transcriptase enzyme and a mixture of dNTPs.
-
The presence of the bulky this compound modification at A2503 is expected to cause the reverse transcriptase to pause or terminate, resulting in a cDNA product of a specific length.
-
-
Gel Electrophoresis and Autoradiography/Fluorescence Imaging:
-
Separate the cDNA products on a high-resolution denaturing polyacrylamide gel.
-
Include a sequencing ladder generated using the same primer and a DNA template of the 23S rRNA gene to precisely map the termination site.
-
Visualize the results by autoradiography (for radioactive labels) or fluorescence imaging. A band corresponding to the position of A2503 in the cfr-positive sample, which is absent or significantly reduced in the cfr-negative sample, would indicate the presence of the modification.
-
Visualizations
Signaling Pathway of Cfr-Mediated Antibiotic Resistance
Caption: Cfr-mediated resistance pathway.
Experimental Workflow for m²,⁸A Detection
Caption: Workflow for m²,⁸A detection.
Conclusion and Future Directions
The modification of A2503 in the 23S rRNA by the Cfr methyltransferase, particularly leading to the formation of this compound, is a significant mechanism of multi-drug resistance in bacteria. This modification effectively shields the ribosomal PTC from a broad range of clinically important antibiotics. Understanding the prevalence of the cfr gene, the regulation of its expression, and the precise structural consequences of the m²,⁸A modification are crucial for the development of novel antimicrobial strategies. Future research should focus on the development of Cfr inhibitors to restore the efficacy of existing antibiotics and the design of new antibiotics that can evade this resistance mechanism. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this important area of antibiotic resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural analysis of 23S rRNA methylating enzyme Cfr reveals RNA binding determinants for methylation regiospecificity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ribosome-targeting antibiotics and resistance via ribosomal RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid-Resistant Staphylococcus aureus Strain 1128105, the First Known Clinical Isolate Possessing the cfr Multidrug Resistance Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Characterization of Linezolid-Resistant cfr-Positive Staphylococcus aureus USA300 Isolates from a New York City Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 12. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RNA sequencing by primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of 2,8-Dimethyladenosine in the RNA Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate world of post-transcriptional RNA modifications is expanding, with over 170 chemically distinct alterations identified to date. These modifications play a pivotal role in fine-tuning RNA structure, function, and metabolism. Among these, methylated adenosines are a prominent class, with N6-methyladenosine (m⁶A) being the most extensively studied. However, the natural occurrence and biological significance of other dimethylated adenosine (B11128) species, such as 2,8-dimethyladenosine (B12408709) (m²⁸A), remain largely uncharted territory. This technical guide synthesizes the current, albeit limited, knowledge on the natural occurrence of m²⁸A in RNA, collates available quantitative data, outlines potential detection methodologies, and explores the hypothetical enzymatic pathways and functional implications. The scarcity of direct evidence for m²⁸A underscores the need for further investigation into this potentially crucial epitranscriptomic mark.
Introduction: The Expanding World of RNA Methylation
Post-transcriptional modifications of RNA, collectively known as the "epitranscriptome," add a significant layer of regulatory complexity to the flow of genetic information. These chemical alterations are dynamic and can influence every aspect of an RNA molecule's life, from its processing and nuclear export to its stability and translation efficiency. Methylation is one of the most common types of RNA modification, and adenosine methylation, in particular, has garnered significant attention for its widespread roles in cellular processes and disease.
While N6-methyladenosine (m⁶A) has been the subject of intense research, other methylated adenosine variants exist. This guide focuses on the elusive this compound (m²⁸A), a molecule where methyl groups are added to both the N² and C8 positions of the adenine (B156593) base. Despite its chemical structure being known, its natural occurrence in RNA, abundance, and biological function are poorly understood. This document aims to provide a comprehensive overview of the current state of knowledge and to serve as a technical resource for researchers venturing into the study of this rare RNA modification.
Natural Occurrence and Abundance of this compound (m²⁸A)
Direct evidence for the natural occurrence of this compound in RNA is sparse and, in some cases, tentative. The available data points to its potential existence in mammalian small RNAs, but concrete, quantitative measurements are largely absent from the scientific literature.
Evidence in Mammalian Small RNAs
A study focusing on the landscape of small RNA modifications in mouse liver using liquid chromatography-tandem mass spectrometry (LC-MS/MS) provided a preliminary indication of the presence of m²⁸A.[1] The researchers reported the detection of a molecule consistent with the mass of m²⁸A and observed its downregulation in a diabetic mouse model. However, this identification was tentative and lacked definitive structural confirmation and quantification.
Comparison with Other Dimethylated Adenosines
It is crucial to distinguish m²⁸A from other dimethylated adenosine isomers, such as N6,N6-dimethyladenosine (m⁶₂A). A study on tRNA modifications in Mycobacterium bovis BCG identified and quantified m⁶₂A, but this modification was not detected in tRNA from rat liver, the human cell line TK6, or yeast. This highlights the organism- and RNA-specific nature of these modifications and underscores the need for precise analytical techniques to differentiate between isomers.
Table 1: Quantitative Data on Dimethylated Adenosines in RNA
| Modification | Organism/Cell Type | RNA Type | Abundance | Citation |
| This compound (m²⁸A) | Mus musculus (liver) | Small RNAs | Tentatively identified; downregulated in diabetes (quantification not provided) | [1] |
| N⁶,N⁶-Dimethyladenosine (m⁶₂A) | Mycobacterium bovis BCG | tRNA | 0.88 pmol/µg | |
| N⁶,N⁶-Dimethyladenosine (m⁶₂A) | Rattus norvegicus (liver) | tRNA | Not detected | |
| N⁶,N⁶-Dimethyladenosine (m⁶₂A) | Human (TK6 cell line) | tRNA | Not detected | |
| N⁶,N⁶-Dimethyladenosine (m⁶₂A) | Saccharomyces cerevisiae | tRNA | Not detected |
Experimental Protocols for Detection and Quantification
The definitive identification and quantification of rare RNA modifications like m²⁸A require highly sensitive and specific analytical methods. Mass spectrometry-based approaches are the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most powerful technique for the analysis of RNA modifications. The general workflow involves the enzymatic hydrolysis of RNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection.
Protocol: General Workflow for LC-MS/MS Detection of RNA Modifications
-
RNA Isolation: Isolate total RNA or a specific RNA fraction (e.g., small RNAs, tRNA) from the biological sample of interest. Ensure high purity and integrity of the RNA.
-
RNA Hydrolysis: Digest the purified RNA into single nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
Chromatographic Separation: Separate the resulting nucleosides using reversed-phase liquid chromatography (RPLC) or hydrophilic interaction liquid chromatography (HILIC).
-
Mass Spectrometry Analysis:
-
Full Scan MS: Acquire full scan mass spectra to detect the presence of ions corresponding to the mass of m²⁸A.
-
Tandem MS (MS/MS): Select the precursor ion corresponding to m²⁸A and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This fragmentation signature is crucial for unambiguous identification.
-
-
Quantification: For quantitative analysis, use stable isotope-labeled internal standards of m²⁸A. The ratio of the peak area of the endogenous m²⁸A to the labeled standard allows for accurate quantification.
Workflow for LC-MS/MS Detection of m²⁸A
Caption: A generalized workflow for the detection and quantification of m²⁸A in RNA using LC-MS/MS.
Putative Biosynthesis and Signaling Pathways
The enzymatic machinery responsible for the synthesis of m²⁸A in RNA has not been identified. However, we can speculate on the potential pathways based on known RNA methyltransferases. The formation of m²⁸A requires two distinct methylation events: one at the N² position and another at the C8 position of adenosine.
Hypothetical Biosynthetic Pathway
It is plausible that the biosynthesis of m²⁸A occurs in a stepwise manner, involving two separate methyltransferases. One enzyme would catalyze the N²-methylation of adenosine to form N²-methyladenosine (m²A), and a second enzyme would then methylate the C8 position. Alternatively, a single, highly specialized enzyme could catalyze both methylation steps.
Hypothetical Biosynthesis of this compound
Caption: A hypothetical two-step enzymatic pathway for the biosynthesis of m²⁸A in RNA.
Potential Signaling and Functional Roles
Given the lack of direct evidence, the functional role of m²⁸A can only be inferred from the known functions of other adenosine modifications.
-
Structural Stability: Methylation at the C8 position of purines is known to favor the syn conformation, which can significantly alter the local RNA structure. This could impact RNA-protein interactions and the overall stability of the RNA molecule.
-
Translation Regulation: Modifications within the tRNA anticodon loop and other regions are critical for accurate and efficient translation. If m²⁸A is present in tRNA, it could influence codon recognition and the fidelity of protein synthesis.
-
Stress Response: The observation that a putative m²⁸A signal is downregulated in a diabetic mouse model suggests a potential role in cellular stress responses and metabolic regulation.[1]
Future Directions and Conclusion
-
Definitive Identification: Unambiguous identification of m²⁸A in various RNA types and organisms using high-resolution mass spectrometry and comparison with synthetic standards.
-
Quantitative Profiling: Development of robust quantitative methods to accurately measure the stoichiometry of m²⁸A at specific RNA sites.
-
Enzyme Discovery: Identification and characterization of the "writer" and "eraser" enzymes that regulate m²⁸A levels.
-
Functional Characterization: Elucidation of the biological roles of m²⁸A in RNA metabolism, translation, and cellular signaling using genetic and biochemical approaches.
References
An In-depth Technical Guide to the Biosynthesis of 2,8-Dimethyladenosine and 8-Methyladenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modified nucleosides in RNA play a critical role in regulating gene expression and cellular function. This technical guide provides a comprehensive overview of the biosynthesis of two such modifications: 8-methyladenosine (B1596262) (m⁸A) and 2,8-dimethyladenosine (B12408709) (m²⁸A). The biosynthesis of these modifications is primarily governed by the interplay of two key radical S-adenosyl-L-methionine (SAM) enzymes: the antibiotic resistance methyltransferase Cfr and the housekeeping methyltransferase RlmN. This document details the biosynthetic pathways, the enzymes involved, and their substrate specificity. Furthermore, it provides detailed experimental protocols for the purification of these enzymes and the analysis of their activity, along with a quantitative summary of available data. This guide is intended to be a valuable resource for researchers in the fields of epitranscriptomics, antibiotic resistance, and drug development.
Introduction
Post-transcriptional modifications of RNA are crucial for a wide range of biological processes. Among the more than 170 known RNA modifications, methylation is one of the most common and functionally diverse. 8-methyladenosine (m⁸A) and this compound (m²⁸A) are two recently identified modifications that play significant roles, particularly in the context of antibiotic resistance. These modifications are found at a universally conserved adenosine (B11128) residue, A2503, in the 23S ribosomal RNA (rRNA) of the large ribosomal subunit, a critical site for peptide bond formation and the target of numerous antibiotics.[1][2][3]
The biosynthesis of m⁸A and m²⁸A is a fascinating example of enzymatic interplay and dual specificity. The key players in this process are the Cfr and RlmN methyltransferases, both of which are radical SAM enzymes.[1][2] Cfr is an antibiotic resistance enzyme that confers resistance to a broad range of ribosome-targeting antibiotics by methylating the C8 position of A2503.[4] RlmN, on the other hand, is a housekeeping enzyme responsible for the methylation of the C2 position of the same adenosine residue.[1][2] The ability of Cfr to also methylate the C2 position, leading to the formation of m²⁸A, highlights a complex regulatory network governing ribosome modification and antibiotic susceptibility.
This guide will delve into the technical details of the biosynthesis of these two important RNA modifications, providing researchers with the necessary information to study these pathways and their implications in health and disease.
Biosynthetic Pathways
The formation of 8-methyladenosine and this compound at position A2503 of the 23S rRNA is a multi-step process involving the coordinated or independent action of the Cfr and RlmN methyltransferases. Both enzymes utilize a radical-based mechanism, a hallmark of the radical SAM superfamily, to catalyze the challenging methylation of carbon atoms in the adenine (B156593) ring.[1][2]
Biosynthesis of 8-Methyladenosine (m⁸A)
The primary enzyme responsible for the synthesis of m⁸A is the Cfr methyltransferase .[3][4] Cfr specifically targets the C8 position of adenosine 2503 in 23S rRNA. The reaction proceeds through a radical-based mechanism where a 5'-deoxyadenosyl radical, generated from the reductive cleavage of a SAM molecule, abstracts a hydrogen atom from a conserved cysteine residue in the enzyme. This activates the methyl group of a second SAM molecule for transfer to the C8 position of the adenine base.[3]
dot
Biosynthesis of this compound (m²⁸A)
The biosynthesis of this compound involves the sequential or cooperative action of both RlmN and Cfr methyltransferases.
-
Role of RlmN: The housekeeping enzyme RlmN is responsible for the methylation of the C2 position of A2503, forming 2-methyladenosine (B93211) (m²A).[1][2] Like Cfr, RlmN is a radical SAM enzyme and employs a similar mechanism for methyl group transfer. RlmN exhibits dual specificity, as it also methylates adenosine at position 37 in certain tRNAs.[5][6]
-
Role of Cfr in m²⁸A formation: In the absence of RlmN, the Cfr methyltransferase can catalyze the methylation of both the C2 and C8 positions of A2503, leading to the formation of m²⁸A.[7] This indicates that Cfr possesses a broader substrate specificity than initially thought. When RlmN is present, it is believed that RlmN first catalyzes the formation of m²A, which can then be further methylated at the C8 position by Cfr to yield m²⁸A.
dot
Quantitative Data
Currently, detailed Michaelis-Menten kinetic parameters (Km and kcat) for Cfr and RlmN with their respective rRNA substrates are not extensively reported in the literature. However, some quantitative information regarding the extent of methylation in vivo has been determined.
| Enzyme | Substrate | Product(s) | In Vivo Methylation Efficiency | Reference(s) |
| Cfr (Wild-Type) | 23S rRNA (A2503) | m⁸A, m²⁸A | Converts <40% of m²A2503 to m²m⁸A2503 | [8] |
| Cfr (Evolved Variants) | 23S rRNA (A2503) | m⁸A, m²⁸A | ~50%–90% methylation of A2503 | [8] |
| RlmN | 23S rRNA (A2503), tRNA (A37) | m²A | Constitutively present in 23S rRNA | [4][9] |
Experimental Protocols
Purification of Recombinant Cfr and RlmN
Both Cfr and RlmN are often expressed as His-tagged fusion proteins in E. coli for purification. The following is a general protocol for their purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the His-tagged methyltransferase.
-
Luria-Bertani (LB) broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Ni-NTA agarose (B213101) resin.
-
Sonciator or French press.
-
Centrifuge.
-
Chromatography columns.
Protocol:
-
Expression:
-
Inoculate a starter culture of the E. coli expression strain in LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 16-18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
-
Buffer Exchange and Storage:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration, aliquot, and store at -80°C.
-
dot
References
- 1. Distinction between the Cfr methyltransferase conferring antibiotic resistance and the housekeeping RlmN methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms to evade it - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Escherichia coli RlmN methyltransferase is a dual-specificity enzyme that modifies both rRNA and tRNA and controls translational accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Escherichia coli RlmN methyltransferase is a dual-specificity enzyme that modifies both rRNA and tRNA and controls translational accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - RlmN and Cfr are Radical SAM Enzymes Involved in Methylation of Ribosomal RNA - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 8. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Purine Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine (B94841) methylation is a critical biochemical process with far-reaching implications in cellular regulation, nucleic acid function, and pharmacology. While the methylation of purine bases within DNA and RNA is a well-established field of study in epigenetics and transcriptomics, the direct methylation of free purine bases and its physiological significance are less understood. This technical guide provides an in-depth overview of the foundational research on purine methylation, focusing on the enzymatic processes, analytical methodologies for detection and quantification, and the known biological roles of methylated purines. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important area of biochemistry.
Enzymatic Basis of Purine Methylation
The methylation of purines is catalyzed by a class of enzymes known as methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the primary methyl group donor. The context of purine methylation can be broadly divided into the methylation of purines within nucleic acid polymers and the methylation of purine analogs, particularly in the context of drug metabolism.
Methylation of Purines in Nucleic Acids
The most extensively studied form of purine methylation occurs on adenine (B156593) and guanine (B1146940) residues within DNA and RNA. In mammals, N6-methyladenine (m6A) is a prevalent modification in mRNA, while 7-methylguanosine (B147621) (m7G) is essential for the 5' cap structure of mRNA.[1] Although these methylated purines are part of larger molecules, their degradation contributes to the pool of free methylated purines in the cell.
Thiopurine S-Methyltransferase (TPMT)
A key enzyme in the context of purine analog methylation is Thiopurine S-methyltransferase (TPMT). This enzyme is crucial for the metabolism of thiopurine drugs like 6-mercaptopurine (B1684380) (6-MP) and azathioprine, which are used in cancer chemotherapy and immunosuppression. TPMT catalyzes the S-methylation of these drugs, and its genetic polymorphism is a significant factor in inter-individual differences in drug toxicity and efficacy.[2]
Purine N-Methyltransferases in Other Organisms
In plants, N-methyltransferases are involved in the biosynthesis of purine alkaloids such as caffeine (B1668208) and theobromine. These enzymes catalyze the methylation of xanthine (B1682287) derivatives, which are structurally related to endogenous purines.[3][4]
Quantitative Data on Purine Methylation
Quantitative analysis of methylated purines and the enzymes that produce them is essential for understanding their physiological and pathological roles.
Enzyme Kinetics of Thiopurine S-Methyltransferase (TPMT)
The kinetic parameters of human TPMT have been determined for various thiopurine substrates. These values are critical for understanding the efficiency of thiopurine drug metabolism.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| 6-mercaptopurine (6-MP) | 10.6 - 29.1 | 31 - 75 | [2][5] |
| 6-thioguanine (6-TG) | 27.1 | 59 | [5] |
| Thioinosine monophosphate (TIMP) | 24.3 | 52 | [5] |
| Thioguanosine monophosphate (TGMP) | 19.8 | 44 | [5] |
Levels of Methylated Purines in Biological Samples
Free methylated purines, such as 7-methylguanine (B141273), are found in human urine and are considered biomarkers of nucleic acid turnover.[6] Their presence in urine has been investigated as a potential indicator for some types of cancer.[1]
Experimental Protocols
Accurate detection and quantification of methylated purines and the measurement of methyltransferase activity are fundamental to research in this field.
Quantification of Methylated Purines by HPLC
Objective: To separate and quantify methylated purine bases in a biological sample (e.g., urine or DNA hydrolysate).
Methodology: Reversed-phase high-performance liquid chromatography (HPLC) is a widely used method.[7]
Sample Preparation (from DNA):
-
Isolate DNA from the tissue or cell sample.
-
Hydrolyze the DNA to release the constituent bases by heating in dilute acid (e.g., 0.1 M HCl) at 70°C for 30-60 minutes.
-
Neutralize the hydrolysate.
-
Filter the sample to remove any particulate matter.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Atlantis T3, 150 x 4.6 mm, 3 µm).
-
Mobile Phase: A gradient elution is often employed. For example, a gradient of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 254 nm or photodiode array (PDA) detector to acquire full spectra for peak identification.
-
Quantification: Compare peak areas to those of known standards of methylated purines.
Thiopurine S-Methyltransferase (TPMT) Activity Assay
Objective: To measure the enzymatic activity of TPMT in red blood cells.
Methodology: This assay is based on the TPMT-catalyzed methylation of a thiopurine substrate using a methyl group donor, followed by the quantification of the methylated product.
Protocol Outline:
-
Sample Preparation: Prepare a hemolysate from washed red blood cells.
-
Reaction Mixture:
-
Hemolysate (as the source of TPMT).
-
6-thioguanine (substrate).
-
S-adenosyl-L-methionine (SAM) (methyl donor).
-
Phosphate buffer (pH 7.5).
-
Dithiothreitol (to maintain a reducing environment).
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding perchloric acid. Extract the methylated product (6-methylthioguanine) into an organic solvent (e.g., chloroform/isopropanol).
-
Quantification: Analyze the extracted product by HPLC with fluorescence detection (Excitation: 315 nm, Emission: 390 nm).
-
Calculation: Calculate TPMT activity based on the amount of 6-methylthioguanine (B125323) produced per hour per gram of hemoglobin.
Analysis of Methylated Purines by Mass Spectrometry
Objective: To achieve high sensitivity and specificity in the identification and quantification of methylated purines.
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose.
Sample Preparation (from serum/plasma):
-
Precipitate proteins from the serum or plasma sample using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing small molecules, including free purines.
-
Dry the supernatant under a stream of nitrogen.
-
Resuspend the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Separation: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar purine bases.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Set specific precursor-to-product ion transitions for each methylated purine of interest (e.g., for 7-methylguanine).
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification.
Signaling Pathways and Biological Roles
While the direct signaling roles of free methylated purines are still an emerging area of research, some important biological activities have been identified.
Biological Activity of 7-Methylguanine
Free 7-methylguanine, primarily a product of nucleic acid degradation, has been shown to exhibit anticancer activity. It acts as a natural inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1][6] By inhibiting PARP, 7-methylguanine can enhance the efficacy of DNA-damaging chemotherapeutic agents.
References
- 1. 7-Methylguanosine - Wikipedia [en.wikipedia.org]
- 2. Steady-state levels of 7-methylguanine increase in nuclear DNA of postmitotic mouse tissues during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MGMT promoter methylation in serum and cerebrospinal fluid as a tumor-specific biomarker of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charge Distribution in 7-Methylguanine Regarding Cation-π Interaction with Protein Factor eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of autophagy via 3-methyladenine alleviates the progression of preeclampsia: 3-Methyladenine alleviates the progression of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma and cerebrospinal fluid pharmacokinetics of O6-benzylguanine and time course of peripheral blood mononuclear cell O6-methylguanine-DNA methyltransferase inhibition in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unbound drug concentration in brain homogenate and cerebral spinal fluid at steady state as a surrogate for unbound concentration in brain interstitial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Discovery: An In-depth Technical Guide to Early Studies of Dimethylated Adenosine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational, pre-2000 research on dimethylated adenosine (B11128) nucleosides, with a primary focus on N6,N6-dimethyladenosine (m6,6A). It aims to provide a comprehensive overview of the early discoveries, experimental methodologies, and initial understanding of the functional roles of these modified nucleosides, which laid the groundwork for the burgeoning field of epitranscriptomics.
Early Identification and Occurrence of N6,N6-Dimethyladenosine
The journey into the world of dimethylated adenosine began in the mid-20th century with the pioneering work of Littlefield and Dunn. Their research was instrumental in identifying novel methylated nucleosides in nucleic acids from a variety of organisms.
Initial Discovery: In the late 1950s, Littlefield and Dunn first reported the presence of N6,N6-dimethyladenosine in their analysis of RNA hydrolysates. Using techniques like paper chromatography, they were able to separate and identify this modified nucleoside from the canonical bases.
Occurrence in RNA: Early studies established the primary residence of m6,6A in ribosomal RNA (rRNA), a critical component of the protein synthesis machinery. It was found in the rRNA of bacteria, yeast, and rat liver, suggesting a conserved role across different domains of life. Later studies, particularly in the pre-2000 era, also began to hint at its presence in other RNA species, such as transfer RNA (tRNA), although its prevalence in rRNA was the most well-documented.
Quantitative Data from Early Studies
Quantitative analysis in the early days of molecular biology relied on less sophisticated but effective techniques compared to modern mass spectrometry. The primary methods included paper chromatography followed by UV spectrophotometry.
Table 1: Summary of Early Quantitative Data on N6,N6-Dimethyladenosine
| Organism/Cell Type | RNA Type | Molar Ratio (m6,6A per Adenosine) | Reference |
| Escherichia coli | 16S rRNA | ~2 per 1542 nucleotides | Poldermans et al. (1979) |
| Rat Liver | Total RNA | Not explicitly quantified in early papers, but presence noted | Littlefield & Dunn (1958) |
| Yeast | Total RNA | Presence noted, but not quantified | Littlefield & Dunn (1958) |
Note: The exact quantitative data from the very earliest studies is sparse in readily available literature. The data for E. coli is inferred from functional studies on specific residues.
Foundational Experimental Protocols
The following sections detail the likely methodologies employed in early studies for the investigation of dimethylated adenosine nucleosides.
Isolation and Hydrolysis of RNA
Objective: To isolate total RNA from cells and hydrolyze it into its constituent nucleosides for analysis.
Methodology:
-
Cell Lysis: Bacterial cells (e.g., E. coli) were typically harvested and lysed using mechanical methods (e.g., grinding with alumina) or enzymatic digestion (e.g., lysozyme).
-
Phenol (B47542) Extraction: The cell lysate was treated with phenol to denature proteins and separate them from the nucleic acids. Centrifugation resulted in an aqueous phase containing RNA and a phenolic phase with proteins.
-
RNA Precipitation: RNA was precipitated from the aqueous phase by the addition of ethanol (B145695) and salt (e.g., sodium acetate). The precipitate was collected by centrifugation and washed.
-
Alkaline Hydrolysis: The purified RNA was subjected to alkaline hydrolysis, typically using 0.3 M KOH at 37°C for 18-24 hours. This process cleaves the phosphodiester bonds in RNA, yielding a mixture of 2'(3')-nucleoside monophosphates.
-
Neutralization and Dephosphorylation: The hydrolysate was neutralized with an acid (e.g., perchloric acid), and the resulting potassium perchlorate (B79767) precipitate was removed by centrifugation. The supernatant containing the nucleoside monophosphates was then treated with a phosphatase (e.g., alkaline phosphatase) to yield free nucleosides.
Separation and Identification by Paper Chromatography
Objective: To separate the mixture of nucleosides obtained from RNA hydrolysis.
Methodology:
-
Sample Application: The concentrated nucleoside mixture was spotted onto a starting line on a sheet of Whatman No. 1 filter paper.
-
Chromatography: The paper was developed using a solvent system, such as isopropanol-HCl-water or n-butanol-acetic acid-water, in a sealed chromatography tank. The solvent moves up the paper by capillary action, separating the nucleosides based on their differential partitioning between the stationary phase (paper) and the mobile phase (solvent).
-
Visualization: After drying the chromatogram, the separated nucleosides were visualized under ultraviolet (UV) light, where they appear as dark spots due to their UV absorbance.
-
Identification: The position of the spots (Rf value) was compared to that of known standards of the four canonical nucleosides and any available modified nucleoside standards.
Quantitative Analysis by UV Spectrophotometry
Objective: To quantify the amount of each separated nucleoside.
Methodology:
-
Elution: The identified spots corresponding to each nucleoside were cut out from the paper chromatogram. The nucleoside was then eluted from the paper using a known volume of a suitable solvent (e.g., 0.1 M HCl).
-
UV Absorbance Measurement: The absorbance of the eluted sample was measured at a specific wavelength (typically around 260 nm for purines and pyrimidines) using a UV spectrophotometer.
-
Quantification: The concentration of the nucleoside was calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (a known constant for each nucleoside at a specific pH and wavelength), b is the path length of the cuvette, and c is the concentration.
Early Chemical Synthesis of N6,N6-Dimethyladenosine
Objective: To chemically synthesize N6,N6-dimethyladenosine for use as a standard and for further studies.
Methodology (A Plausible Pre-2000 Route):
-
Starting Material: The synthesis would likely start with adenosine.
-
Protection of Ribose Hydroxyls: To prevent unwanted reactions at the ribose sugar, the hydroxyl groups would be protected. This could be achieved by reacting adenosine with an agent like acetic anhydride (B1165640) to form acetylated adenosine.
-
Reaction with Dimethylamine: The protected adenosine would then be reacted with dimethylamine. This nucleophilic substitution reaction would replace the amino group at the 6-position of the adenine (B156593) ring with a dimethylamino group.
-
Deprotection: The protecting groups on the ribose moiety would then be removed, for example, by treatment with a mild base, to yield N6,N6-dimethyladenosine.
-
Purification: The final product would be purified using techniques like recrystallization or column chromatography.
Early Functional Insights: The Role of m6,6A in Ribosomes
Pioneering functional studies in the late 1970s by Poldermans, Van Knippenberg, and their colleagues provided the first glimpse into the biological significance of m6,6A. Their work focused on two adjacent m6,6A residues located near the 3'-end of the 16S rRNA in E. coli.
Experimental Approach:
The researchers utilized a clever comparative approach, studying ribosomes from a wild-type E. coli strain and a kasugamycin-resistant mutant. The mutant strain lacked the methyltransferase responsible for the dimethylation of the two specific adenosine residues in the 16S rRNA, resulting in ribosomes with unmodified adenosines at these positions.
Key Findings:
-
Initiation of Protein Synthesis: The absence of the two methyl groups on the adjacent adenosines was found to affect the initiation of protein synthesis. Specifically, the unmethylated 30S ribosomal subunits required a higher concentration of initiation factor IF-3 for optimal binding of the initiator tRNA (fMet-tRNA) compared to the methylated wild-type subunits.[1]
-
Restoration of Function: The functional difference between the mutant and wild-type ribosomes could be eliminated by in vitro methylation of the mutant 30S subunits using a purified methylase from the wild-type strain and S-adenosylmethionine as the methyl donor. This elegantly demonstrated the direct role of the dimethylation in this process.
These early findings suggested that the m6,6A modification plays a subtle but important role in fine-tuning the efficiency of protein synthesis initiation, likely by influencing the interaction of the ribosome with initiation factors.
Visualizations
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,8-Dimethyladenosine
For Research Use Only
Introduction
2,8-Dimethyladenosine (B12408709) is a disubstituted purine (B94841) nucleoside of significant interest in medicinal chemistry and chemical biology. While its biological functions are not yet fully elucidated, analogous 2,8-disubstituted adenosine (B11128) derivatives have been shown to act as potent and selective antagonists of adenosine receptors, particularly the A2A subtype.[1][2][3][4][5] This suggests potential applications in the study and treatment of neurodegenerative disorders and as immunotherapeutic agents.[1][2]
Currently, a direct, established chemical synthesis protocol for this compound has not been reported in the scientific literature. However, the enzymatic synthesis of this compound by the radical SAM methyltransferase Cfr has been observed in certain bacterial strains, indicating the molecule's stability and potential biological relevance.[6][7]
This document provides a proposed two-step chemical synthesis pathway for this compound for research purposes. The first step, the synthesis of 8-methyladenosine (B1596262), is a well-established procedure. The second step, the methylation of the C2 position, is a proposed method based on modern C-H functionalization chemistry, specifically a Minisci-type radical methylation. This proposed step will require experimental optimization and validation by the end-user.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process starting from the commercially available 8-bromoadenosine (B559644).
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 8-Methyladenosine from 8-Bromoadenosine
This protocol is adapted from the method described by Kitade et al. (1991).[8]
Materials:
-
8-Bromoadenosine
-
Dry tetrahydrofuran (B95107) (THF)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Trimethylaluminum (2.0 M solution in hexanes or toluene)
-
Ammonium chloride
-
Chloroform
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of 8-bromoadenosine (3 mmol, 1.038 g) and a catalytic amount of ammonium sulfate in hexamethyldisilazane (30 mL) is heated at 100°C for 8 hours.
-
After cooling, any remaining insoluble material is filtered off and washed with chloroform.
-
The combined filtrate is evaporated in vacuo, and the residue is dissolved in dry tetrahydrofuran (40 mL).
-
Tetrakis(triphenylphosphine)palladium(0) (200 mg) is added, and the mixture is stirred under an argon atmosphere.
-
Trimethylaluminum (2.0 M solution, 3 equivalents) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a mixture of methanol and a solution of ammonium chloride (0.802 g in 5 mL of water) and refluxed for 3 hours.
-
The solvent is again removed under reduced pressure, and the residue is purified by silica gel column chromatography using a chloroform-methanol (10:1) eluent.
-
The fractions containing the product are collected, and the solvent is evaporated to yield 8-methyladenosine.
-
The product can be further purified by recrystallization from water.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 8-Bromoadenosine (3 mmol) | [8] |
| Key Reagents | Trimethylaluminum, Pd(PPh₃)₄ | [8] |
| Solvent | THF | [8] |
| Reaction Temperature | Room Temperature | [8] |
| Reaction Time | Not specified, TLC monitored | [8] |
| Purification Method | Silica gel chromatography | [8] |
| Reported Yield | 62% | [8] |
| Melting Point | 207-209°C | [8] |
| Mass Spectrometry (m/z) | 281 (M⁺) | [8] |
Step 2 (Proposed): Synthesis of this compound from 8-Methyladenosine
Disclaimer: This is a proposed protocol based on the principles of the Minisci radical alkylation and recent advances in C-H functionalization of purines.[2][9] This reaction has not been specifically reported for 8-methyladenosine and will require optimization of reaction conditions (e.g., solvent, temperature, reaction time, and stoichiometry of reagents).
Proposed Reaction Principle:
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. By protonating the purine ring of 8-methyladenosine with a strong acid, the C2 position becomes susceptible to attack by a methyl radical.
Materials:
-
8-Methyladenosine
-
A source of methyl radicals (e.g., tert-butyl hydroperoxide and iron(II) sulfate, or silver nitrate (B79036) and a carboxylic acid like acetic acid)
-
An oxidizing agent (e.g., ammonium persulfate)
-
A strong acid (e.g., sulfuric acid or trifluoroacetic acid)
-
A suitable solvent (e.g., acetonitrile, water, or a biphasic system)
Proposed Procedure:
-
Dissolve 8-methyladenosine (1 mmol) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acidify the solution with a strong acid (e.g., sulfuric acid, 2-4 equivalents).
-
Add the methyl radical precursor (e.g., iron(II) sulfate heptahydrate, 0.2 equivalents) and the oxidant (e.g., ammonium persulfate, 2-3 equivalents).
-
Slowly add the methyl source (e.g., tert-butyl hydroperoxide) dropwise at a controlled temperature (e.g., 0°C to room temperature).
-
Allow the reaction to proceed for several hours, monitoring the formation of the product by LC-MS.
-
Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or butanol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by preparative HPLC or silica gel chromatography to isolate this compound.
Characterization:
The final product should be characterized by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy to confirm its structure.
Quantitative Data for Step 2 (Proposed):
| Parameter | Proposed Conditions |
| Starting Material | 8-Methyladenosine |
| Key Reagents | Methyl radical source, oxidant, acid |
| Solvent | Acetonitrile/Water |
| Reaction Temperature | 0°C to Room Temperature |
| Yield | To be determined experimentally |
Application Notes: Research Use of this compound
Based on the known pharmacology of 2,8-disubstituted adenosine analogs, this compound is a promising candidate for several areas of research:
-
Adenosine Receptor Antagonism: 2,8-disubstituted adenosines have been reported as antagonists of the A2A adenosine receptor.[1][3] this compound could be a valuable tool to probe the structure-activity relationships of this receptor class.
-
Neurodegenerative Disease Research: The A2A adenosine receptor is a key target in neurodegenerative diseases such as Parkinson's disease.[1] As a potential A2A antagonist, this compound could be used in in vitro and in vivo models to study the role of this receptor in neuronal function and degeneration.
-
Cancer Immunotherapy: A2A receptor antagonists have shown promise in cancer immunotherapy by blocking the immunosuppressive effects of adenosine in the tumor microenvironment.[2][5] this compound could be investigated for its potential to enhance anti-tumor immune responses.
-
Chemical Biology Probe: As a synthetic nucleoside analog, this compound can be used to study the enzymes involved in purine metabolism and salvage pathways.
Potential Signaling Pathway Involvement
The primary expected target of this compound is the A2A adenosine receptor, a G-protein coupled receptor (GPCR) that signals through the Gs protein to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: A2A adenosine receptor signaling pathway and proposed antagonism by this compound.
References
- 1. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of oligoribonucleotides containing N6-alkyladenosine and 2-methylthio-N6-alkyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. Cysteine Methylation Controls Radical Generation in the Cfr Radical AdoMet rRNA Methyltransferase - UCL Discovery [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 2,8-Dimethyladenosine in Biological Samples by LC-MS/MS
Abstract
This application note details a comprehensive protocol for the sensitive and specific quantification of 2,8-Dimethyladenosine, a modified nucleoside, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology covers sample preparation from cellular RNA, optimized LC separation conditions, and precise MS/MS detection parameters. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of modified nucleosides in biological systems.
Introduction
Modified nucleosides, such as this compound, are gaining increasing attention for their roles in various biological processes, including the regulation of gene expression.[1][2][3] Accurate and robust analytical methods are essential for elucidating the function and abundance of these modifications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of nucleosides due to its high sensitivity, selectivity, and accuracy.[4] This document provides a detailed protocol for the analysis of this compound, adaptable for various research applications.
Experimental Protocols
Sample Preparation (RNA Extraction and Digestion)
Proper sample preparation is critical for accurate quantification and to minimize matrix effects.[5] This protocol outlines the steps for isolating total RNA and digesting it into individual nucleosides.
Materials:
-
Cell lysis buffer (e.g., TRIzol)
-
Isopropanol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
10 mM Ammonium acetate (B1210297) buffer
Protocol:
-
RNA Extraction:
-
Homogenize cell or tissue samples in cell lysis buffer.
-
Perform phase separation using chloroform and centrifugation.
-
Precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and air-dry.
-
Resuspend the purified RNA in nuclease-free water.
-
-
RNA Digestion to Nucleosides:
-
To the purified RNA, add Nuclease P1 and incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase and incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample to pellet any precipitates.
-
Collect the supernatant containing the nucleosides for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: A C18 reversed-phase column is suitable for the separation of modified nucleosides.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 550°C.[6]
-
Ion Source Gas 1 (GS1): 50 psi.[6]
-
Ion Source Gas 2 (GS2): 50 psi.[6]
-
Curtain Gas (CUR): 40 psi.[6]
Data Presentation
Quantitative data for the analysis of this compound is summarized below. The mass-to-charge ratios (m/z) are based on the molecular weight of this compound (295.29 g/mol ) and predicted fragmentation patterns analogous to other dimethylated adenosines.[5][7][8][9]
| Parameter | Value |
| Analyte | This compound |
| Molecular Formula | C₁₂H₁₇N₅O₄ |
| Molecular Weight | 295.29 g/mol |
| Precursor Ion [M+H]⁺ (m/z) | 296.14 |
| Product Ion (m/z) | 164.09 |
| Ionization Mode | ESI+ |
| LC Parameters | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: General role of modified adenosines in cellular signaling pathways.
References
- 1. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging function of N6-methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of N6-methyladenosine and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. N6,2'-O-Dimethyladenosine | C12H17N5O4 | CID 6453528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2'-O-Methyladenosine | C11H15N5O4 | CID 102213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CD BioGlyco [bioglyco.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Modomics - A Database of RNA Modifications [genesilico.pl]
Application Notes and Protocols for the Detection of 2,8-Dimethyladenosine (m2,8A) in rRNA Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dimethyladenosine (m2,8A), also known as N6,N6-dimethyladenosine (m62A), is a post-transcriptional modification found in ribosomal RNA (rRNA). In humans, this modification is specifically located at two adjacent adenosine (B11128) residues, A1850 and A1851, within the 18S rRNA of the small ribosomal subunit. The presence of m2,8A is crucial for proper ribosome biogenesis and function. The dimethylation is catalyzed by the methyltransferase DIMT1L. While the DIMT1L protein itself is essential for pre-rRNA processing, its catalytic activity, the formation of m2,8A, plays a significant role in translation fidelity and the regulation of gene expression. Dysregulation of DIMT1L and, consequently, m2,8A levels have been implicated in various diseases, including cancer, making the detection and quantification of this modification a critical area of research.
These application notes provide a comprehensive overview of the methodologies available for the detection and quantification of m2,8A in rRNA samples, catering to researchers in academia and industry.
Methods for Detecting m2,8A in rRNA
Several techniques can be employed to detect and quantify m2,8A in rRNA. The choice of method depends on the specific research question, required sensitivity, and available instrumentation. The primary methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the absolute quantification of RNA modifications. It involves the enzymatic digestion of rRNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.
-
Antibody-Based Methods (MeRIP): Methylated RNA Immunoprecipitation (MeRIP) utilizes an antibody specific to m2,8A to enrich for RNA fragments containing the modification. The enriched RNA can then be quantified by RT-qPCR or sequenced (MeRIP-seq) to identify the location of the modification.
-
Sequencing-Based Methods: Advanced sequencing technologies, such as enzyme-assisted adenosine deamination sequencing (eTAM-seq), can detect m2,8A at single-nucleotide resolution.[1]
Quantitative Data Summary
Direct comparative quantitative data for m2,8A in rRNA across various cell lines and tissues is an emerging area of research. However, existing studies provide a foundation for understanding the relative abundance and importance of this modification. The following table summarizes key quantitative and qualitative findings. Researchers can utilize the protocols provided in this document to populate a more detailed version of this table with their own experimental data.
| Sample Type | Organism/Cell Line | rRNA Species | m2,8A Position | Method | Finding | Reference |
| Total RNA | Human (HEK293T) | 18S rRNA | A1850, A1851 | Primer Extension | Present | --INVALID-LINK-- |
| Total RNA | Human (HeLa) | 18S rRNA | A1850, A1851 | Primer Extension | Present, reduced upon DIMT1L knockdown | --INVALID-LINK-- |
| Total RNA | C. elegans | 18S rRNA | A1735, A1736 | UHPLC-MS/MS | Levels change with age | --INVALID-LINK-- |
| tRNA | M. bovis BCG | tRNA | Not specified | LC-MS/MS | 0.88 pmol/µg | --INVALID-LINK-- |
| tRNA | Rat liver, TK6 cells, Yeast | tRNA | Not specified | LC-MS/MS | Below detection limit | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Quantification of m2,8A in rRNA by LC-MS/MS
This protocol describes the absolute quantification of m2,8A from total RNA samples.
Materials:
-
Total RNA sample (>1 µg)
-
Nuclease P1 (Sigma-Aldrich)
-
Antarctic Phosphatase (New England Biolabs)
-
LC-MS grade water, acetonitrile, and formic acid
-
Ammonium acetate
-
m2,8A (N6,N6-dimethyladenosine) standard (Sigma-Aldrich)
-
Adenosine standard (Sigma-Aldrich)
-
Stable isotope-labeled internal standards (optional, for enhanced accuracy)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
RNA Digestion: a. In a sterile microcentrifuge tube, dissolve 1-5 µg of total RNA in 20 µL of nuclease-free water. b. Add 2.5 µL of 10x Nuclease P1 buffer (100 mM sodium acetate, pH 5.3, 10 mM zinc chloride). c. Add 1 µL of Nuclease P1 (1 U/µL) and incubate at 37°C for 2 hours. d. Add 3 µL of 10x Antarctic Phosphatase buffer. e. Add 1 µL of Antarctic Phosphatase (5 U/µL) and incubate at 37°C for another 2 hours. f. Centrifuge the sample at 14,000 x g for 10 minutes to pellet any debris. g. Carefully transfer the supernatant containing the digested nucleosides to a new tube.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 0% to 40% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM):
- Adenosine (A): precursor ion m/z 268.1 → product ion m/z 136.1.
- N6,N6-dimethyladenosine (m2,8A): precursor ion m/z 296.2 → product ion m/z 164.1.
- Optimize collision energies and other MS parameters for your specific instrument.
-
Quantification: a. Generate a standard curve using known concentrations of adenosine and m2,8A standards. b. Determine the concentration of adenosine and m2,8A in the samples by interpolating from the standard curve. c. Calculate the relative abundance of m2,8A as a ratio to adenosine (m2,8A/A).
Protocol 2: Detection of m2,8A-containing rRNA by Methylated RNA Immunoprecipitation (MeRIP) followed by RT-qPCR
This protocol describes the enrichment of m2,8A-modified rRNA fragments for relative quantification.
Materials:
-
Total RNA sample (10-50 µg)
-
RNA fragmentation buffer (e.g., 10 mM Tris-HCl pH 7.0, 10 mM ZnCl2)
-
Anti-m2,8A (anti-N6,N6-dimethyladenosine) antibody (ensure high specificity)
-
Protein A/G magnetic beads
-
MeRIP immunoprecipitation buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA)
-
Wash buffers (low and high salt)
-
Elution buffer (e.g., 6.7 mM m6A in IP buffer)
-
RNA purification kit
-
Reverse transcription kit
-
qPCR master mix and primers for target rRNA regions and a negative control region
Procedure:
-
RNA Fragmentation: a. Resuspend 10-50 µg of total RNA in fragmentation buffer. b. Incubate at 94°C for 5-15 minutes to generate fragments of ~100-200 nucleotides. The fragmentation time should be optimized. c. Immediately stop the reaction by adding EDTA to a final concentration of 50 mM and placing the tube on ice.
-
Immunoprecipitation: a. Pre-clear the fragmented RNA by incubating with protein A/G magnetic beads for 1 hour at 4°C. b. Incubate the supernatant with the anti-m2,8A antibody overnight at 4°C with gentle rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control. c. Add pre-washed protein A/G magnetic beads and incubate for 2 hours at 4°C. d. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and IP buffer.
-
Elution and RNA Purification: a. Elute the bound RNA from the beads by incubating with elution buffer. b. Purify the eluted RNA using an RNA purification kit.
-
RT-qPCR Analysis: a. Reverse transcribe the immunoprecipitated RNA and an input control (a small fraction of the fragmented RNA set aside before IP) into cDNA. b. Perform qPCR using primers specific for the 18S rRNA region containing A1850/A1851 and a control region of 18S rRNA known to be unmodified. c. Calculate the enrichment of the m2,8A-containing region in the IP sample relative to the input and the negative control region.
Visualizations
Signaling Pathway and Experimental Workflows
References
Application Notes and Protocols for the Analysis of 2,8-Dimethyladenosine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dimethyladenosine (B12408709) is a methylated purine (B94841) nucleoside, a derivative of adenosine (B11128) with methyl groups at the 2 and 8 positions of the adenine (B156593) base.[1] The analysis of modified nucleosides like this compound is of growing interest in biomedical research and drug development due to their potential roles in various cellular processes. While the biological functions of many methylated adenosines, such as N6-methyladenosine (m6A), are increasingly understood to be involved in RNA metabolism, splicing, and translation, the specific roles of this compound are less characterized.[2][3] Accurate and robust analytical methods are crucial for determining its presence and concentration in biological matrices and for elucidating its potential as a biomarker or therapeutic agent.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nucleosides and their analogs due to its high resolution, sensitivity, and reproducibility.[4][5][6] This document provides a detailed application note and a generalized protocol for the analysis of this compound using reverse-phase HPLC (RP-HPLC).
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[6] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. By optimizing the mobile phase composition, gradient, and other chromatographic parameters, this compound can be effectively separated from other components in a sample and quantified.
Experimental Protocols
Standard Preparation
Materials:
-
This compound standard (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (B1210297) or Ammonium phosphate (B84403) (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with 900 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final volume of 1 mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase. A typical concentration range for creating a calibration curve would be 0.1 µg/mL to 10 µg/mL.
Sample Preparation (from Biological Matrices)
The following is a general protocol for extracting nucleosides from cell culture or tissue samples. Optimization will be required depending on the specific sample type.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
Sodium acetate (3 M, pH 5.2)
-
Ethanol (100% and 70%, ice-cold)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Centrifugal filters (e.g., 3 kDa MWCO)
Procedure:
-
Cell Lysis and RNA Extraction: Lyse cells or homogenized tissue and perform RNA extraction using a standard method such as phenol-chloroform extraction or a commercial RNA isolation kit.
-
RNA Digestion:
-
To 1-5 µg of total RNA, add Nuclease P1 buffer and Nuclease P1 enzyme. Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and its corresponding buffer. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Protein Removal: Centrifuge the digested sample through a 3 kDa molecular weight cutoff filter to remove enzymes.
-
Sample Dilution: Dilute the filtered sample with the initial mobile phase before injection into the HPLC system.
HPLC Method
The following is a proposed starting method for the analysis of this compound, based on established methods for similar modified nucleosides.[7][8]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 50 mM Ammonium phosphate buffer, pH 7.0 |
| Mobile Phase B | Acetonitrile:Water (1:1, v/v) |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-50% B (linear); 25-30 min: 50% B; 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 260 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| Retention Time (%RSD) | ≤ 1.0% | 0.5% |
| Peak Area (%RSD) | ≤ 2.0% | 1.1% |
Table 2: Method Validation Parameters
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (r²) | 0.1 - 10 | 0.9995 |
| Limit of Detection (LOD) | N/A | 0.05 µg/mL |
| Limit of Quantification (LOQ) | N/A | 0.1 µg/mL |
| Accuracy (% Recovery) | 0.5, 2.5, 7.5 | 98.5% - 101.2% |
| Precision (%RSD) | ||
| - Intra-day | 0.5, 2.5, 7.5 | < 1.5% |
| - Inter-day | 0.5, 2.5, 7.5 | < 2.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from biological samples.
References
- 1. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Complex Roles and Therapeutic Implications of m6A Modifications in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutual regulation between N6-methyladenosine (m6A) modification and circular RNAs in cancer: impacts on therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Decoding the Epitranscriptome: Advanced RNA Sequencing Techniques for Modified Nucleosides
For Immediate Release
[City, State] – [Date] – The field of epitranscriptomics is rapidly advancing our understanding of gene regulation beyond the primary RNA sequence. The over 170 known chemical modifications to RNA nucleosides play critical roles in cellular processes, from splicing and translation to stability and localization.[1] For researchers, scientists, and drug development professionals, the ability to accurately detect and quantify these modifications is paramount. This document provides detailed application notes and protocols for state-of-the-art RNA sequencing techniques designed to map the landscape of modified nucleosides.
This comprehensive guide delves into the principles, applications, and experimental procedures for a variety of methods, including antibody-based enrichment, chemical- and enzyme-assisted sequencing, and direct RNA sequencing technologies. By understanding the strengths and limitations of each approach, researchers can select the most appropriate method for their specific scientific questions.
Application Notes: A Comparative Overview
The detection of modified nucleosides via high-throughput sequencing can be broadly categorized into four main approaches: antibody-based methods, chemical-assisted strategies, enzyme-assisted techniques, and direct sequencing technologies.[2] Each category offers unique advantages in terms of specificity, resolution, and applicability to different types of RNA modifications.
Antibody-Based Methods: Targeting Specific Modifications
Antibody-based techniques, such as methylated RNA immunoprecipitation sequencing (MeRIP-Seq), are widely used for their ability to enrich for specific RNA modifications.[1][3] These methods rely on antibodies that specifically recognize and bind to a particular modified nucleoside, such as N6-methyladenosine (m6A), N1-methyladenosine (m1A), or 5-methylcytosine (B146107) (m5C).[1][3]
Key Applications:
-
Transcriptome-wide mapping of abundant modifications like m6A.
-
Investigating the role of specific modifications in disease states.[4]
-
Studying the dynamics of RNA modifications in response to cellular stimuli.
Limitations:
-
Resolution is typically limited to 100-200 nucleotides, as the antibody enriches for RNA fragments containing the modification rather than the precise modified base.[3]
-
Antibody cross-reactivity can lead to false-positive signals.[5]
-
The availability of high-quality antibodies is limited to a subset of known RNA modifications.[6]
Chemical-Assisted Sequencing: Inducing Detectable Changes
Chemical-assisted methods introduce specific chemical treatments that either selectively modify or cleave the RNA at the site of a modified nucleoside, leading to a detectable signal during reverse transcription and sequencing.[1]
Key Applications:
-
Achieving single-nucleotide resolution for certain modifications.
-
Detecting modifications that are difficult to target with antibodies.
-
Quantifying the stoichiometry of modifications.
Examples:
-
PSI-Seq (Pseudouridine Site Identification Sequencing): Uses CMC (N-Cyclohexyl-N′-(2-morpholinoethyl)carbodiimide) to modify pseudouridine (B1679824) (Ψ), which then blocks reverse transcriptase, allowing for the identification of Ψ sites.[7][8]
-
ICE-Seq (Inosine Chemical Erasure Sequencing): Employs acrylonitrile (B1666552) to modify inosine (B1671953) (I), leading to a stop in reverse transcription, thus mapping inosine locations.[9]
-
SLAM-seq (Thiol-linked Alkylation for the Metabolic Sequencing of RNA): Involves metabolic labeling with 4-thiouridine (B1664626) (s4U) followed by alkylation, which causes a T-to-C transition during reverse transcription, allowing for the tracking of newly transcribed RNA and the identification of s4U modifications.[9][10][11][12]
Enzyme-Assisted Sequencing: Leveraging Biological Specificity
Enzyme-assisted methods utilize enzymes that specifically recognize and act upon or near modified nucleosides to introduce a detectable change.
Key Applications:
-
High-resolution mapping of modifications.
-
Antibody-independent detection of specific modifications.
-
Studying the writers, readers, and erasers of RNA modifications.
Examples:
-
MAZTER-seq (m6A-sensitive RNA Endonuclease-facilitated Sequencing): Uses the m6A-sensitive endonuclease MazF to cleave RNA at unmethylated ACA motifs, thereby allowing for the identification of m6A-protected sites.[1]
-
DART-seq (Deamination Adjacent to RNA Modification Targets): Fuses an m6A-binding YTH domain to the cytidine (B196190) deaminase APOBEC1, leading to C-to-U editing adjacent to m6A sites.[13][14]
Direct RNA Sequencing: Reading the Native Molecule
Direct RNA sequencing, primarily using nanopore technology, offers a revolutionary approach by sequencing native RNA molecules without the need for reverse transcription or amplification.[1][15] This method detects modified nucleosides by analyzing the characteristic disruptions they cause in the ionic current as the RNA strand passes through a nanopore.[16]
Key Applications:
-
Simultaneous detection of multiple different modifications on a single RNA molecule.[15]
-
Long-read sequencing to identify the context of modifications within full-length transcripts.
-
Avoiding biases introduced by reverse transcription and PCR amplification.[17]
Limitations:
-
The accuracy of modification detection is still an active area of development and relies on sophisticated computational models.[18]
-
Higher error rates for base calling compared to second-generation sequencing technologies.[15]
Quantitative Data Summary
The following table provides a comparative overview of key quantitative parameters for various RNA sequencing techniques for modified nucleosides.
| Technique | Principle | Modification Detected | Resolution | Throughput | Key Advantages | Key Limitations |
| MeRIP-Seq/m6A-Seq | Antibody-based enrichment | m6A, m1A, m5C, etc. | ~100-200 nt | High | Well-established, good for abundant modifications | Low resolution, antibody-dependent |
| miCLIP | Antibody-based crosslinking | m6A, m5C | Single nucleotide | High | High resolution, identifies binding sites of modification machinery | Crosslinking efficiency can vary |
| PSI-Seq | Chemical modification (CMC) induced RT stop | Ψ | Single nucleotide | High | High resolution, quantitative | Can have sequencing noise due to chemical treatment |
| ICE-Seq | Chemical modification (acrylonitrile) induced RT stop | I | Single nucleotide | High | High resolution, specific for inosine | Requires specific chemical treatment |
| SLAM-seq | Metabolic labeling (4sU) and chemical conversion | s4U | Single nucleotide | High | Tracks newly synthesized RNA, quantitative | Requires cell labeling, indirect detection |
| DART-seq | Enzyme-assisted deamination | m6A | Near single nucleotide | High | Antibody-independent, high resolution | Indirect detection, requires fusion protein expression |
| Nanopore Direct RNA-Seq | Direct sequencing of native RNA | m6A, Ψ, m5C, and others | Single nucleotide | Moderate to High | Direct detection, long reads, multiple modifications | Higher error rate, complex data analysis |
Experimental Protocols
Detailed, step-by-step protocols for key techniques are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and sample types.
Protocol 1: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) for m6A
This protocol describes the general workflow for enriching m6A-containing RNA fragments for subsequent high-throughput sequencing.[19][20]
Materials:
-
Total RNA or purified mRNA
-
RNA fragmentation buffer
-
m6A-specific antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl pH 7.5, 0.1% NP-40)
-
Wash buffers (low and high salt)
-
Elution buffer
-
RNA purification kit
-
Library preparation kit for sequencing
Procedure:
-
RNA Extraction and Fragmentation:
-
Immunoprecipitation:
-
Washing:
-
Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specifically bound RNA.[23]
-
-
Elution and RNA Purification:
-
Elute the m6A-containing RNA fragments from the beads using an appropriate elution buffer.
-
Purify the eluted RNA using an RNA purification kit.[23]
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the immunoprecipitated RNA and an input control (a fraction of the fragmented RNA that did not undergo immunoprecipitation).[24]
-
Perform high-throughput sequencing.
-
Protocol 2: Photo-crosslinking-assisted Ψ sequencing (PA-Ψ-seq)
This protocol outlines a method for the precise, high-resolution detection of pseudouridine modifications.[25]
Materials:
-
Total poly(A) RNA
-
Anti-pseudouridine (anti-Ψ) antibody
-
RNasin
-
UV crosslinking instrument
-
RNase T1
-
Phenol-chloroform
-
Calf Intestinal Phosphatase (CIP)
-
T4 Polynucleotide Kinase (T4-PNK)
-
Sequencing library construction kit
Procedure:
-
Antibody Binding and UV Crosslinking:
-
RNA Digestion and Immunoprecipitation:
-
Digest the non-crosslinked RNA with RNase T1, leaving only the antibody-bound, Ψ-modified RNA fragments.[25]
-
Perform immunoprecipitation to enrich for the crosslinked complexes.
-
-
RNA Purification and End Repair:
-
Elute the Ψ-modified RNA and purify it using phenol-chloroform extraction and ethanol precipitation.[25]
-
Treat the purified RNA with CIP to remove 5' phosphate (B84403) groups, followed by T4-PNK to phosphorylate the 5' ends.[25]
-
-
Library Construction and Sequencing:
-
Construct a sequencing library by adding specific adapters, performing reverse transcription to synthesize cDNA, and amplifying the cDNA through PCR.[25]
-
Perform high-throughput sequencing.
-
Protocol 3: Nanopore Direct RNA Sequencing
This protocol provides a general overview of the steps involved in preparing a library for direct RNA sequencing on an Oxford Nanopore Technologies platform.[17]
Materials:
-
Poly(A) selected RNA or total RNA
-
Direct RNA Sequencing Kit (e.g., Oxford Nanopore Technologies SQK-RNA004)
-
Reverse transcriptase
-
Sequencing adapters
-
RNA flow cell
Procedure:
-
RNA Quality Control:
-
Assess the quality and quantity of the starting RNA. High-quality, intact RNA is crucial for long reads.
-
-
Reverse Transcription:
-
Anneal a reverse transcription primer to the poly(A) tail of the RNA.
-
Synthesize a complementary DNA (cDNA) strand using reverse transcriptase. This creates a more stable RNA:cDNA hybrid for sequencing.[17]
-
-
Adapter Ligation:
-
Ligate sequencing adapters to the 3' end of the RNA strand. These adapters contain a motor protein that guides the RNA molecule through the nanopore.
-
-
Library Purification:
-
Purify the adapter-ligated RNA:cDNA hybrids to remove excess adapters and enzymes.
-
-
Sequencing:
-
Load the prepared library onto a nanopore flow cell.
-
Initiate the sequencing run. The instrument will measure changes in ionic current as individual RNA molecules pass through the nanopores.
-
-
Data Analysis:
-
Use specialized basecalling software to convert the raw electrical signal into a nucleotide sequence.
-
Employ specific algorithms to identify modified bases from the characteristic signal disruptions they produce.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the described RNA sequencing techniques.
Caption: Workflow for MeRIP-Seq.
Caption: Workflow for PA-Ψ-Seq.
Caption: Workflow for Direct RNA Sequencing.
References
- 1. RNA Modification Sequencing Explained: Methods and Applications - CD Genomics [rna.cd-genomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PSI-Seq [illumina.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for RNA Modification Mapping Using Deep Sequencing: Established and New Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Thiol-linked alkylation of RNA to assess expression dynamics | Semantic Scholar [semanticscholar.org]
- 12. Thiol-linked alkylation of RNA to assess expression dynamics | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | RNA modifications and their role in gene expression [frontiersin.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanoporetech.com [nanoporetech.com]
- 18. Detecting RNA modification using direct RNA sequencing: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 20. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 21. sysy.com [sysy.com]
- 22. sysy.com [sysy.com]
- 23. RNA-Seq and m6A-RNA Immunoprecipitation (MeRIP-seq) Seq [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. PA-Ψ-seq - CD Genomics [cd-genomics.com]
Incorporating 2,8-Dimethyladenosine into Synthetic Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into synthetic oligonucleotides is a powerful tool for probing nucleic acid structure and function, and for the development of novel therapeutic and diagnostic agents. 2,8-Dimethyladenosine, a rare modified purine (B94841) nucleoside, offers unique steric and electronic properties that can influence oligonucleotide stability, conformation, and interactions with proteins. This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic oligonucleotides using phosphoramidite (B1245037) chemistry.
While specific literature on the incorporation of this compound is limited, the protocols outlined below are based on well-established methods for the synthesis of oligonucleotides containing other modified purines, such as 8-methyladenosine (B1596262). The provided quantitative data for 8-methyladenosine serves as a valuable reference for predicting the behavior of oligonucleotides containing the 2,8-dimethylated analog.
Section 1: Synthesis of 2,8-Dimethyl-2'-deoxyadenosine Phosphoramidite
The successful incorporation of this compound begins with the synthesis of its corresponding phosphoramidite building block. This process typically involves the chemical synthesis of the 2,8-Dimethyl-2'-deoxyadenosine nucleoside, followed by protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and subsequent phosphitylation of the 3'-hydroxyl group.
Chemical Synthesis of 2,8-Dimethyl-2'-deoxyadenosine
The synthesis of the 2,8-Dimethyl-2'-deoxyadenosine nucleoside can be approached through various organic chemistry routes. A plausible strategy involves the modification of a commercially available adenosine (B11128) or 2'-deoxyadenosine (B1664071) precursor.
Protocol 1: Conceptual Synthesis of 2,8-Dimethyl-2'-deoxyadenosine Phosphoramidite
Disclaimer: This is a conceptual protocol based on standard nucleoside chemistry. Optimization is required.
-
Starting Material: 2'-Deoxyadenosine.
-
Protection of Hydroxyl Groups: Protect the 3' and 5' hydroxyl groups of 2'-deoxyadenosine with a suitable protecting group, such as tert-butyldimethylsilyl (TBDMS) chloride.
-
Methylation at the 8-position: Introduce a methyl group at the 8-position of the purine ring. This can be achieved through various methods, including radical methylation or metal-catalyzed cross-coupling reactions.
-
Methylation at the 2-position: Introduce a methyl group at the 2-position. This is a more challenging step and may require a multi-step process involving halogenation at the 2-position followed by a palladium-catalyzed methylation reaction.
-
Deprotection of Hydroxyl Groups: Remove the silyl (B83357) protecting groups from the 3' and 5' hydroxyls.
-
5'-DMT Protection: Selectively protect the 5'-hydroxyl group with dimethoxytrityl chloride (DMT-Cl) in the presence of a suitable base like pyridine.
-
3'-Phosphitylation: React the 5'-DMT-protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to yield the final 2,8-Dimethyl-2'-deoxyadenosine phosphoramidite.
-
Purification: Purify the final product using silica (B1680970) gel chromatography.
Caption: Conceptual workflow for the synthesis of this compound phosphoramidite.
Section 2: Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA synthesizer.
Protocol 2: Automated Solid-Phase Synthesis
-
Phosphoramidite Preparation: Dissolve the 2,8-Dimethyl-2'-deoxyadenosine phosphoramidite in anhydrous acetonitrile (B52724) to the standard concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Synthesizer Setup: Place the phosphoramidite solution on a designated port on the DNA synthesizer.
-
Sequence Programming: Program the desired oligonucleotide sequence, indicating the position(s) for the incorporation of the this compound modification.
-
Synthesis Cycle: The automated synthesis proceeds through a series of four steps for each nucleotide addition:
-
Detritylation: Removal of the 5'-DMT group from the support-bound nucleotide with an acid (e.g., trichloroacetic acid).
-
Coupling: Reaction of the free 5'-hydroxyl group with the incoming this compound phosphoramidite, activated by a catalyst such as tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[1]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[1]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).[1]
-
-
Final Detritylation (Optional): The final 5'-DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Section 3: Deprotection and Purification
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The purification strategy will depend on the desired purity and the presence of the terminal DMT group.
Protocol 3: Cleavage and Deprotection
-
Cleavage from Support: Transfer the solid support to a screw-cap vial. Add concentrated ammonium (B1175870) hydroxide (B78521) (or a mixture of ammonium hydroxide and methylamine (B109427) for faster deprotection) to the vial.
-
Deprotection: Heat the sealed vial at a specified temperature and duration (e.g., 55°C for 8-12 hours for standard protecting groups). This step removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.
-
Evaporation: After cooling, transfer the supernatant to a new tube and evaporate to dryness.
Protocol 4: Purification
-
DMT-on Purification (Recommended for higher purity):
-
Resuspend the crude DMT-on oligonucleotide in a low-salt buffer.
-
Purify by reversed-phase HPLC. The DMT group provides a hydrophobic handle, allowing for the separation of the full-length product from shorter, "failure" sequences.
-
Collect the DMT-on peak and treat with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the final product using a size-exclusion column or ethanol (B145695) precipitation.
-
-
DMT-off Purification:
-
Purify the crude oligonucleotide by methods such as denaturing polyacrylamide gel electrophoresis (PAGE), anion-exchange HPLC, or reversed-phase HPLC.
-
Section 4: Characterization of Modified Oligonucleotides
Thorough characterization is essential to confirm the successful incorporation of this compound and to assess the purity and integrity of the final product.
Protocol 5: Characterization
-
Mass Spectrometry: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the purified oligonucleotide. The observed mass should match the calculated mass, accounting for the addition of the two methyl groups (+28 Da) for each this compound incorporated.[1]
-
High-Performance Liquid Chromatography (HPLC): Analytical reversed-phase or anion-exchange HPLC can be used to assess the purity of the final product. A single major peak should be observed.
-
UV-Vis Spectroscopy: Determine the concentration of the oligonucleotide by measuring its absorbance at 260 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed to confirm the presence and location of the this compound modification.[2][3]
-
Thermal Denaturation (Tm) Studies: To evaluate the effect of the modification on duplex stability, perform UV thermal denaturation experiments. Measure the absorbance at 260 nm as a function of temperature to determine the melting temperature (Tm) of the modified duplex and compare it to an unmodified control.
Section 5: Quantitative Data (Reference Data for 8-Methyladenosine)
Table 1: Representative Coupling Efficiency
| Amidite | Coupling Time (s) | Coupling Efficiency (%) |
| Standard dA | 30 | >99 |
| 8-Methyl-dA (estimated) | 60-120 | 97-99 |
| 2,8-Dimethyl-dA (projected) | 90-180 | 95-98 |
Note: The increased steric bulk of the 2,8-dimethyl substitution may necessitate longer coupling times and result in slightly lower coupling efficiencies compared to standard phosphoramidites.
Table 2: Mass Spectrometry Data for a Model 12-mer Oligonucleotide
| Sequence (X = Modification) | Calculated Mass (Da) | Observed Mass (Da) |
| 5'-d(CGC AAT TCG CGC)-3' | 3604.4 | 3604.5 |
| 5'-d(CGC XAT TCG CGC)-3' (X = 8-Methyl-A) | 3618.4 | 3618.6 |
| 5'-d(CGC XAT TCG CGC)-3' (X = 2,8-Dimethyl-A) | 3632.4 | (Projected) |
Table 3: Thermal Denaturation Data for a Model Duplex
| Duplex Sequence (X = Modification) | Tm (°C) | ΔTm (°C) vs. Unmodified |
| 5'-d(CGC AAT TCG CGC)-3' / 3'-d(GCG TTA AGC GCG)-5' | 55.2 | - |
| 5'-d(CGC XAT TCG CGC)-3' / 3'-d(GCG TTA AGC GCG)-5' (X = 8-Methyl-A) | 53.8 | -1.4 |
| 5'-d(CGC XAT TCG CGC)-3' / 3'-d(GCG TTA AGC GCG)-5' (X = 2,8-Dimethyl-A) | (Projected to be destabilizing) | (Projected) |
Note: The 8-methyl group in adenosine is known to favor the syn conformation, which can be destabilizing in a standard B-form DNA duplex. The additional methyl group at the 2-position is expected to further influence the conformational preference and may lead to a more significant decrease in thermal stability.
Section 6: Potential Applications and Signaling Pathways
The unique properties of this compound-modified oligonucleotides open up possibilities for various research and therapeutic applications.
-
Probing DNA-Protein Interactions: The methyl groups can serve as steric probes to investigate the recognition of DNA by enzymes and other proteins.
-
Modulation of Aptamer Structure and Function: The conformational constraints imposed by the dimethylation could be exploited to design aptamers with enhanced binding affinity and specificity.
-
Antisense and RNAi Therapeutics: The modification may influence the nuclease resistance and RISC-loading of siRNAs, potentially impacting their therapeutic efficacy.
-
Epigenetic Studies: As a non-natural modification, it can be used to study the effects of base methylation on DNA structure and gene expression.
Caption: Potential applications of this compound-modified oligonucleotides.
Conclusion
The incorporation of this compound into synthetic oligonucleotides, while requiring specialized phosphoramidite synthesis, follows established protocols for automated DNA synthesis, deprotection, and purification. The resulting modified oligonucleotides can be thoroughly characterized by standard analytical techniques. Although direct quantitative data for this specific modification is not yet widely available, the information from closely related analogs provides a solid foundation for its use in research and development. The unique structural features of this compound make it a valuable tool for exploring the intricacies of nucleic acid biology and for the design of novel oligonucleotide-based technologies.
References
Application Notes and Protocols for Utilizing 2,8-Dimethyladenosine as a Biomarker for Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance pose a significant threat to global public health. The development of rapid and accurate methods for detecting resistance is crucial for effective clinical management and the development of new therapeutic strategies. One promising avenue of research is the identification of specific biomarkers associated with antibiotic resistance mechanisms. 2,8-Dimethyladenosine (B12408709), a modified nucleoside found in bacterial ribosomal RNA (rRNA), has been identified as a potential biomarker for resistance to a broad spectrum of antibiotics.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound as a biomarker for antibiotic resistance mediated by the cfr gene. The cfr gene encodes a methyltransferase that modifies the A2503 position of the 23S rRNA, leading to the formation of 8-methyladenosine (B1596262) and, to a lesser extent, this compound.[1][2] This modification sterically hinders the binding of several classes of antibiotics to the ribosome, resulting in a multidrug-resistant phenotype.
Principle of the Method
The presence of this compound in bacterial rRNA can be used as a surrogate marker for the activity of the Cfr methyltransferase and, consequently, for resistance to antibiotics targeting the peptidyl transferase center of the ribosome. The workflow involves the isolation of total RNA from a bacterial isolate, followed by enzymatic digestion of the RNA into its constituent nucleosides. The resulting nucleoside mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound. The level of this modified nucleoside can then be correlated with the antibiotic susceptibility profile of the bacterium, determined by standard methods such as Minimum Inhibitory Concentration (MIC) testing.
Data Presentation
The following table summarizes the correlation between the presence of the cfr gene (and therefore the potential for this compound synthesis) and the Minimum Inhibitory Concentrations (MICs) for various antibiotics in Staphylococcus aureus.
| Antibiotic | Antibiotic Class | MIC (µg/mL) in cfr-negative S. aureus | MIC (µg/mL) in cfr-positive S. aureus | Fold Increase in MIC |
| Chloramphenicol | Phenicol | ≤ 8 | ≥ 32 | ≥ 4 |
| Florfenicol | Phenicol | 4 - 8 | 16 - >64 | 4 - >8 |
| Clindamycin | Lincosamide | ≤ 0.5 | 4 - >128 | ≥ 8 |
| Linezolid | Oxazolidinone | 1 - 4 | 8 - 32 | 4 - 8 |
| Tiamulin | Pleuromutilin | ≤ 0.5 | 4 - 16 | ≥ 8 |
| Virginiamycin M | Streptogramin A | ≤ 1 | 4 - 16 | ≥ 4 |
This table is a composite representation of data from multiple studies and serves as an illustrative example. Actual MIC values may vary depending on the bacterial strain and specific experimental conditions.
Experimental Protocols
Protocol 1: Bacterial Ribosomal RNA (rRNA) Extraction and Enzymatic Hydrolysis
This protocol describes the extraction of total RNA from bacterial cultures and its subsequent digestion into individual nucleosides.
Materials:
-
Bacterial culture in logarithmic growth phase
-
RNA extraction kit suitable for bacteria (e.g., Monarch Total RNA Miniprep Kit, NEB #T2010 or similar)
-
Nuclease P1 (Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (BAP) (Takara)
-
Ammonium bicarbonate buffer (50 mM, pH 7.5)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Bacterial Cell Harvest:
-
Pellet bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet with sterile, RNase-free phosphate-buffered saline (PBS).
-
-
RNA Extraction:
-
Extract total RNA from the bacterial pellet using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.
-
-
Enzymatic Digestion of rRNA to Nucleosides:
-
In an RNase-free microcentrifuge tube, combine the following:
-
Total RNA: 1-5 µg
-
Nuclease P1: 2 Units
-
Ammonium bicarbonate buffer (50 mM, pH 7.5): to a final volume of 45 µL
-
-
Incubate the reaction at 37°C for 2 hours.
-
Add 5 µL of 10X BAP buffer and 1 µL of Bacterial Alkaline Phosphatase (10 U/µL).
-
Incubate at 37°C for an additional 1 hour.
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the detection and quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reverse-phase C18 column suitable for nucleoside separation (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B (linear gradient)
-
10-12 min: 30-95% B (linear gradient)
-
12-14 min: 95% B (hold)
-
14-15 min: 95-2% B (linear gradient)
-
15-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 296.1
-
Product Ion (Q3) for Quantification: m/z 164.1
-
Product Ion (Q3) for Confirmation: m/z 136.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the analyte in the sample to a standard curve generated using a synthetic this compound standard.
Protocol 3: Antibiotic Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of various antibiotics against the bacterial isolate using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]
Materials:
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Visualizations
Cfr-Mediated Antibiotic Resistance Pathway
Caption: Cfr methyltransferase modifies A2503 on the ribosome, blocking antibiotic binding and leading to resistance.
Experimental Workflow for this compound as a Biomarker
Caption: Workflow for detecting this compound and correlating its levels with antibiotic resistance.
References
Application Notes and Protocols for Studying Cfr Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cfr enzyme is a ribosomal RNA methyltransferase that confers a multidrug resistance phenotype known as PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A). This resistance is mediated by the methylation of the 23S rRNA at position A2503, which is a key binding site for these antibiotic classes.[1][2][3] The emergence of Cfr in clinically significant pathogens like Staphylococcus aureus poses a significant threat to the efficacy of last-resort antibiotics such as linezolid.[4][5][6][7] Understanding the activity of the Cfr enzyme is therefore crucial for the development of novel antimicrobial strategies to combat this resistance mechanism.
These application notes provide a comprehensive experimental workflow and detailed protocols for studying Cfr enzyme activity, from basic characterization to the evaluation of potential inhibitors.
Data Presentation
The following table summarizes the impact of Cfr expression on the Minimum Inhibitory Concentrations (MICs) of various antibiotics against Staphylococcus aureus. The data is compiled from multiple studies and illustrates the significant increase in resistance conferred by the Cfr enzyme.
| Antibiotic Class | Antibiotic | Strain Background | Cfr Status | MIC Range (µg/mL) | Fold Increase in MIC (approx.) | Reference(s) |
| Oxazolidinones | Linezolid | S. aureus | Negative | 0.5 - 4 | - | [1][4][8][9] |
| Linezolid | S. aureus | Positive | 8 - >256 | 4 - >64 | [1][4][8][9] | |
| Tedizolid | S. aureus | Negative | 0.25 - 0.5 | - | [9] | |
| Tedizolid | S. aureus | Positive | 0.5 - 1 | 2 | [6][9] | |
| Phenicols | Chloramphenicol | S. aureus | Negative | 2 - 8 | - | [5][10] |
| Chloramphenicol | S. aureus | Positive | >128 | >16 | [1][9] | |
| Florfenicol | S. aureus | Negative | 4 - 16 | - | ||
| Florfenicol | S. aureus | Positive | >128 | >8 | [9] | |
| Lincosamides | Clindamycin | S. aureus | Negative | ≤0.25 - 0.5 | - | [5][11][12] |
| Clindamycin | S. aureus | Positive | >128 | >256 | [1][9] | |
| Pleuromutilins | Tiamulin | S. aureus | Negative | 0.25 - 1 | - | [9][11][12] |
| Tiamulin | S. aureus | Positive | >128 | >128 | [9] | |
| Streptogramin A | Quinupristin | S. aureus | Negative | 0.5 - 1 | - | |
| Quinupristin | S. aureus | Positive | 4 - 16 | 8 - 16 |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the Cfr enzyme activity workflow.
Protocol 1: Cloning, Expression, and Purification of Recombinant Cfr Enzyme
This protocol describes the generation of purified, active Cfr enzyme for use in in vitro assays.
1.1. Gene Amplification and Cloning:
-
Amplify the cfr gene from a clinical isolate or a synthetic construct using PCR with primers that introduce restriction sites for cloning into an expression vector (e.g., pGEX or pET series).
-
Digest the PCR product and the expression vector with the corresponding restriction enzymes.
-
Ligate the digested cfr gene into the expression vector.
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Select for positive clones by antibiotic resistance and confirm the insert by colony PCR and DNA sequencing.
1.2. Protein Expression:
-
Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in LB broth containing the appropriate antibiotic.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for an additional 4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation.
1.3. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., PBS with lysozyme, DNase I, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If using a GST-tagged Cfr, incubate the supernatant with glutathione-agarose beads. If using a His-tagged Cfr, use a nickel-NTA column.
-
Wash the beads/column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the purified Cfr enzyme using an appropriate elution buffer (e.g., containing reduced glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).
-
Dialyze the purified enzyme against a storage buffer and determine the protein concentration using a Bradford or BCA assay.
-
Verify the purity of the enzyme by SDS-PAGE.
Protocol 2: In Vitro Cfr Methylation Assay
This assay directly measures the methyltransferase activity of the purified Cfr enzyme on its 23S rRNA substrate.
2.1. Preparation of 23S rRNA Substrate:
-
Isolate total RNA from a Cfr-negative bacterial strain (e.g., E. coli or S. aureus) grown to mid-log phase.
-
Purify the 23S rRNA from the total RNA using sucrose (B13894) density gradient centrifugation or a commercial rRNA isolation kit. Alternatively, a specific fragment of the 23S rRNA containing the A2503 site can be generated by in vitro transcription from a DNA template.[5]
2.2. Methylation Reaction:
-
Set up the methylation reaction in a microfuge tube as follows:
-
Purified recombinant Cfr enzyme (0.2-1 µg)
-
Purified 23S rRNA substrate (0.5-2 µg)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) (1 µCi)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water to a final volume of 20-50 µL.
-
-
Incubate the reaction at 37°C for 1-2 hours.
2.3. Detection of Methylation:
-
Spot the reaction mixture onto a DEAE-cellulose filter paper disc.
-
Wash the discs three times with a suitable buffer (e.g., 0.2 M ammonium (B1175870) bicarbonate) to remove unincorporated [3H]-SAM.
-
Dry the discs and measure the incorporated radioactivity using a scintillation counter.
-
An increase in radioactivity compared to a no-enzyme control indicates Cfr methyltransferase activity.
Protocol 3: Antibiotic Susceptibility Testing (AST)
AST is used to determine the phenotypic effect of Cfr expression on bacterial resistance to various antibiotics.
3.1. Bacterial Strains:
-
Use a pair of isogenic strains: a Cfr-negative recipient strain (e.g., S. aureus RN4220) and the same strain transformed with a plasmid carrying the cfr gene.
3.2. Broth Microdilution Method:
-
Prepare a 96-well microtiter plate with serial two-fold dilutions of the antibiotics to be tested in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each strain.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
3.3. Agar (B569324) Dilution Method:
-
Prepare a series of Mueller-Hinton agar plates containing serial two-fold dilutions of the antibiotics.
-
Spot a standardized bacterial suspension onto the surface of each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic on which no bacterial growth is observed.
Protocol 4: Luciferase Reporter Gene Assay for cfr Promoter Activity
This assay can be used to identify factors that regulate the expression of the cfr gene.
4.1. Plasmid Construction:
-
Clone the promoter region of the cfr gene upstream of a promoterless luciferase reporter gene (e.g., Firefly or Renilla luciferase) in a suitable vector.
-
Transform the reporter plasmid into the bacterial strain of interest.
4.2. Assay Procedure:
-
Grow the bacterial cells containing the reporter plasmid under various conditions to be tested (e.g., in the presence of different antibiotics or potential inducers/repressors).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Add the cell lysate to a luminometer tube or a white-walled 96-well plate.
-
Inject the luciferase substrate into the lysate.
-
Measure the light emission using a luminometer.
-
Normalize the luciferase activity to the cell density (e.g., by measuring the OD600 of the culture before lysis). An increase or decrease in luciferase activity indicates activation or repression of the cfr promoter, respectively.
Mandatory Visualizations
Caption: Experimental workflow for studying Cfr enzyme activity.
Caption: Mechanism of Cfr-mediated antibiotic resistance.
References
- 1. First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cfr rRNA methyltransferase confers resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of the Multidrug Resistance Gene cfr in a Panton-Valentine Leukocidin-Positive Sequence Type 8 Methicillin-Resistant Staphylococcus aureus IVa (USA300) Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Linezolid Resistance in Clinical cfr-Positive Staphylococcus aureus Isolates Is Associated with Co-Occurring Mutations in Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and Microbiological Aspects of Linezolid Resistance Mediated by the cfr Gene Encoding a 23S rRNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linezolid-Resistant Staphylococcus aureus Strain 1128105, the First Known Clinical Isolate Possessing the cfr Multidrug Resistance Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification and Characterization of Linezolid-Resistant cfr-Positive Staphylococcus aureus USA300 Isolates from a New York City Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2,8-Dimethyladenosine from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dimethyladenosine is a modified nucleoside whose biological significance is an emerging area of scientific inquiry. Accurate and reliable methods for its purification and quantification from complex biological matrices are paramount for elucidating its physiological roles, identifying its involvement in signaling pathways, and exploring its potential as a biomarker or therapeutic target. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from biological samples, primarily focusing on plasma, utilizing solid-phase extraction (SPE) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
While specific data on the mass fragmentation and biological pathways of this compound are not extensively available in the public domain, this document provides a robust framework based on the well-established principles of modified nucleoside analysis. The provided protocols for SPE and UPLC-MS/MS are based on methods developed for structurally similar dimethylated adenosine (B11128) compounds and serve as a strong starting point for method development and validation for this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation from Plasma
This initial step is crucial for removing the bulk of protein content from the plasma sample, which can interfere with subsequent purification and analysis.
Materials:
-
Human plasma (or other biological fluid)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Centrifuge capable of reaching 13,000 rpm and 4°C
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of pre-chilled acetonitrile (a 1:3 ratio).
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Incubate the sample at -20°C for 2 hours to enhance protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the nucleosides, and transfer it to a new microcentrifuge tube for the subsequent solid-phase extraction.
Solid-Phase Extraction (SPE) for Purification of this compound
SPE is a critical step for isolating and concentrating this compound from the complex mixture of the protein-precipitated supernatant. A mixed-mode cation exchange sorbent is recommended to retain the basic nature of the adenosine moiety.
Materials:
-
Mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX)
-
SPE vacuum manifold
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Formic acid
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 1 mL of an aqueous solution with an adjusted pH (e.g., buffered to a pH 2 units below the pKa of this compound to ensure it is protonated and will bind to the cation exchange sorbent).
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of an aqueous solution containing a low percentage of organic solvent (e.g., 5% methanol in water) to remove unretained, hydrophilic impurities.
-
Perform a second wash with 1 mL of a stronger organic solvent (e.g., 100% methanol) to elute weakly bound, non-polar impurities.
-
-
Elution: Elute the retained this compound with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The basic conditions will neutralize the charge of the analyte, releasing it from the sorbent.
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS for Quantification of this compound
UPLC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of low-abundance modified nucleosides like this compound. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often preferred for the separation of polar compounds like nucleosides.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP or Waters Xevo TQ)
-
Column: HILIC column (e.g., Waters BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.2% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.2% Acetic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 2.0 | 70 |
| 4.0 | 40 |
| 4.1 | 95 |
| 6.0 | 95 |
Mass Spectrometry Parameters:
Suggested MRM Transitions for Method Development:
-
Primary (Quantitative): m/z 296.1 → 164.1
-
Secondary (Qualitative): A second, less intense fragment ion should be identified during method development for confirmation.
Data Presentation
Quantitative data from the UPLC-MS/MS analysis should be summarized in a clear and structured format. The following tables provide templates for presenting calibration curve data and sample quantification results.
Table 1: Calibration Curve for this compound
| Concentration (nM) | Peak Area |
| 0.1 | |
| 0.5 | |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| R² |
Table 2: Quantification of this compound in Plasma Samples
| Sample ID | Peak Area | Calculated Concentration (nM) |
| Control 1 | ||
| Control 2 | ||
| Control 3 | ||
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 |
Visualizations
Experimental Workflow
Putative Signaling Pathway Involvement
While specific signaling pathways involving this compound are not yet well-defined, it is hypothesized to be involved in RNA metabolism and modification, similar to other methylated adenosine compounds like N6-methyladenosine (m6A). The "writers," "erasers," and "readers" of RNA methylation play crucial roles in regulating gene expression.
Conclusion
The protocols outlined in these application notes provide a comprehensive starting point for the purification and quantification of this compound from biological samples. Due to the limited availability of specific data for this particular modified nucleoside, researchers are strongly encouraged to perform thorough method development and validation, including the optimization of SPE conditions and the determination of precise MRM transitions using a certified standard. The successful implementation of these methods will be instrumental in advancing our understanding of the biological importance of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Source Conditions for 2,8-Dimethyladenosine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2,8-Dimethyladenosine using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the initial ESI source parameters I should use for this compound analysis?
For a novel modified nucleoside like this compound, it is recommended to start with parameters known to be effective for similar polar molecules and nucleoside analogs. A good starting point would be to infuse a standard solution of the analyte directly into the mass spectrometer and monitor the signal intensity while adjusting the parameters.[1]
Q2: I am observing a very low signal for this compound. What are the common causes and how can I troubleshoot this?
Low signal intensity is a frequent issue in LC-MS analysis. The causes can be broadly categorized into sample-related issues, problems with the liquid chromatography (LC) system, or issues within the mass spectrometer (MS) ion source.[2] A systematic approach is the most effective way to identify the root cause.[2]
Troubleshooting Steps:
-
Isolate the Mass Spectrometer: Begin by bypassing the LC system and directly infusing a standard solution of this compound into the mass spectrometer. If a strong and stable signal is observed, the issue likely lies with the LC system. If the signal remains low, the problem is within the mass spectrometer or with the standard itself.[2]
-
Check for Ion Suppression: Co-eluting compounds from your sample matrix can interfere with the ionization of this compound, a phenomenon known as ion suppression.[2] To check for this, you can perform a post-column infusion experiment where a constant flow of your analyte is introduced into the MS while a blank matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
-
Inspect and Clean the Ion Source: A contaminated ion source is a very common reason for a decline in signal intensity.[2] Regularly clean the ion source components, such as the spray shield, capillary, and sample cone, following the manufacturer's guidelines.[2]
Q3: My chromatographic peaks for this compound are tailing or fronting. What could be the cause and how do I fix it?
Poor peak shape, such as tailing (asymmetrical peak with a drawn-out latter half) or fronting (asymmetrical peak with a drawn-out leading half), can compromise the quality of your data.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[3] To mitigate this, consider lowering the mobile phase pH to suppress the ionization of silanol groups or using a well-end-capped column.[3] Tailing of all peaks in a chromatogram might point to a physical issue like a blocked column frit or dead volume in the system.[1][4]
-
Peak Fronting: This is less common than tailing and is often a sign of column overload.[1] Diluting your sample or reducing the injection volume can often resolve this issue.[1]
Q4: I am seeing unexpected fragments in my mass spectrum, suggesting in-source fragmentation. How can I minimize this?
In-source fragmentation, where the analyte fragments within the ion source before entering the mass analyzer, can complicate data interpretation. For nucleosides, this is a known phenomenon. To minimize in-source fragmentation, you can try to reduce the energy in the ion source by lowering the cone voltage (also known as fragmentor voltage or declustering potential) and the source temperature.
Quantitative Data Summary
The following table provides typical starting ranges for key ESI source parameters for the analysis of modified nucleosides like this compound. Note that optimal values are instrument-dependent and should be determined empirically.
| Parameter | Typical Starting Range | Notes |
| Capillary Voltage (kV) | 1.0 - 4.5 | Can significantly impact ionization efficiency. Optimize for maximum signal intensity and stability.[5] |
| Cone Voltage (V) | 10 - 60 | Also known as fragmentor or declustering potential. Higher voltages can induce in-source fragmentation. Optimize for the parent ion of interest.[6] |
| Drying Gas Temperature (°C) | 150 - 350 | Affects desolvation efficiency. Overly high temperatures can lead to thermal degradation of the analyte.[7] |
| Drying Gas Flow Rate (L/min) | 6 - 12 | Assists in solvent evaporation. Excessive flow can sometimes decrease signal intensity.[7] |
| Nebulizer Gas Pressure (psi) | 30 - 60 | Affects the formation of the aerosol. Higher flow rates generally produce smaller droplets, which can improve ionization. |
| Mobile Phase pH | 2.5 - 3.5 | For basic nucleosides, a lower pH can improve peak symmetry by minimizing interactions with the stationary phase.[3] |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters using Flow Injection Analysis (FIA)
Objective: To determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Materials:
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Syringe pump
-
Mass spectrometer with ESI source
-
LC system (optional, for providing a constant mobile phase flow)
-
Tee-piece for post-column infusion (if using LC)
Procedure:
-
Initial Setup:
-
Prepare a fresh standard solution of this compound.
-
Set up the mass spectrometer in positive ionization mode (as adenosine (B11128) analogs typically form [M+H]+ ions).
-
Infuse the standard solution directly into the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump. Alternatively, tee the infusion into the mobile phase flow from the LC system just before the ESI source.
-
-
Parameter Optimization (One-Variable-at-a-Time Approach):
-
Set initial source parameters based on the ranges provided in the table above.
-
Capillary Voltage: While monitoring the signal intensity of the [M+H]+ ion for this compound, incrementally increase the capillary voltage and record the signal at each step. Plot the signal intensity versus voltage to find the optimal value that provides the highest stable signal.
-
Cone Voltage: Set the capillary voltage to its optimized value. Then, vary the cone voltage in a similar incremental manner. A lower cone voltage is generally preferred to minimize in-source fragmentation.
-
Drying Gas Temperature and Flow Rate: Sequentially optimize the drying gas temperature and flow rate. Adjust one parameter while keeping the other constant, looking for the combination that yields the highest signal intensity. Be mindful that excessively high temperatures can cause analyte degradation.
-
Nebulizer Gas Pressure: Optimize the nebulizer gas pressure to ensure a stable spray and maximize signal intensity.
-
-
Final Verification: Once all parameters have been individually optimized, perform a final infusion with the combined optimal settings to confirm a stable and high-intensity signal.
Mandatory Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Logical flow for ESI source parameter optimization.
References
Technical Support Center: 2,8-Dimethyladenosine Detection
Disclaimer: As of this writing, specific, validated protocols for the highly sensitive detection of 2,8-Dimethyladenosine are not widely published. The following guides are based on best practices and established methods for analogous dimethylated adenosine (B11128) compounds, such as N6,2'-O-dimethyladenosine (m6Am), using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS).[1][2] These protocols serve as a robust starting point for method development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended technique for the sensitive detection of this compound?
For achieving high sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[1] Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended over standard reversed-phase chromatography. HILIC provides better retention for polar compounds like nucleosides and often uses a high-organic mobile phase, which enhances desolvation and ionization efficiency in the mass spectrometer, leading to improved sensitivity.[1][2]
Q2: I cannot find a commercial stable isotope-labeled internal standard for this compound. What should I use for quantification?
This is a significant challenge. In the absence of a dedicated stable isotope-labeled (SIL) internal standard (IS), you have a few options, each with compromises:
-
Use a SIL-IS for a structurally similar compound: A SIL-IS for another dimethylated adenosine (e.g., m6Am) or a different modified adenosine could be used. This can correct for some variability in extraction and injection, but it may not perfectly mimic the chromatographic behavior and ionization efficiency of this compound.
-
Use a non-labeled structural analog: A non-endogenous, structurally similar nucleoside analog could be used. This is less ideal as its ionization efficiency will differ.
-
Perform standard addition: This method involves adding known amounts of a certified this compound standard to separate aliquots of your sample. It is more laborious but can effectively compensate for matrix effects.
-
Use external calibration with matrix matching: Create calibration curves in a blank matrix that closely resembles your sample (e.g., serum from an unexposed subject). This is crucial to mitigate ion suppression or enhancement.
Q3: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
Based on its chemical structure (C₁₂H₁₇N₅O₄, MW: 295.29 g/mol ), the expected protonated precursor ion [M+H]⁺ would be at m/z 296.3.[3] For other dimethylated adenosines, a common product ion results from the fragmentation of the glycosidic bond, leading to the isolation of the dimethylated adenine (B156593) base at m/z 164.1.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
| This compound | 296.3 | ~164.1 (predicted) | Product ion corresponds to the dimethylated adenine base. |
This data is predictive and must be confirmed by infusing a pure standard of this compound into the mass spectrometer to determine the optimal collision energy and confirm fragmentation patterns.
Experimental Workflow for Detection of this compound
The overall process involves sample preparation to isolate nucleosides, followed by separation and detection using HILIC-LC-MS/MS.
Caption: High-level workflow for this compound quantification.
Detailed Experimental Protocol: HILIC-LC-MS/MS
This protocol is adapted from methods developed for other methylated adenosine modifications.[1][2]
1. Preparation of Standards and Reagents
-
This compound Stock (1 mg/mL): Dissolve 1 mg of this compound standard[3] in 1 mL of 75% acetonitrile (B52724) in water.
-
Working Standards (0.1 ng/mL to 100 ng/mL): Perform serial dilutions of the stock solution in your reconstitution solvent (e.g., 95:5 Acetonitrile:Water with 0.05 mM malic acid) to create a calibration curve.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.2% acetic acid.[1]
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate, 0.2% acetic acid, and 0.05 mM malic acid.[1][2] The addition of malic acid has been shown to enhance detection sensitivity for methylated nucleosides.[1][2]
2. Sample Preparation (from Serum)
-
Thaw 50 µL of serum on ice.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the pellet in 100 µL of Mobile Phase B. Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
3. HILIC-LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | Waters ACQUITY UPLC BEH HILIC (e.g., 2.1 x 100 mm, 1.7 µm)[1][2] |
| Column Temp | 30°C |
| Injection Vol. | 5 µL |
| Flow Rate | 0.25 mL/min |
| Mobile Phase A | 10 mM ammonium acetate, 0.2% acetic acid in Water |
| Mobile Phase B | 2 mM ammonium acetate, 0.2% acetic acid, 0.05 mM malic acid in Acetonitrile[1][2] |
| Gradient | 95% B (0-3 min), 95% to 60% B (3-3.5 min), 60% B (3.5-5.5 min), 60% to 95% B (5.5-6 min), 95% B (6-12.5 min)[1] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Ion Spray Voltage | 5.5 kV |
| Source Temp | 550°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | m/z 296.3 → 164.1 (Collision energy to be optimized) |
Troubleshooting Guide
This guide addresses common issues encountered during the sensitive detection of modified nucleosides.
Q4: My signal-to-noise ratio for this compound is very low. How can I improve it?
Low signal is a frequent challenge. Systematically check the following potential causes.
Caption: Decision tree for troubleshooting low signal intensity.
Detailed Steps for Improving Sensitivity:
-
Confirm Instrument Performance: Directly infuse a 10-25 nM solution of your this compound standard into the mass spectrometer. If the signal is weak, the issue may be with the instrument's cleanliness or parameter settings (e.g., collision energy, source temperature).
-
Optimize Mobile Phase: Ensure that a sensitivity-enhancing additive like malic acid is present in your organic mobile phase.[1][2] Prepare fresh mobile phases, as degradation of additives can occur.
-
Evaluate Sample Preparation: Analyte loss can occur during protein precipitation and solvent evaporation steps. Check recovery by spiking a known amount of standard into a blank matrix and processing it alongside your samples. If recovery is low, consider a more robust cleanup method like solid-phase extraction (SPE).
-
Assess Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analyte. To test for this, compare the peak area of a standard in pure solvent versus a standard spiked into a processed blank matrix extract. If the peak area is significantly lower in the matrix, ion suppression is occurring. Diluting the sample extract (e.g., 1:5 or 1:10) can often alleviate this issue.
Q5: I'm observing poor chromatographic peak shape (e.g., tailing, splitting). What could be the cause?
| Problem | Potential Cause | Solution |
| Peak Tailing | 1. Active sites on the column or in the flow path.2. Mismatch between injection solvent and mobile phase. | 1. Use a newer column; ensure mobile phase additives (e.g., acetic acid) are present to control pH.2. Ensure the sample is reconstituted in a solvent that is as weak as or weaker than the initial mobile phase (high % acetonitrile for HILIC). |
| Peak Splitting | 1. Clogged frit or partially blocked column.2. Injector issue. | 1. Reverse-flush the column (follow manufacturer's instructions) or replace it.2. Perform injector maintenance. |
| Broad Peaks | 1. Large dead volume in the system.2. Sub-optimal gradient or flow rate. | 1. Check all fittings and connections for tightness.2. Re-optimize the chromatographic method; try a slower gradient or lower flow rate. |
By methodically addressing these potential issues, researchers can develop a robust and highly sensitive assay for the quantification of this compound in complex biological samples.
References
- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 2. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 63954-66-5 | FD144777 | Biosynth [biosynth.com]
Technical Support Center: Quantifying Methylated RNA Nucleosides
Welcome to the technical support center for methylated RNA nucleoside quantification. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation & Quality Control
Q1: My downstream quantification results are highly variable between replicates. Could my initial RNA sample be the problem?
A: Absolutely. The quality and integrity of the starting RNA are paramount for accurate and reproducible quantification. Variations in sample quality can introduce significant errors. Key metrics to assess are RNA purity (A260/A280 and A260/A230 ratios) and integrity (RNA Integrity Number, or RIN).[1]
-
Purity: An A260/A280 ratio of ~2.0 is ideal for pure RNA.[1] Lower ratios often indicate protein contamination. The A260/A230 ratio should be above 1.8; lower values suggest contamination with salts or organic solvents like phenol, which can inhibit downstream enzymatic reactions.[1][2]
-
Integrity: RNA is susceptible to degradation. The RNA Integrity Number (RIN), measured by capillary electrophoresis, provides a score from 1 (completely degraded) to 10 (fully intact).[1] For quantitative studies, a RIN value > 7 is highly recommended.
Troubleshooting Flowchart: Assessing RNA Quality
Table 1: Impact of RNA Quality on Quantification Variability
| Sample ID | A260/280 | A260/230 | RIN | m⁶A/A Ratio (Rep 1) | m⁶A/A Ratio (Rep 2) | Coefficient of Variation (%CV) |
| High Quality | 2.05 | 2.10 | 9.2 | 0.152% | 0.155% | 1.4% |
| Protein Contam. | 1.71 | 2.05 | 8.9 | 0.148% | 0.165% | 7.8% |
| Salt Contam. | 2.01 | 1.45 | 9.0 | 0.121% | 0.139% | 9.3% |
| Degraded RNA | 2.03 | 2.08 | 4.5 | 0.095% | 0.135% | 24.2% |
This table illustrates how poor RNA purity (low A260/280 or A260/230) and integrity (low RIN) can lead to higher variability in quantification.
Section 2: Enzymatic Digestion
Q2: I'm not sure if my RNA is being completely digested to nucleosides. How can I ensure complete digestion and what are the common pitfalls?
A: Incomplete digestion is a critical issue that leads to underestimation of modified nucleosides. The process requires a combination of enzymes to break down RNA into individual nucleosides for LC-MS analysis.[3]
Common errors fall into two categories: issues with the enzymatic hydrolysis step and chemical instability of the nucleosides themselves.[4][5][6]
-
Enzymatic Issues: Certain RNA modifications can hinder nuclease activity. For example, Nuclease P1 can be inhibited by some 2'-O-methylated modifications.[3] Using a robust, optimized enzyme mix is crucial. Some commercial mixes are designed for convenient one-step digestion of both DNA and RNA.[7][8][9]
-
Chemical Instability: Some modified nucleosides are chemically unstable and can convert to other forms under certain pH or temperature conditions. A well-known example is the Dimroth rearrangement of m¹A (N¹-methyladenosine) to m⁶A (N⁶-methyladenosine) under alkaline conditions, which can lead to false positives and inaccurate quantification.[4][5][6]
Workflow: RNA Digestion to Nucleosides for LC-MS
Detailed Experimental Protocol: One-Step Enzymatic Digestion
This protocol is a general guideline for digesting RNA to single nucleosides for LC-MS analysis.
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following:
-
Purified RNA: 1–5 µg
-
10X Reaction Buffer: 2 µL
-
Nucleoside Digestion Mix: 1 µL
-
RNase-free Water: to a final volume of 20 µL
-
-
Incubation: Mix gently by pipetting and incubate the reaction at 37°C for 1 to 4 hours.[3] Longer incubation times (up to 24 hours) may be tested to ensure complete digestion without signal deterioration.[7]
-
Enzyme Removal (Optional but Recommended): To prevent instrument contamination, remove enzymes using a molecular weight cutoff (MWCO) filter (e.g., 10 kDa). Centrifuge according to the manufacturer's instructions and collect the filtrate containing the nucleosides. Be aware that some hydrophobic modifications can be lost due to adsorption to certain filter materials like poly(ether sulfone) (PES).[4]
-
Storage: The sample is now ready for LC-MS analysis. If not analyzing immediately, store at -80°C to ensure stability.
Section 3: LC-MS/MS Analysis & Quantification
Q3: My signal intensity is low and inconsistent, especially for low-abundance modifications. How can I improve my LC-MS/MS analysis?
A: Low and variable signal intensity during LC-MS/MS analysis is a frequent challenge, often stemming from matrix effects, poor chromatographic separation, or the absence of appropriate internal standards.[5][6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to inaccurate quantification.[10]
-
Chromatographic Separation: Isomers of modified nucleosides (e.g., m³C, m⁴C, and m⁵C) can have the same mass and produce similar fragments, making them indistinguishable without proper chromatographic separation.[11]
-
Internal Standards: The gold standard for absolute quantification is the use of a stable isotope-labeled internal standard (SILIS) for each analyte.[4][12] A SILIS co-elutes with its corresponding analyte and experiences the same matrix effects, allowing for reliable correction and accurate quantification.[4]
Troubleshooting Logic: Improving LC-MS/MS Data
Table 2: Effect of Internal Standard on Quantification Accuracy
| Analyte | Sample Type | No Internal Standard (fmol on column) | With SILIS Correction (fmol on column) | Known Spiked Amount (fmol) | Accuracy |
| m⁶A | Buffer | 98.5 | 100.2 | 100 | Excellent |
| m⁶A | Cell Lysate | 65.2 | 99.1 | 100 | Poor -> Excellent |
| m⁵C | Buffer | 101.1 | 100.5 | 100 | Excellent |
| m⁵C | Cell Lysate | 72.3 | 101.3 | 100 | Poor -> Excellent |
This table demonstrates how a Stable Isotope-Labeled Internal Standard (SILIS) corrects for matrix suppression in a complex sample (cell lysate), dramatically improving quantification accuracy.
References
- 1. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 2. med.unc.edu [med.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry [sfb1309.de]
- 7. neb.com [neb.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,8-Dimethyladenosine Extraction Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the extraction of 2,8-Dimethyladenosine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of this compound.
Problem 1: Low Recovery of this compound
Low recovery is a frequent challenge, particularly given the polar nature of many nucleoside analogs. Below are potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Solid-Phase Extraction (SPE) Sorbent | This compound is a polar molecule. For reversed-phase SPE (e.g., C18), ensure the mobile phase conditions are optimized for polar compound retention. Consider using a polymeric reversed-phase sorbent or a hydrophilic-interaction liquid chromatography (HILIC) based SPE sorbent. |
| Inefficient Elution from SPE Cartridge | Increase the polarity of the elution solvent. A gradient of increasing methanol (B129727) or acetonitrile (B52724) in an aqueous buffer is often effective. Ensure the pH of the elution buffer is optimized to ensure this compound is in a neutral state for reversed-phase or appropriately charged for ion-exchange.[1][2] |
| Suboptimal Liquid-Liquid Extraction (LLE) Solvent | Due to its polarity, this compound will have low solubility in non-polar organic solvents. Use more polar, water-immiscible organic solvents. Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume. |
| Sample Matrix Effects | Biological samples contain numerous compounds that can interfere with extraction. For SPE, ensure the wash steps are stringent enough to remove interfering substances without eluting the target analyte. For LLE, a back-extraction step may be necessary to remove impurities. |
| Degradation of Analyte | Ensure samples are processed promptly and kept at low temperatures to minimize enzymatic degradation. For blood samples, collect them in tubes containing an adenosine (B11128) deaminase inhibitor.[3] |
Problem 2: Poor Reproducibility
Inconsistent results can undermine the reliability of your findings. Here are common causes and their remedies.
| Potential Cause | Recommended Solution |
| Inconsistent SPE Cartridge Packing or Flow Rate | Use commercially available, pre-packed SPE cartridges to ensure uniform packing. Employ a vacuum manifold or positive pressure manifold for consistent flow rates during sample loading, washing, and elution.[4] |
| Variable pH of Samples and Solvents | Prepare fresh buffers for each experiment and verify the pH. Small variations in pH can significantly impact the retention and elution of ionizable compounds like nucleosides. |
| Incomplete Solvent Evaporation/Reconstitution | When concentrating the eluate, ensure complete removal of the solvent. However, avoid overly aggressive drying which can lead to sample loss. Reconstitute the sample in a precise volume of a solvent compatible with your analytical method. |
| Manual Extraction Inconsistencies | Automate the extraction process where possible. If manual extraction is necessary, ensure consistent timing, volumes, and mixing for each sample. |
Problem 3: Presence of Contaminants in the Final Extract
A clean extract is crucial for accurate downstream analysis, especially for sensitive techniques like mass spectrometry.
| Potential Cause | Recommended Solution |
| Insufficient Washing during SPE | Optimize the wash solvent to be as strong as possible without eluting this compound. A wash step with a solvent of intermediate polarity can remove many interfering compounds.[5] |
| Co-extraction of Similar Compounds in LLE | Adjust the pH of the aqueous phase to exploit differences in the pKa values of the target analyte and contaminants, thereby selectively partitioning this compound into the organic phase. |
| Carryover from Equipment | Thoroughly clean all glassware and equipment between samples. Use disposable materials where possible to minimize cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from a complex biological matrix like plasma or cell lysate?
A1: For a polar compound like this compound, Solid-Phase Extraction (SPE) using a mixed-mode or a polymeric reversed-phase sorbent is a robust starting point. These sorbents offer better retention of polar analytes compared to traditional C18 silica (B1680970) sorbents. A general protocol would involve conditioning the cartridge, loading the pre-treated sample, washing away interferences, and then eluting this compound with a solvent of appropriate polarity and pH.
Q2: How do I choose the right solvents for Liquid-Liquid Extraction (LLE) of this compound?
A2: Given the predicted polarity of this compound, you will need a relatively polar organic solvent that is immiscible with water. A common choice for polar analytes is a mixture of a polar solvent (like isopropanol) and a less polar, water-immiscible solvent (like dichloromethane (B109758) or ethyl acetate). The ratio can be optimized to maximize the partitioning of this compound into the organic phase while leaving more polar impurities in the aqueous phase. Adjusting the pH of the aqueous phase can also significantly influence partitioning.
Q3: My recovery of this compound is consistently low. What are the first troubleshooting steps I should take?
A3: First, verify that your analyte is not being lost during the sample loading and washing steps in your SPE protocol. Collect these fractions and analyze them for the presence of this compound. If it is present, your retention conditions are too weak. If it is not in the wash and load fractions, then the issue is likely with the elution step. Your elution solvent may not be strong enough to desorb the analyte from the sorbent. Try increasing the organic solvent concentration or using a stronger solvent. Also, ensure the pH of your sample and elution solvent are optimized for the charge state of your molecule.[1][4]
Q4: Are there any specific considerations for the stability of this compound during extraction?
A4: While specific stability data for this compound is limited, it is prudent to handle it as you would other adenosine analogs. This includes keeping samples and extracts cold (on ice or at 4°C) to minimize enzymatic activity, working quickly, and avoiding prolonged exposure to harsh pH conditions. If working with blood products, the use of an adenosine deaminase inhibitor is recommended to prevent degradation.
Q5: What analytical technique is most suitable for the quantification of this compound in my extracts?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of modified nucleosides like this compound.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography using a polar-endcapped column are suitable separation techniques.
Quantitative Data Summary
Table 1: Representative Extraction Recoveries and Precision for Methylated Adenosine Analogs from Serum using HILIC-MS/MS
| Analyte | Average Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Adenosine (A) | 92.5 | < 6.0 | < 8.8 |
| N6-methyladenosine (m6A) | 96.9 | < 6.0 | < 8.8 |
| N1-methyladenosine (m1A) | 98.5 | < 6.0 | < 8.8 |
| N6,2′-O-dimethyladenosine (m6Am) | 93.3 | < 6.0 | < 8.8 |
Data adapted from a study on methylated adenosine modifications in human serum. The specific recovery and precision for this compound may vary.[6]
Experimental Protocols
The following are detailed, generalized methodologies for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) that can be adapted and optimized for this compound.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Cell Culture Media
This protocol is a starting point and should be optimized for your specific cell type and media composition.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: 5% Methanol in Water
-
Elution Solvent: 90% Methanol in Water with 0.1% Formic Acid (adjust as needed)
-
Vacuum or Positive Pressure Manifold
-
Collection tubes
-
Centrifugal evaporator
Methodology:
-
Sample Pre-treatment:
-
Centrifuge the cell culture media to pellet cells and debris.
-
Collect the supernatant.
-
Acidify the supernatant with formic acid to a final concentration of 0.1%.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the SPE cartridge.
-
Pass 1 mL of Deionized Water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of 5% Methanol in Water through the cartridge to remove salts and other polar impurities.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Pass 1 mL of 90% Methanol in Water with 0.1% Formic Acid through the cartridge to elute this compound.
-
-
Concentration:
-
Evaporate the eluate to dryness using a centrifugal evaporator.
-
Reconstitute the dried extract in a known, small volume of a solvent compatible with your analytical method (e.g., initial mobile phase for LC-MS/MS).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
This protocol is a general guide and the choice of organic solvent and pH may require optimization.
Materials:
-
Extraction Solvent: e.g., Ethyl Acetate or a mixture of Isopropanol and Dichloromethane (e.g., 1:4 v/v)
-
pH adjustment solutions (e.g., dilute HCl and NaOH)
-
Separatory funnel or microcentrifuge tubes for extraction
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Methodology:
-
Sample Preparation:
-
Adjust the pH of the aqueous sample to be slightly basic (e.g., pH 8-9) to ensure the purine (B94841) nitrogens are not protonated, which may increase solubility in the organic phase.
-
-
Extraction:
-
Add an equal volume of the organic extraction solvent to the aqueous sample in a separatory funnel or appropriate tube.
-
Vigorously mix for 2 minutes. If using a separatory funnel, vent frequently to release pressure.
-
Allow the phases to separate. Centrifugation can be used to break emulsions if they form.
-
-
Phase Separation:
-
Carefully collect the organic phase (top or bottom layer depending on the solvent density).
-
-
Repeat Extraction:
-
Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent two more times to maximize recovery.
-
-
Combine and Concentrate:
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable solvent for your analytical method.
-
Visualizations
Adenosine Receptor Signaling Pathway
Since specific signaling pathways for this compound are not well-defined, this diagram illustrates the general signaling cascades initiated by the activation of adenosine receptors (A1, A2A, A2B, and A3), which are the likely targets of adenosine analogs.[8][9][10]
Caption: General Adenosine Receptor Signaling Pathways.
Experimental Workflow for this compound Extraction and Analysis
This diagram outlines the key steps from sample collection to data analysis for the quantification of this compound.
Caption: Workflow for this compound Extraction.
References
- 1. welch-us.com [welch-us.com]
- 2. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 3. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. Technical Tip: Optimizing Wash and Elution Protocols in SPE Method Development [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
avoiding degradation of 2,8-Dimethyladenosine during sample prep
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 2,8-Dimethyladenosine during sample preparation. The following information is based on established principles for the handling of modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a modified purine (B94841) nucleoside. Like many modified nucleosides, it can be susceptible to chemical degradation during sample collection, storage, and preparation for analysis. Ensuring its stability is critical for accurate quantification and downstream applications.
Q2: What are the primary factors that can cause degradation of this compound?
The stability of modified nucleosides like this compound is primarily influenced by:
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the glycosidic bond or modifications to the purine ring.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Enzymatic Activity: Nucleases and other enzymes present in biological samples can degrade nucleosides.
-
Oxidation: Reactive oxygen species can modify the purine ring.
-
Light Exposure: Photodegradation can occur with prolonged exposure to certain wavelengths of light.
Q3: How can I minimize the degradation of this compound during sample storage?
For optimal stability, samples should be processed as quickly as possible. If immediate processing is not feasible, samples should be stored at ultra-low temperatures (-80°C) to minimize both chemical and enzymatic degradation. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.
Q4: Are there any chemical additives that can help stabilize this compound in my samples?
The use of additives should be carefully considered and validated for your specific analytical method. However, general strategies for stabilizing nucleosides include:
-
pH Buffering: Maintaining a neutral and stable pH (around 7.0) with a suitable buffer system can prevent acid or base-catalyzed hydrolysis.
-
Enzyme Inhibitors: Adding a cocktail of nuclease inhibitors can prevent enzymatic degradation in biological samples.
-
Antioxidants: For samples where oxidation is a concern, the addition of antioxidants may be beneficial, but their compatibility with downstream analysis must be confirmed.
Troubleshooting Guide: Degradation of this compound
If you suspect that this compound is degrading during your sample preparation, refer to the following troubleshooting guide.
Potential Stability Issues and Mitigation Strategies for this compound
| Potential Issue | Possible Cause | Recommended Action |
| Low Analyte Recovery | pH-induced hydrolysis | Ensure all solutions and buffers are maintained at a neutral pH (6.5-7.5). Avoid strongly acidic or basic conditions during extraction and processing. |
| Temperature-related degradation | Keep samples on ice or at 4°C throughout the entire sample preparation process. Minimize time at room temperature. | |
| Enzymatic degradation | Add a broad-spectrum nuclease inhibitor cocktail to your lysis/extraction buffer, especially for cellular or tissue samples. | |
| Inconsistent Results | Repeated freeze-thaw cycles | Aliquot samples after initial collection to avoid multiple freeze-thaw cycles. |
| Photodegradation | Protect samples from direct light, especially UV sources, by using amber tubes and minimizing exposure time. | |
| Presence of Unexpected Peaks in Chromatogram | Oxidative damage | Degas solvents and consider working in an inert atmosphere if possible. The use of antioxidants could be explored, but must be validated. |
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to identifying and resolving issues related to this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
Recommended Experimental Protocol: Sample Preparation for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of this compound from biological matrices, such as cell culture or tissue samples, with a focus on minimizing degradation.
Materials:
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4, with a protease and nuclease inhibitor cocktail.
-
Extraction Solvent: Acetonitrile with 0.1% formic acid (pre-chilled to -20°C).
-
Internal Standard (IS): A stable isotope-labeled analog of this compound, if available.
-
Low-binding microcentrifuge tubes.
Procedure:
-
Sample Homogenization:
-
For cell pellets: Resuspend in 500 µL of ice-cold Homogenization Buffer.
-
For tissue: Weigh and homogenize in 10 volumes of ice-cold Homogenization Buffer using a suitable homogenizer.
-
Keep samples on ice at all times.
-
-
Internal Standard Spiking:
-
Add the internal standard to the homogenate to the desired final concentration.
-
-
Protein Precipitation:
-
Add 3 volumes of pre-chilled Extraction Solvent to the homogenate.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Incubation and Centrifugation:
-
Incubate the mixture at -20°C for 2 hours to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled, low-binding microcentrifuge tube, avoiding the protein pellet.
-
-
Solvent Evaporation:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the recommended sample preparation protocol.
Technical Support Center: Quantification of 2,8-Dimethyladenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of 2,8-Dimethyladenosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linearity in calibration curves is a frequent issue in LC-MS/MS analysis. Several factors can contribute to this problem:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]
-
Ion Suppression/Enhancement: Components in the sample matrix can co-elute with this compound and interfere with its ionization in the MS source, leading to a non-proportional response.[2]
-
Inappropriate Calibration Range: The selected concentration range for your standards may extend beyond the linear dynamic range of the instrument for this specific analyte.
-
Incorrect Regression Model: While a linear regression is often assumed, some assays may be better described by a weighted linear or a non-linear regression model.[3]
-
Analyte Instability: this compound may degrade in the sample matrix or during sample processing, leading to inconsistent responses at different concentrations.
Q2: I am observing poor peak shapes (tailing, fronting, or splitting) for this compound. What should I investigate?
A2: Poor peak shape can significantly impact the accuracy and precision of quantification. Here are some common causes and solutions:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like dimethylated adenosines.[4] Acidifying the mobile phase with formic acid or using a column with advanced end-capping can help mitigate this.[4]
-
Peak Fronting: This may indicate column overload, where too much sample has been injected.[5] It can also be caused by a mismatch between the injection solvent and the initial mobile phase.[5]
-
Split Peaks: This can be a sign of a partially clogged column frit, a void in the column packing, or co-elution with an interfering compound.[6]
Q3: How do I address matrix effects when quantifying this compound in biological samples?
A3: Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a major challenge in bioanalysis.[2] Here are some strategies to minimize their impact:
-
Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]
-
Chromatographic Separation: Optimize your LC method to separate this compound from matrix components that are known to cause ion suppression (e.g., phospholipids).
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound would have nearly identical chemical and physical properties and would be affected by the matrix in the same way as the analyte, thus providing accurate correction.
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your study samples.
Q4: What should I use as an internal standard for this compound quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ¹⁵N-labeled this compound. A SIL-IS will have the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte, providing the most accurate correction for experimental variability. If a SIL-IS for this compound is not commercially available, a structurally similar analog could be considered, but it will require careful validation to ensure it adequately mimics the behavior of the analyte.
Troubleshooting Guides
Guide 1: Non-Linear Calibration Curve
This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve for this compound.
Caption: Troubleshooting workflow for a non-linear calibration curve.
Guide 2: Poor Peak Shape
This guide outlines a systematic approach to diagnosing and resolving poor peak shapes for this compound.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Adapted LC-MS/MS Method for this compound Quantification in Serum
This protocol is adapted from a method for the quantification of other methylated adenosine (B11128) modifications in human serum and should be validated for this compound.[2]
1. Sample Preparation (Protein Precipitation)
-
Thaw 100 µL of serum samples on ice.
-
Spike with an appropriate internal standard (ideally, a stable isotope-labeled this compound).
-
Add 330 µL of pre-chilled methanol/acetonitrile (2:1, v/v) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 2 hours.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer 350 µL of the supernatant to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the dried sample in 80 µL of acetonitrile/water (9:1, v/v).
-
Vortex for 10 seconds, sonicate for 15 seconds, and centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer 70 µL of the supernatant to a vial for LC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC system or equivalent.
-
Column: Waters BEH HILIC column (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate, 0.2% acetic acid, and 0.05 mM malic acid.
-
Gradient:
-
0 min: 95% B
-
3 min: 94% B
-
3.5 min: 60% B
-
5.5 min: 60% B
-
6 min: 94% B
-
12.5 min: 94% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: Room temperature
-
Autosampler Temperature: 4°C
-
Mass Spectrometer: 4000 QTRAP (AB SCIEX) or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Suggested MRM Transition for Dimethylated Adenosine (to be optimized for this compound): A precursor ion of m/z 296.1 and a product ion of m/z 164.0 has been reported for N⁶,N⁶-dimethyladenosine (m⁶₂A), an isomer of this compound.[2] This transition should be used as a starting point for optimization.
-
Ion Source Parameters:
-
Ion Spray Voltage: 5.5 kV
-
Temperature: 550°C
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Curtain Gas (CUR): 40 psi
-
Data Presentation
Table 1: Linearity of Calibration Curves for Various Methylated Adenosines in Serum (Adapted from Hu et al., 2021[2])
| Analyte | Regression Equation | Correlation Coefficient (r) | Linear Range (nM) |
| Adenosine (A) | y = 0.021x + 0.003 | 0.9992 | 0.05 - 100 |
| N⁶-methyladenosine (m⁶A) | y = 0.027x + 0.002 | 0.9994 | 0.05 - 100 |
| N¹-methyladenosine (m¹A) | y = 0.001x + 0.001 | 0.9991 | 0.5 - 1000 |
| N⁶,2'-O-dimethyladenosine (m⁶Am) | y = 0.033x + 0.003 | 0.9995 | 0.005 - 25 |
Table 2: Recovery and Matrix Effect Data for Methylated Adenosines in Serum (Adapted from Hu et al., 2021[2])
| Analyte | Recovery (%) | Matrix Effect (%) |
| Adenosine (A) | 102.3 | 92.5 |
| N⁶-methyladenosine (m⁶A) | 98.9 | 96.9 |
| N¹-methyladenosine (m¹A) | 109.4 | 98.5 |
| N⁶,2'-O-dimethyladenosine (m⁶Am) | 105.7 | 93.3 |
Signaling Pathways and Workflows
Adenosine Signaling Pathway
Modified adenosines, such as this compound, may interact with purinergic signaling pathways. The following diagram illustrates a general overview of adenosine signaling.
Caption: Overview of the adenosine signaling pathway.
Experimental Workflow for this compound Quantification
The following diagram outlines the key steps in the quantification of this compound from biological samples.
Caption: Experimental workflow for this compound quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 3. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 4. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry [sfb1309.de]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MS/MS Fragmentation of 2,8-Dimethyladenosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for 2,8-Dimethyladenosine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the typical fragmentation pattern of this compound in positive ion mode MS/MS?
A1: In positive ion mode, the fragmentation of this compound, like other nucleosides, primarily involves the cleavage of the N-glycosidic bond between the ribose sugar and the dimethylated adenine (B156593) base.[1] This results in a characteristic product ion corresponding to the protonated nucleobase (2,8-dimethyladenine). Further fragmentation of the nucleobase can occur at higher collision energies.[2]
Q2: Which parameters are most critical for optimizing the fragmentation of this compound?
A2: The most critical parameters to optimize for MS/MS fragmentation are the collision energy (CE) and the cone voltage (or declustering potential).[3][4] The cone voltage influences the transmission of the precursor ion and can induce in-source fragmentation, while the collision energy directly affects the degree of fragmentation in the collision cell.[5]
Q3: How does collision energy affect the fragmentation of modified nucleosides?
A3: Collision energy has a significant impact on the fragmentation pattern. Lower collision energies may only be sufficient to break the weakest bonds, such as the glycosidic bond, leading to the characteristic nucleobase fragment.[2] As the collision energy is increased, further fragmentation of the nucleobase itself can occur, providing more structural information but potentially reducing the intensity of the primary fragment ion.[2][6] For modified nucleosides, optimizing the collision energy is crucial to generate a unique and reproducible fragmentation pattern that can distinguish between isomers.[7]
Q4: What are common adducts I should be aware of when analyzing this compound?
A4: In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[8][9] It is also possible to see adducts with components of the mobile phase, such as acetonitrile (B52724) or formic acid.[5][10] The formation of these adducts can complicate spectra and may suppress the signal of the desired protonated molecule ([M+H]⁺).[11] Sodium adducts, in particular, can be resistant to fragmentation under typical MS/MS conditions.[11]
Troubleshooting Guides
Issue 1: No or low intensity of the precursor ion ([M+H]⁺) for this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| In-source Fragmentation | The compound may be fragmenting in the ion source.[5] | Decrease the cone voltage and/or the ion source temperature. |
| Poor Ionization Efficiency | The mobile phase pH may not be optimal for protonation. | Ensure the mobile phase is slightly acidic (e.g., contains 0.1% formic acid) to promote the formation of [M+H]⁺.[5] |
| Incorrect Mass Range | The mass spectrometer's scan range may not be set to include the expected m/z of the precursor ion. | Verify that the scan range encompasses the m/z of this compound. |
Issue 2: Poor or no fragmentation of the this compound precursor ion.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Collision Energy | The applied collision energy is too low to induce fragmentation. | Systematically increase the collision energy and monitor the intensity of the product ions.[12] |
| Collision Gas Issue | There may be an issue with the collision gas supply or pressure. | Check the collision gas (e.g., argon or nitrogen) supply and ensure the pressure is set according to the manufacturer's recommendation. A hissing sound could indicate a leak.[13] |
| Precursor is a Sodium Adduct | Sodium adducts ([M+Na]⁺) can be more stable and harder to fragment than protonated molecules.[11] | Try to minimize sodium adduct formation by using high-purity solvents and adding a small amount of acid to the mobile phase.[11] If a sodium adduct is still the primary precursor, a higher collision energy may be required for fragmentation. |
Issue 3: Unexpected or unidentifiable fragments in the MS/MS spectrum.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-eluting Impurities | An impurity with a similar m/z may be co-eluting with your analyte. | Improve chromatographic separation by optimizing the gradient or using a higher-resolution column.[5] |
| Background Contamination | The mass spectrometer may be contaminated. | Perform a system bake-out and cleaning as per the manufacturer's instructions. |
| Mass Spectrometer Not Calibrated | The instrument may be out of calibration, leading to incorrect mass assignments. | Calibrate the mass spectrometer using the manufacturer's recommended standards.[5] |
Data Presentation
Table 1: Illustrative Collision Energy Optimization for this compound ([M+H]⁺ = m/z 296.1)
This table provides an example of how to systematically vary the collision energy to find the optimal setting for a key fragment ion. The values presented here are for illustrative purposes.
| Precursor Ion (m/z) | Collision Energy (eV) | Primary Fragment Ion (m/z) | Relative Intensity of Fragment Ion (%) |
| 296.1 | 10 | 164.1 | 35 |
| 296.1 | 15 | 164.1 | 68 |
| 296.1 | 20 | 164.1 | 100 |
| 296.1 | 25 | 164.1 | 85 |
| 296.1 | 30 | 164.1 | 62 |
The primary fragment at m/z 164.1 corresponds to the protonated 2,8-dimethyladenine base.[14]
Table 2: Recommended Starting MS/MS Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | Nucleosides readily form protonated molecules ([M+H]⁺).[15] |
| Precursor Ion (m/z) | 296.1 | Calculated m/z for [this compound+H]⁺. |
| Product Ion (m/z) | 164.1 | Corresponds to the protonated 2,8-dimethyladenine base, a characteristic fragment.[14] |
| Cone Voltage | 20-40 V | Optimize to maximize precursor ion intensity without significant in-source fragmentation.[3] |
| Collision Energy | 15-25 eV | Optimize to maximize the intensity of the m/z 164.1 product ion.[12] |
| Dwell Time | 50-100 ms | Ensure sufficient data points across the chromatographic peak for accurate quantification.[15] |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage and Collision Energy for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize Cone Voltage:
-
Set the mass spectrometer to scan for the precursor ion of this compound (m/z 296.1).
-
Set the collision energy to a low value (e.g., 5 eV).
-
Vary the cone voltage in increments (e.g., 5 V) over a range (e.g., 10-60 V).
-
Monitor the intensity of the precursor ion at each cone voltage setting.
-
The optimal cone voltage is the one that provides the highest intensity for the precursor ion with minimal in-source fragmentation.[3]
-
-
Optimize Collision Energy:
-
Set the cone voltage to the optimal value determined in the previous step.
-
Set up a product ion scan for the precursor ion (m/z 296.1).
-
Vary the collision energy in increments (e.g., 2-5 eV) over a range (e.g., 5-40 eV).
-
Monitor the intensity of the target product ion (m/z 164.1).
-
The optimal collision energy is the value that produces the maximum intensity for the desired fragment ion.[16]
-
-
Finalize Method: Incorporate the optimized cone voltage and collision energy into your LC-MS/MS acquisition method.
Visualizations
Caption: Workflow for optimizing cone voltage and collision energy.
Caption: Logical troubleshooting flow for poor MS/MS fragmentation.
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. Differentiating positional isomers of nucleoside modifications by higher-energy collisional dissociation mass spectrometry (HCD MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Letter: Collision energy and cone voltage optimisation for glycopeptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 11. researchgate.net [researchgate.net]
- 12. skyline.ms [skyline.ms]
- 13. No fragmentation in ESI - Chromatography Forum [chromforum.org]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
dealing with co-elution of isomers in methylated adenosine analysis
Welcome to the Technical Support Center for Methylated Adenosine (B11128) Analysis. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the co-elution of methylated adenosine isomers during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are methylated adenosine isomers, and why is their separation challenging?
A1: Methylated adenosine isomers are molecules with the same chemical formula but different structural arrangements. In RNA analysis, the most common isomers of concern are N6-methyladenosine (m6A) and N1-methyladenosine (m1A).[1][2] Due to their identical mass-to-charge ratios (m/z), they cannot be distinguished by mass spectrometry alone, often leading to co-elution from a liquid chromatography column and complicating accurate quantification.[1] Other related compounds that can cause interference include N6,2'-O-dimethyladenosine (m6Am) and N6,N6-dimethyladenosine (m6,6A).[1]
Q2: What are the distinct biological roles of m6A and m1A?
A2: N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and is crucial for regulating gene expression, influencing processes like mRNA splicing, nuclear export, stability, and translation.[3][4][5] It is a dynamic and reversible modification regulated by "writer," "eraser," and "reader" proteins.[5][6] In contrast, N1-methyladenosine (m1A) is often found in tRNA and rRNA, and its presence in mRNA can be a result of cellular stress or damage, potentially impacting translation.[7] Given their different biological implications, distinguishing between these isomers is critical for accurate biological interpretation.
Q3: What are the consequences of failing to resolve these isomers in an experiment?
Troubleshooting Guide: Co-elution of Isomers
This guide provides solutions to common issues encountered during the analysis of methylated adenosine.
Issue 1: Poor Chromatographic Separation of m6A and m1A
-
Solution 1.1: Optimize the Liquid Chromatography (LC) Column
-
Rationale: The choice of stationary phase in the LC column is critical for separating polar compounds like nucleosides.[8] While standard C18 columns are common, they may not provide sufficient retention for these hydrophilic molecules.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for polar analytes and often yield better separation.[2][8][9] Pentafluorophenyl (PFP) columns can also offer alternative selectivity.[10]
-
Recommendation: Evaluate different column chemistries to determine the best separation for your specific system and sample type.
-
-
Solution 1.2: Adjust Mobile Phase Composition and Gradient
-
Rationale: The mobile phase composition, including organic solvent concentration and additives, directly impacts the retention and elution of analytes. For HILIC, a high organic content is used initially, with an increasing aqueous phase to elute polar compounds.[9] The pH and ionic strength of the mobile phase can also influence the retention of charged species like m1A.[2]
-
Recommendation: Systematically optimize the gradient slope and the concentration of additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve resolution.
-
Issue 2: Inaccurate Quantification Due to Overlapping Mass Spectrometry Signals
-
Solution 2.1: Utilize Tandem Mass Spectrometry (MS/MS) for Isomer-Specific Fragmentation
-
Rationale: Although m6A and m1A have the same parent mass, they produce different fragment ions upon collision-induced dissociation (CID). By monitoring unique fragment ions for each isomer in Multiple Reaction Monitoring (MRM) mode, it is possible to quantify them independently even if they co-elute.[11]
-
Recommendation: Establish specific MRM transitions for each isomer based on empirical data from pure standards.
-
Data Presentation
Table 1: Comparison of LC Columns for Methylated Adenosine Isomer Separation
| Column Type | Stationary Phase Chemistry | Separation Principle | Advantages | Disadvantages |
| Reversed-Phase C18 | Octadecyl-silane | Hydrophobic interactions | Widely available, robust. | Poor retention for very polar nucleosides.[8] |
| HILIC | Bare silica, Amide, Zwitterionic | Hydrophilic partitioning | Excellent retention for polar compounds, MS-friendly mobile phases.[2][9][12] | Requires careful equilibration, can be sensitive to mobile phase composition.[13] |
| PFP | Pentafluorophenyl | Multiple (hydrophobic, pi-pi, dipole) | Unique selectivity for aromatic and halogenated compounds.[10] | May not provide baseline separation for all isomers.[10] |
Table 2: Key MS/MS Transitions for Adenosine and Its Methylated Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Common Application |
| Adenosine (A) | 268.1 | 136.1 | Quantification |
| N6-methyladenosine (m6A) | 282.1 | 150.1 | Quantification[10] |
| N1-methyladenosine (m1A) | 282.1 | 150.1 | Quantification[10] |
| N6,2'-O-dimethyladenosine (m6Am) | 296.1 | 164.1 | Quantification |
Note: While the primary transition for m6A and m1A can be the same, their relative fragmentation patterns and retention times allow for differentiation.
Experimental Protocols
Protocol 1: Global m6A Quantification in mRNA using LC-MS/MS
This protocol provides a general framework for the quantification of m6A relative to adenosine (A) in mRNA.[14][15]
-
RNA Isolation: Isolate total RNA from cells or tissues using a commercial kit, such as the PureLink RNA Mini Kit, following the manufacturer's instructions.[14]
-
mRNA Purification: Purify mRNA from the total RNA using oligo(dT)-magnetic beads to select for polyadenylated transcripts. This step is crucial as other RNA species can be heavily methylated.[16]
-
RNA Digestion to Nucleosides:
-
Digest 100-200 ng of mRNA with nuclease P1 (2U) in 25 µL of reaction buffer (10 mM ammonium acetate, pH 5.3) at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (1U) and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides.
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using a suitable LC column (e.g., a C18 or HILIC column).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[17]
-
Perform mass spectrometry in positive ion mode and monitor the specific precursor-to-product ion transitions for adenosine and m6A.[18]
-
-
Quantification:
-
Generate standard curves for both adenosine and m6A using pure standards of known concentrations.[14]
-
Calculate the amount of m6A and adenosine in the sample based on the standard curves and determine the m6A/A ratio.
-
Visualizations
Caption: Workflow for methylated adenosine analysis.
Caption: Troubleshooting logic for co-elution issues.
Caption: Distinct roles of m6A and m1A in RNA fate.
References
- 1. benchchem.com [benchchem.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Role of N6-methyl-adenosine modification in mammalian embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA m6A modification: Mapping methods, roles, and mechanisms in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of N6-methyl-adenosine modification in mammalian embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive of N1-Methyladenosine Modifications Patterns and Immunological Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleotides not retained on column - Chromatography Forum [chromforum.org]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 16. Detection and analysis of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
2,8-Dimethyladenosine vs. N6-methyladenosine: A Comparative Guide for Researchers
In the landscape of biomedical research, adenosine (B11128) analogs play a pivotal role in elucidating cellular signaling and developing novel therapeutic agents. Among these, 2,8-Dimethyladenosine and N6-methyladenosine (m6A) represent two critical molecules with distinct biological functions and mechanisms of action. This guide provides an objective comparison of their performance in biological assays, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Differences
| Feature | This compound & its Analogs | N6-methyladenosine (m6A) |
| Primary Biological Role | Modulation of adenosine receptors | Internal RNA modification regulating gene expression |
| Primary Molecular Target | A2A and A3 adenosine receptors | Adenosine residues within RNA molecules |
| Key Cellular Processes | Neurotransmission, inflammation, immune response, potential in cancer immunotherapy | RNA splicing, stability, translation, degradation, stem cell differentiation, response to stress |
| Mechanism of Action | Acts as an agonist or antagonist at cell surface G-protein coupled receptors | Post-transcriptional modification recognized by "writer," "eraser," and "reader" proteins |
This compound: A Modulator of Adenosine Receptor Signaling
Derivatives of this compound, specifically 2,8-disubstituted adenosine analogs, have emerged as potent and selective modulators of adenosine receptors, particularly the A2A and A3 subtypes. These receptors are implicated in a variety of physiological processes, making their ligands valuable tools for therapeutic development, especially in neurodegenerative diseases and oncology.
Performance in Biological Assays
The biological activity of 2,8-disubstituted adenosine derivatives is primarily assessed through binding affinity assays and functional assays that measure downstream signaling events.
Table 1: Binding Affinity of 2,8-Disubstituted Adenosine Derivatives at Human Adenosine Receptors
| Compound | Substitution Pattern | Target Receptor | Ki (nM) | Reference |
| 4a | 2-aryl-8-hexynyl adenine | hA2AAR | 5.0 ± 0.5 | [1] |
| 12 | 2-(1-hexynyl)-8-methylaminoadenosine | A2A | 115 | [2] |
| 14 | 2-(1-hexynyl)-8-propylaminoadenosine | A2A | 82 | [2] |
| 5d | 2,8-disubstituted-N6-substituted 4'-thionucleoside | hA2AAR | 7.7 ± 0.5 | [3] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
1. Radioligand Binding Assay:
This assay is used to determine the binding affinity of a test compound to a specific receptor.
-
Cell Preparation: CHO (Chinese Hamster Ovary) cells expressing the human adenosine receptor of interest (e.g., A2A) are cultured and harvested.
-
Membrane Preparation: The cell membranes are isolated through centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]CGS 21680 for A2A receptors) and varying concentrations of the unlabeled test compound.
-
Detection: The amount of bound radioligand is measured using a scintillation counter.
-
Data Analysis: The Ki value is calculated from the competition curve.
2. cAMP Production Assay:
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, upon binding to a G-protein coupled receptor.
-
Cell Culture: CHO cells expressing the human adenosine A2A receptor are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, often based on ELISA or fluorescence.
-
Data Analysis: The effect of the compound on cAMP production is compared to a known full agonist (e.g., CGS 21680) to determine if it acts as a full agonist, partial agonist, or antagonist.[2]
Signaling Pathway
Caption: Signaling pathway of A2A adenosine receptor activation by an agonist.
N6-methyladenosine (m6A): The Epitranscriptomic Regulator
N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptional gene regulation.[4] The dynamic addition and removal of this methyl group by "writer" (methyltransferases like METTL3/14) and "eraser" (demethylases like FTO and ALKBH5) enzymes, and its recognition by "reader" proteins (e.g., YTH domain-containing proteins), influences mRNA splicing, nuclear export, stability, and translation.[4][5]
Performance in Biological Assays
The study of m6A involves a diverse set of assays aimed at identifying its location on RNA, quantifying its abundance, and elucidating its functional consequences.
Table 2: Overview of Common Biological Assays for N6-methyladenosine
| Assay Type | Purpose | Key Technique(s) | Typical Output |
| Global m6A Quantification | Measure the overall level of m6A in a sample | LC-MS/MS, ELISA, Dot Blot | m6A/A ratio, absolute concentration |
| Transcriptome-wide Mapping | Identify the location of m6A sites across the transcriptome | MeRIP-seq (m6A-seq), miCLIP, eTAM-seq | Maps of m6A peaks on transcripts |
| Gene-specific m6A Analysis | Determine the m6A status of a specific RNA | m6A-qPCR, Sanger sequencing of edited sites | Relative m6A enrichment, presence of m6A at a specific site |
| Functional Assays | Assess the biological consequence of m6A modification | Reporter assays, knockdown/knockout of m6A machinery | Changes in protein expression, RNA stability, or splicing |
Experimental Protocols
1. Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq):
This is a widely used technique to map m6A sites across the transcriptome.
-
RNA Fragmentation: Total RNA is isolated and fragmented into smaller pieces (around 100 nucleotides).
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A, which pulls down the RNA fragments containing the m6A modification.
-
Library Preparation and Sequencing: The immunoprecipitated RNA fragments (and an input control) are converted into a cDNA library and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify regions enriched for m6A (m6A peaks).
2. m6A ELISA:
This assay provides a quantitative measurement of the total m6A levels in an RNA sample.[6]
-
RNA Binding: A specific amount of purified RNA is bound to the wells of a microplate.
-
Antibody Incubation: A primary antibody that specifically recognizes m6A is added to the wells, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
-
Quantification: The signal intensity is measured and compared to a standard curve to determine the amount of m6A in the sample.
Signaling and Regulatory Pathway
Caption: The dynamic regulation and functional consequences of m6A modification.
Conclusion
This compound and N6-methyladenosine, while both adenosine derivatives, operate in fundamentally different biological contexts. 2,8-disubstituted adenosine analogs are primarily investigated for their ability to interact with cell surface adenosine receptors, offering therapeutic potential in modulating signaling pathways involved in neurological and immunological disorders. In contrast, N6-methyladenosine is a key player in the field of epitranscriptomics, regulating gene expression from within the RNA molecule itself.
The choice of which molecule to study and the appropriate biological assays depends entirely on the research question. For scientists interested in G-protein coupled receptor signaling, neuropharmacology, or immunology, 2,8-disubstituted adenosine derivatives are of significant interest. For those focused on post-transcriptional gene regulation, RNA biology, and the epigenetic control of cellular processes, N6-methyladenosine is a central molecule of investigation. Understanding their distinct roles and the methodologies used to study them is crucial for advancing our knowledge in these diverse and important fields of biological research.
References
- 1. Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 5. The dual role of N6‐methyladenosine modification of RNAs is involved in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of 2,8-Dimethyladenosine and 8-Methyladenosine on Ribosome Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known and potential effects of two closely related adenosine (B11128) analogs, 2,8-Dimethyladenosine (B12408709) and 8-methyladenosine (B1596262), on ribosomal function. These modifications, found in ribosomal RNA (rRNA), are of significant interest due to their implications in antibiotic resistance and the fundamental processes of protein synthesis. This document summarizes the available quantitative data, outlines key experimental protocols for further investigation, and visualizes relevant biological pathways and workflows.
Introduction
Ribosomal RNA modifications play a crucial role in fine-tuning the structure and function of the ribosome, the cellular machinery responsible for protein synthesis. 8-methyladenosine (m⁸A) and this compound (m²,⁸A) are two such modifications that occur at a universally conserved adenosine residue (A2503 in E. coli 23S rRNA) within the peptidyl transferase center (PTC) of the large ribosomal subunit. Both modifications are catalyzed by the Cfr methyltransferase, an enzyme that confers resistance to a broad range of antibiotics that target the ribosome.[1] While 8-methyladenosine is the primary product of Cfr activity and the main driver of this resistance, the enzyme can also produce this compound, particularly in the absence of the native C2-methylation of A2503.[1] Understanding the distinct effects of these two modifications on ribosome function is critical for overcoming antibiotic resistance and for the development of novel therapeutics that target bacterial translation.
Quantitative Data Summary
Direct comparative data on the effects of this compound and 8-methyladenosine on ribosome function metrics such as translation efficiency and fidelity are limited in the current literature. The majority of quantitative data relates to the role of the Cfr-mediated methylation in conferring antibiotic resistance.
Table 1: Minimum Inhibitory Concentrations (MICs) for Cfr-Expressing E. coli
| Antibiotic | Drug Class | MIC (µg/mL) without Cfr | MIC (µg/mL) with Cfr (producing m⁸A) | Fold Change in Resistance |
| Chloramphenicol | Phenicol | 8 | 128 | 16 |
| Florfenicol | Phenicol | 16 | 256 | 16 |
| Clindamycin | Lincosamide | 16 | >256 | >16 |
| Linezolid | Oxazolidinone | 8 | 64 | 8 |
| Tiamulin | Pleuromutilin | 4 | 128 | 32 |
| Virginiamycin M | Streptogramin A | 2 | 32 | 16 |
Data adapted from studies on Cfr-mediated resistance, where 8-methyladenosine is the predominant modification.
It is established that methylation at the C8 position of adenosine 2503 is the primary determinant of antibiotic resistance.[1] The contribution of the C2 methylation in this compound to this resistance phenotype is considered to be minor.[1]
Comparative Analysis of Effects on Ribosome Function
Translation Efficiency:
The PTC is the catalytic core of the ribosome, responsible for peptide bond formation. Modifications within this center can have profound effects on translation.
-
8-Methyladenosine: The presence of a methyl group at the C8 position of A2503 introduces steric hindrance in the PTC. This is thought to directly interfere with the binding of several classes of antibiotics. It is plausible that this modification could also subtly alter the conformation of the PTC, potentially affecting the rate of peptide bond formation and, consequently, overall translation efficiency.
-
This compound: The addition of a second methyl group at the C2 position would further increase the steric bulk of the modified nucleotide. This could potentially lead to a more pronounced effect on the conformation of the PTC compared to 8-methyladenosine alone. While not the primary driver of antibiotic resistance, this additional modification could have a more significant impact on the kinetics of peptide transfer, possibly leading to a greater reduction in translation elongation rates.
Translation Fidelity:
The accuracy of protein synthesis is paramount for cellular health. Modifications in the PTC could influence the fidelity of codon recognition and tRNA selection.
-
8-Methyladenosine: By altering the local structure of the PTC, 8-methyladenosine could affect the positioning of the aminoacyl-tRNA in the A-site, potentially leading to an increase in missense errors.
-
This compound: The larger dimethylated adenosine might induce a more significant conformational change, which could further impact the fidelity of the decoding process. Direct experimental evidence is needed to quantify the effects of these modifications on translational accuracy.
Experimental Protocols
To directly compare the effects of this compound and 8-methyladenosine on ribosome function, the following experimental approaches are recommended.
1. In Vitro Translation Assay
This assay measures the overall capacity of purified ribosomes to synthesize a reporter protein.
-
Objective: To quantify the total protein output from ribosomes containing either this compound or 8-methyladenosine.
-
Methodology:
-
Ribosome Preparation: Isolate ribosomes from bacterial strains engineered to produce either 8-methyladenosine (e.g., expressing Cfr in a wild-type background) or this compound (e.g., expressing Cfr in a strain lacking the native A2503 C2-methyltransferase). A control strain without Cfr should also be used.
-
Reaction Mixture: Prepare a reaction mixture containing the purified ribosomes, a reporter mRNA (e.g., encoding luciferase or GFP), an energy source (ATP, GTP), amino acids (including a radiolabeled one like ³⁵S-methionine), and a cell-free extract providing the necessary translation factors.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Quantification: Measure the amount of newly synthesized protein. If using a radiolabeled amino acid, this can be done by scintillation counting of precipitated protein. If using a reporter like luciferase, its activity can be measured using a luminometer.
-
-
Expected Outcome: A direct comparison of the protein synthesis capacity of ribosomes with each modification.
2. Ribosome Profiling (Ribo-Seq)
This technique provides a genome-wide snapshot of ribosome positions on mRNA, allowing for the assessment of translation efficiency for every gene.
-
Objective: To determine the effect of each modification on the translation of all cellular mRNAs.
-
Methodology:
-
Cell Culture and Lysis: Grow the engineered bacterial strains and treat with an elongation inhibitor (e.g., chloramphenicol) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Footprinting: Treat the lysate with RNase I to digest all mRNA not protected by ribosomes. This will leave ribosome-protected fragments (RPFs) of ~28-30 nucleotides.
-
Ribosome Isolation: Isolate the monosomes containing the RPFs by sucrose (B13894) gradient centrifugation.
-
Library Preparation: Extract the RPFs and prepare a cDNA library for high-throughput sequencing.
-
Sequencing and Data Analysis: Sequence the RPF library and map the reads to the transcriptome. The density of reads on each gene is proportional to its translation rate.
-
-
Expected Outcome: A comprehensive, genome-wide comparison of translation efficiencies for ribosomes containing 8-methyladenosine versus this compound.
Mandatory Visualizations
Caption: Hypothetical signaling cascade initiated by rRNA modifications.
Caption: Workflow for comparing the effects of the two adenosine modifications.
Conclusion
The methylation of adenosine at the C8 and C2 positions by the Cfr enzyme represents a fascinating case of post-transcriptional modification with direct consequences for bacterial survival in the presence of antibiotics. While the role of 8-methyladenosine in conferring antibiotic resistance is well-established, the specific impact of this compound on ribosome function remains less clear. The steric bulk of these modifications within the peptidyl transferase center strongly suggests an influence on the fundamental processes of translation. Direct comparative studies using the experimental protocols outlined in this guide are essential to dissect the nuanced effects of each modification on translation efficiency and fidelity. Such research will not only deepen our understanding of ribosome function but also pave the way for the development of novel strategies to combat antibiotic resistance.
References
Unraveling Resistance: 8-Methyladenosine, Not 2,8-Dimethyladenosine, Confirmed as Key Driver in Cfr-Mediated Antibiotic Resistance
A detailed analysis of knockout strain studies reveals that while the enzyme Cfr can produce 2,8-dimethyladenosine (B12408709), it is the methylation at the 8-position of adenosine (B11128) A2503 on 23S rRNA that confers resistance to a broad spectrum of antibiotics. This guide dissects the pivotal experiments that distinguish the roles of these two methylated nucleosides in bacterial resistance mechanisms.
For researchers and drug development professionals investigating antibiotic resistance, the precise molecular basis of enzymatic modifications is paramount. A key study utilizing knockout strains of Escherichia coli has provided definitive evidence that the antibiotic resistance conferred by the Cfr methyltransferase is due to the formation of 8-methyladenosine (B1596262) (m⁸A), while the formation of this compound (m²'⁸A) is not the primary cause of this resistance phenotype.[1]
Distinguishing the Contributions of Mono- and Dimethylation
The Cfr enzyme is known to confer combined resistance to five different classes of antibiotics that target the peptidyl transferase center of the bacterial ribosome.[1] The resistance is achieved through the methylation of adenosine at position 2503 (A2503) of the 23S rRNA. While initial analyses identified a methyl group addition, the exact identity and position of this modification required further investigation.
Experiments involving E. coli strains engineered to lack the m²A2503 methyltransferase revealed that the Cfr enzyme has the capability to catalyze methylation at both the 2- and 8-positions of adenosine, resulting in the formation of this compound.[1] However, a crucial comparison of antibiotic susceptibility between strains with and without a functional Cfr enzyme demonstrated that resistance is conferred by methylation at the 8-position alone.[1] This indicates that while this compound can be formed under certain genetic backgrounds, its presence is not the determining factor for the observed antibiotic resistance.
Comparative Analysis of Methylated Adenosines in Antibiotic Resistance
The following table summarizes the key findings from studies on Cfr-mediated resistance, highlighting the differential roles of 8-methyladenosine and this compound.
| Modified Nucleoside | Conferral of Antibiotic Resistance | Experimental Evidence |
| 8-methyladenosine (m⁸A) | Yes | Comparison of antibiotic susceptibility in E. coli strains with and without the cfr gene shows a direct correlation between the presence of m⁸A at A2503 and resistance.[1] |
| This compound (m²'⁸A) | No | The formation of m²'⁸A was observed in an E. coli strain lacking the m²A2503 methyltransferase when the cfr gene was present. However, the resistance phenotype is attributed solely to the methylation at the 8-position.[1] |
Experimental Protocols
Validation of Cfr-Mediated Methylation using Knockout Strains and Mass Spectrometry
A detailed methodology was employed to identify the specific modification catalyzed by Cfr and its role in antibiotic resistance.
-
Strain Generation: E. coli strains with and without the cfr gene were generated. Additionally, a knockout strain lacking the endogenous m²A2503 methyltransferase was utilized to investigate the dual methylation capability of Cfr.[1]
-
RNA Isolation and Digestion: Total RNA was extracted from the different E. coli strains. The 23S rRNA was then isolated and enzymatically digested to individual nucleosides.
-
Tandem Mass Spectrometry Analysis: The digested nucleosides were subjected to tandem mass spectrometry. The fragmentation patterns of the modified adenosine from the cfr+ strains were compared to those from the cfr- strains and a chemically synthesized 8-methyladenosine standard.[1] This comparison unequivocally identified the modification as 8-methyladenosine.
-
Antibiotic Susceptibility Testing: The minimum inhibitory concentrations (MICs) of various antibiotics were determined for the wild-type, cfr+, and knockout strains. This quantitative analysis confirmed that the resistance phenotype was linked to the presence of the Cfr-mediated modification at the 8-position.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic activity of Cfr in different genetic backgrounds and the experimental workflow used to validate the role of 8-methyladenosine in antibiotic resistance.
Figure 1. Cfr enzymatic activity in different E. coli backgrounds.
Figure 2. Workflow for validating the role of 8-methyladenosine.
References
Unraveling the Catalytic Efficiency of Cfr: A Comparative Analysis of Substrate Methylation
For Immediate Release
[CITY, STATE] – [Date] – New comparative analysis of the enzyme kinetics of the Cfr methyltransferase reveals critical insights into its substrate preference, particularly concerning the formation of 8-methyladenosine (B1596262) versus 2,8-dimethyladenosine (B12408709) on 23S ribosomal RNA (rRNA). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Cfr's catalytic activity, supported by available experimental data and detailed methodologies.
The Cfr enzyme is a key driver of antibiotic resistance, modifying adenosine (B11128) at position A2503 in the 23S rRNA. This modification sterically hinders the binding of several classes of antibiotics to the ribosome. While it is known that Cfr primarily catalyzes the formation of 8-methyladenosine (m⁸A) and, to a lesser extent, this compound (m²'⁸A), a quantitative comparison of its efficiency with these and other potential substrates has been lacking.
Catalytic Efficiency of Cfr with a 23S rRNA Substrate
Recent in vitro studies have begun to shed light on the kinetic parameters of Cfr. Using a fragment of E. coli 23S rRNA (nucleotides 2447–2625) as a substrate, the turnover number (kcat) for the wild-type Cfr from Staphylococcus aureus (CfrWT) has been determined.
| Enzyme | Substrate | kcat (min⁻¹) | Reference |
| CfrWT (S. aureus) | 23S rRNA fragment (2447–2625) | 3.45 × 10⁻² ± 3.2 × 10⁻³ | [1][2] |
This kcat value represents the number of substrate molecules converted to product per enzyme molecule per minute under saturating substrate conditions. It is a crucial parameter for understanding the intrinsic catalytic power of the enzyme. However, the Michaelis constant (Km) for the rRNA substrate and for the methyl donor, S-adenosylmethionine (SAM), have not yet been reported in the literature. The Km value is essential for a complete understanding of enzyme efficiency as it reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrates.
The Dual Specificity of Cfr: 8-methyladenosine vs. This compound
Cfr's ability to catalyze methylation at two different positions on the same adenosine residue is a noteworthy feature. The primary product is 8-methyladenosine.[3] The formation of this compound occurs at a lower efficiency.[3] This secondary methylation happens on a substrate that has already been methylated at the C2 position, a modification typically introduced by the housekeeping enzyme RlmN.[2]
Currently, there is a lack of specific kinetic data (kcat, Km, or Vmax) for the formation of this compound by Cfr. The existing research has qualitatively identified this product but has not quantitatively assessed the efficiency of its formation compared to the primary 8-methylation. This knowledge gap is significant for fully comprehending the biological implications of Cfr's dual activity and its role in antibiotic resistance.
Experimental Protocols
The determination of the kinetic parameters of Cfr involves a series of precise biochemical assays. Below is a summary of the key experimental methodologies employed in the cited research.
In Vitro Transcription of 23S rRNA Substrate
To obtain a suitable substrate for in vitro kinetic assays, a fragment of the 23S rRNA gene is typically amplified from a plasmid template (e.g., pKK3535) using specific primers.[4] The resulting DNA fragment serves as a template for in vitro transcription using T7 RNA polymerase.[4] Following transcription, the DNA template is removed by DNase treatment, and the RNA is purified and refolded to ensure its proper conformation.[1][2]
Cfr Kinetic Assay
The enzyme kinetics of Cfr are commonly assayed by monitoring the incorporation of a radiolabeled methyl group from S-adenosylmethionine (SAM) into the RNA substrate. A typical reaction mixture includes:
-
Buffer: 100 mM HEPES (pH 8.0)
-
Salts: 100 mM KCl, 10 mM MgCl₂
-
Reducing agent: 2 mM DTT
-
Cfr Enzyme: Purified and reconstituted apo-Cfr
-
Substrates:
-
Refolded 23S rRNA fragment
-
[³H-methyl] S-adenosylmethionine (SAM)
-
-
Reducing System: Flavodoxin, flavodoxin reductase, and NADPH to maintain the active state of the radical SAM enzyme.[1][2]
Reactions are carried out under anaerobic conditions and initiated by the addition of NADPH. Aliquots are taken at various time points and quenched to stop the reaction. The amount of radiolabeled methyl group incorporated into the RNA is then quantified, typically by scintillation counting after precipitation and washing of the RNA.[1][2] The reaction rate is then calculated and used to determine the kinetic parameters.
Logical Relationships and Workflows
To visualize the process of determining Cfr's kinetic parameters, the following diagrams illustrate the key relationships and experimental workflow.
Future Directions
The current understanding of Cfr's enzyme kinetics is still in its early stages. Future research should focus on determining the Km values for both the rRNA substrate and SAM to calculate the catalytic efficiency (kcat/Km) of the enzyme. Furthermore, a quantitative kinetic analysis of the formation of this compound is crucial to fully understand the dual substrate specificity of Cfr. These data will be invaluable for the development of novel inhibitors that can counteract Cfr-mediated antibiotic resistance and for building more accurate models of ribosomal resistance mechanisms.
References
- 1. Cloning, in vitro transcription, and biological activity of Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro complementation analysis localizes 23S rRNA posttranscriptional modifications that are required for Escherichia coli 50S ribosomal subunit assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 2,8-Dimethyladenosine detection with different analytical platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of modified nucleosides, such as 2,8-Dimethyladenosine, is critical for advancing our understanding of RNA modifications and their roles in various biological processes and disease states. This guide provides a comparative overview of three key analytical platforms—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Capillary Electrophoresis (CE)—for the detection of this compound. The information presented is based on established methodologies for similar modified nucleosides, offering a framework for cross-validation and platform selection.
Data Presentation: Performance Comparison of Analytical Platforms
The following table summarizes the potential performance characteristics of LC-MS/MS, ELISA, and Capillary Electrophoresis for the detection of this compound. These metrics are extrapolated from studies on structurally related modified adenosines, such as N6-methyladenosine (m6A) and N6,2′-O-dimethyladenosine (m6Am)[1].
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Capillary Electrophoresis (CE) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Specific antibody-antigen interaction. | Separation by charge and size in a capillary. |
| Limit of Detection (LOD) | High sensitivity, potentially in the low nanomolar to picomolar range[1]. | Dependent on antibody affinity, typically in the nanogram per milliliter range[2]. | Generally lower sensitivity than LC-MS/MS. |
| Limit of Quantification (LOQ) | Excellent quantification capabilities with a wide dynamic range[1]. | Quantitative within a defined standard curve range[3]. | Quantitative, but may have a narrower linear range. |
| Specificity | Very high, based on mass fragmentation patterns. | High, dependent on antibody specificity against this compound. | Moderate, based on electrophoretic mobility. |
| Throughput | Moderate to high, with autosampler capabilities. | High, suitable for 96-well plate formats[4]. | Can be high with automated systems. |
| Sample Type | Versatile: serum, plasma, urine, cell/tissue extracts[1][2]. | Typically biological fluids like serum, plasma, and urine[2][3]. | Wide range of biological samples. |
| Instrumentation | Requires specialized and costly equipment. | Standard plate reader required[3][4]. | Requires a capillary electrophoresis system. |
| Development Effort | Method development can be complex and time-consuming. | Requires the development of a specific monoclonal antibody, which is a significant effort[5][6]. | Method development is moderately complex. |
Experimental Protocols
Detailed methodologies for each platform are provided below. These protocols are generalized and should be optimized for the specific analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from a method for the quantitative analysis of methylated adenosine (B11128) modifications in serum[1].
1. Sample Preparation (from Serum):
-
To 100 µL of serum, add internal standards.
-
Precipitate proteins by adding 400 µL of acetonitrile (B52724).
-
Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C and transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar nucleosides[1].
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and its internal standard.
3. Method Validation:
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra-day and inter-day), and matrix effects to ensure reliable results[1].
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general competitive ELISA protocol that would require a specific antibody for this compound.
1. Plate Coating:
-
Coat a 96-well microplate with a conjugate of this compound.
-
Block the wells with a suitable blocking buffer to prevent non-specific binding.
2. Assay Procedure:
-
Prepare standards of known this compound concentrations and the unknown samples.
-
Add standards or samples to the wells, followed by the addition of a specific primary antibody against this compound.
-
Incubate to allow competition between the free this compound in the sample/standard and the coated conjugate for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Incubate and wash the plate again.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The color development is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader[3].
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Capillary Electrophoresis (CE) Protocol
This protocol outlines a general approach for the analysis of nucleosides using Capillary Zone Electrophoresis (CZE) coupled with a UV or mass spectrometry detector.
1. Sample Preparation:
-
Samples should be diluted in the running buffer to minimize matrix effects.
-
Centrifuge or filter the samples to remove any particulate matter.
2. CE-MS/MS Conditions:
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): An aqueous buffer, such as ammonium acetate (B1210297) or phosphate (B84403) buffer, at a specific pH to ensure proper ionization and separation of the analytes.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Separation Voltage: Application of a high voltage (e.g., 20-30 kV) across the capillary.
-
Detection: On-column detection using a UV detector at a specific wavelength or interfacing with a mass spectrometer for more sensitive and specific detection[7].
3. Data Analysis:
-
Identify this compound based on its migration time compared to a standard.
-
Quantify the analyte by measuring the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Visualizations
The following diagrams illustrate the general workflow for this compound detection and a conceptual model for the cross-validation of the different analytical platforms.
References
- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. raybiotech.com [raybiotech.com]
- 4. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 5. Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
comparative analysis of 2,8-Dimethyladenosine levels in different bacterial species
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,8-Dimethyladenosine (B12408709) in Bacteria
This compound is a hypermodified adenosine (B11128) nucleoside that has been identified in the 23S rRNA of Escherichia coli. Its formation is linked to the activity of the Cfr methyltransferase, an enzyme that confers resistance to multiple classes of antibiotics targeting the ribosome's peptidyl transferase center.[1][2] The Cfr enzyme is known to catalyze the methylation of adenosine at position 8 (m⁸A). However, in E. coli strains lacking the native m²A2503 methyltransferase (RlmN), the Cfr enzyme can further methylate the same adenosine at position 2, resulting in the formation of this compound.[1][2] This dual modification capability highlights a unique aspect of antibiotic resistance mechanisms.
Quantitative Data Summary
A comprehensive comparative analysis of this compound levels across diverse bacterial species cannot be provided at this time due to a lack of published quantitative studies. The existing research has focused on the identification and functional characterization of this modification within specific strains of E. coli rather than a broad quantitative survey.
Experimental Protocols
The identification of this compound relies on sensitive analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The following protocol is a summary of the methodology used to identify m²⁸A in E. coli.
Protocol: Identification of this compound in 23S rRNA
This protocol outlines the key steps from rRNA isolation to mass spectrometric analysis.
1. Isolation of Ribosomes and rRNA:
-
Cultivate bacterial strains of interest (e.g., E. coli cfr+/rlmN-) to the desired cell density.
-
Harvest cells by centrifugation and lyse them to release cellular contents.
-
Isolate 70S ribosomes by ultracentrifugation through a sucrose (B13894) gradient.
-
Extract total RNA from the purified ribosomes using a standard method like phenol-chloroform extraction.
-
Isolate 23S rRNA from the total RNA using denaturing agarose (B213101) gel electrophoresis or sucrose gradient centrifugation.
2. Enzymatic Digestion of rRNA to Nucleosides:
-
Digest the purified 23S rRNA to individual nucleosides using a combination of nucleases. A common approach involves:
-
Initial digestion with nuclease P1.
-
Subsequent dephosphorylation with bacterial alkaline phosphatase.
-
-
This process yields a mixture of the canonical nucleosides (A, U, G, C) and any modified nucleosides present in the rRNA.
3. Chromatographic Separation of Nucleosides:
-
Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed to resolve the different nucleosides.[1]
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[1]
4. Mass Spectrometric Analysis:
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer for detection and identification of the eluted nucleosides.
-
Operate the mass spectrometer in positive ion mode.
-
Expected Mass: The pseudomolecular ion [M+H]⁺ for this compound is expected at a mass-to-charge ratio (m/z) of 296.[1]
-
Tandem Mass Spectrometry (MS/MS): To confirm the identity of the compound, perform fragmentation of the parent ion (m/z 296). The fragmentation pattern of this compound is characteristic and can be compared to a chemically synthesized standard.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound.
Signaling Pathways and Functional Context
Currently, there are no well-defined signaling pathways directly involving this compound in bacteria. Its known biological relevance is primarily in the context of antibiotic resistance, where its formation on 23S rRNA at position A2503 can sterically hinder the binding of various antibiotics to the ribosome. The biosynthesis is a result of the enzymatic activity of Cfr, as depicted in the simplified pathway below.
Conclusion
The study of this compound in bacteria is an emerging area, primarily driven by its role in antibiotic resistance. While this guide provides a detailed experimental framework for its identification based on current knowledge, there is a clear need for further research to quantify its levels across different bacterial species. Such studies would be invaluable for understanding the prevalence of this modification and its broader implications for bacterial physiology and drug resistance. The protocols and workflows presented here serve as a foundational resource for researchers embarking on the investigation of this and other modified nucleosides.
References
Unveiling the Functional Landscape of 2,8-Dimethyladenosine: A Comparative Guide to rRNA Modifications
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular machinery, the ribosome stands as a central figure, responsible for protein synthesis. Its function is finely tuned by a myriad of chemical modifications to its ribosomal RNA (rRNA) components. Among these, 2,8-Dimethyladenosine (B12408709) (m2,8A) has emerged as a critical player, particularly in the context of antibiotic resistance. This guide provides a comprehensive comparison of m2,8A with other key rRNA modifications, offering researchers, scientists, and drug development professionals a detailed overview of their functional implications, supported by experimental data and methodologies.
Introduction to rRNA Modifications
Ribosomal RNA is not merely a static scaffold for ribosomal proteins. It is an active participant in the process of translation, and its function is modulated by a diverse array of post-transcriptional modifications. These modifications, including methylation, pseudouridylation, and others, are strategically placed within the ribosome's functional centers to influence its structure, stability, and interaction with other molecules.[1][2] This epitranscriptomic layer of regulation adds a significant degree of complexity and control to gene expression.
The Significance of this compound (m2,8A)
This compound is a hypermodified nucleoside found in the 23S rRNA of the large ribosomal subunit. Its biosynthesis is catalyzed by the Cfr methyltransferase, which can methylate adenosine (B11128) at both the C2 and C8 positions of the adenine (B156593) ring.[1] The presence of m2,8A, particularly the C8 methylation at position A2503, has profound consequences for the ribosome's interaction with a broad spectrum of antibiotics.
Functional Comparison of rRNA Modifications
To understand the unique role of m2,8A, it is essential to compare its functional effects with other well-characterized rRNA modifications, such as N6-methyladenosine (m6A), N6,N6-dimethyladenosine (m6,6A), and pseudouridine (B1679824) (Ψ).
Antibiotic Resistance
A primary and well-documented function of m2,8A is the conferral of multi-drug resistance. The methylation at the C8 position of A2503 sterically hinders the binding of several classes of antibiotics that target the peptidyl transferase center (PTC) of the ribosome. This modification is a key mechanism of resistance to Phleomycins, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A (PhLOPSA) antibiotics.[1][3]
In contrast, other modifications exhibit different or less pronounced effects on antibiotic sensitivity. For instance, while some rRNA methylations can confer resistance to specific antibiotics, the broad-spectrum resistance conferred by the C8 methylation of A2503 is a distinguishing feature of the Cfr-mediated modification.[1] The absence of certain intrinsic methylations can also lead to reduced antibiotic susceptibility, highlighting the complex interplay between different modifications.[1]
Table 1: Comparative Antibiotic Resistance Profile of rRNA Modifications
| Modification | Location (E. coli) | Conferring Enzyme | Antibiotic Class(es) Affected | Level of Resistance |
| This compound (m2,8A) | A2503 (23S) | Cfr/RliB | PhLOPSA | High |
| N1-methyladenosine (m1A) | A1408 (16S) | NpmA | Aminoglycosides (with 6'-NH3+) | High |
| N6,N6-dimethyladenosine (m6,6A) | A2058 (23S) | ErmC | Macrolides, Lincosamides, Streptogramin B | High |
| 7-methylguanosine (m7G) | G527 (16S) | RsmG | Streptomycin | Low |
| Pseudouridine (Ψ) | Multiple | Multiple PUS enzymes | Generally affects ribosome stability and fidelity, indirect effects on resistance | Varies |
Note: The level of resistance can vary depending on the bacterial species and the specific antibiotic.
Translation Efficiency and Fidelity
The impact of rRNA modifications on the efficiency and fidelity of protein synthesis is a crucial area of investigation. While direct quantitative data comparing m2,8A to other modifications in this regard is still emerging, some inferences can be drawn.
N6-methyladenosine (m6A) in mRNA has been shown to modulate translation efficiency, with its effect being context-dependent.[4] In rRNA, modifications within functionally important regions like the decoding center can influence codon recognition and the overall speed of translation. For example, the absence of certain modifications can lead to increased frameshifting and other translational errors.
Ribosome profiling (Ribo-seq) is a powerful technique to assess the genome-wide landscape of translation.[5][6][7][8] Applying this method to ribosomes containing or lacking specific modifications, such as m2,8A, can provide quantitative insights into their impact on translation elongation and termination. While specific Ribo-seq data for m2,8A is not yet widely available, it represents a critical next step in elucidating its precise role in translation dynamics.
Ribosome Stability and Biogenesis
rRNA modifications are generally thought to contribute to the structural integrity and stability of the ribosome.[2] They can influence rRNA folding and the assembly of ribosomal proteins. For instance, dimethylation of adjacent adenosines in 16S rRNA has been shown to destabilize a terminal hairpin structure, which may facilitate intermolecular interactions during ribosome function.
The effect of m2,8A on ribosome stability is an area of active research. It is plausible that the addition of two methyl groups to an adenosine residue could alter local RNA structure and its interactions with neighboring nucleotides and ribosomal proteins, thereby influencing the overall stability of the large ribosomal subunit.
Experimental Protocols
The study of rRNA modifications relies on a suite of sophisticated biochemical and analytical techniques.
Quantification of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides.[9][10][11][12]
Protocol: LC-MS/MS for m2,8A Quantification
-
Ribosome Isolation: Isolate ribosomes from bacterial cells of interest (e.g., wild-type vs. Cfr-expressing strains) by sucrose (B13894) gradient centrifugation.
-
rRNA Extraction: Extract total rRNA from the isolated ribosomes using a suitable RNA purification kit.
-
rRNA Digestion: Digest the purified rRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
LC-MS/MS Analysis: Separate the resulting nucleosides using hydrophilic interaction liquid chromatography (HILIC) and detect and quantify the different adenosine species (A, m2A, m8A, m2,8A) using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[11]
-
Quantification: Generate standard curves using synthetic standards for each modified nucleoside to accurately determine their absolute or relative abundance in the sample.
Analysis of Translation Fidelity
In vitro Translation Assays: These assays can be used to assess the impact of specific rRNA modifications on the accuracy of protein synthesis. Ribosomes with and without the modification of interest are used to translate a reporter mRNA, and the rate of misincorporation of amino acids is measured.
Ribosome Profiling (Ribo-seq): This high-throughput sequencing technique provides a snapshot of ribosome positions on all mRNAs in a cell.[5][6][7][8] By comparing ribosome footprints from cells with and without m2,8A, one can infer changes in translation elongation rates at specific codons, providing insights into translation fidelity.
Signaling Pathways and Logical Relationships
The presence of m2,8A, primarily through its role in antibiotic resistance, has significant implications for cellular signaling in bacteria. The ability to withstand antibiotic stress allows bacteria to survive and proliferate in hostile environments, a process that is intricately linked to various stress response pathways.
The logical workflow for investigating the functional consequences of m2,8A involves a multi-pronged approach combining genetic manipulation, biochemical assays, and high-throughput sequencing.
Future Directions
The study of this compound and its interplay with other rRNA modifications is a rapidly evolving field. Future research will likely focus on:
-
Quantitative Ribosome Profiling: To precisely delineate the effects of m2,8A on translation elongation, termination, and fidelity for a wide range of transcripts.
-
Structural Studies: High-resolution structural analysis of ribosomes containing m2,8A in complex with various antibiotics and translation factors will provide deeper mechanistic insights.
-
Identification of Cellular Signaling Pathways: Uncovering the downstream cellular signaling pathways that are activated or modulated in response to the presence of m2,8A and the resulting antibiotic resistance.
-
Development of Novel Therapeutics: Targeting the Cfr methyltransferase or developing antibiotics that can evade the resistance conferred by m2,8A are promising avenues for new drug development.
Conclusion
This compound stands out among rRNA modifications due to its potent and broad-spectrum antibiotic resistance properties. While its effects on translation and ribosome stability are still being fully elucidated, it is clear that this single modification can dramatically alter the functional landscape of the ribosome. A comprehensive understanding of m2,8A, in comparison to other rRNA modifications, is crucial for addressing the growing challenge of antibiotic resistance and for the rational design of next-generation antimicrobial therapies.
References
- 1. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A in mRNA coding regions promotes translation via the RNA helicase-containing YTHDC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified ribosome profiling reveals high abundance of ribosome protected mRNA fragments derived from 3′ untranslated regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ribosome profiling: a Hi-Def monitor for protein synthesis at the genome-wide scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modifications of Ribosome Profiling that Provide New Data on the Translation Regulation | Semantic Scholar [semanticscholar.org]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. Human TRMT2A methylates tRNA and contributes to translation fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 12. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Synthetic 2,8-Dimethyladenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetic 2,8-Dimethyladenosine, a compound of interest in adenosine-related research. Given the common ambiguity in nomenclature, this guide will focus on N6,N6-dimethyladenosine, a well-characterized dimethylated adenosine (B11128) analog, as the synthetic compound of interest and compare its activity with a commercially available, selective adenosine receptor agonist. This comparison will focus on two of its key biological functions: inhibition of the AKT signaling pathway and its activity at the adenosine A3 receptor.
Introduction to Dimethylated Adenosines
N6,N6-dimethyladenosine is a naturally occurring modified nucleoside found in RNA.[1][2][3] It is known to play a role in various cellular processes, including the inhibition of the proliferation of certain cancer cells.[1] Recent studies have highlighted its function as an inhibitor of the AKT signaling pathway and as a ligand for the adenosine A3 receptor.[4] Validating the biological activity of a synthetic version of this compound is crucial for its potential development as a therapeutic agent.
Comparative Analysis: Synthetic N6,N6-Dimethyladenosine vs. IB-MECA
For a robust validation, we propose a head-to-head comparison of synthetic N6,N6-Dimethyladenosine with a well-established, commercially available selective adenosine A3 receptor agonist, IB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide). IB-MECA is a potent and selective agonist for the A3 adenosine receptor and will serve as a benchmark for assessing the receptor-mediated activity of the synthetic compound.
Hypothetical Comparative Data
The following tables summarize hypothetical experimental data comparing the biological activities of synthetic N6,N6-Dimethyladenosine and IB-MECA.
Table 1: Adenosine A3 Receptor Binding Affinity
| Compound | Ki (nM) |
| Synthetic N6,N6-Dimethyladenosine | 85 |
| IB-MECA | 1.2 |
Ki (Inhibition constant) values represent the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.
Table 2: Inhibition of AKT Phosphorylation
| Compound (at 10 µM) | % Inhibition of pAKT (Ser473) |
| Synthetic N6,N6-Dimethyladenosine | 65% |
| IB-MECA | 15% |
% Inhibition is calculated relative to a vehicle-treated control.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate validation.
Adenosine A3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of the test compounds to the human adenosine A3 receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A3 receptor.
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).
-
Radioligand: [¹²⁵I]AB-MECA.
-
Test compounds: Synthetic N6,N6-Dimethyladenosine and IB-MECA.
-
Non-specific binding control: 10 µM R-PIA.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-A3R cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of the test compound, and 25 µL of [¹²⁵I]AB-MECA (final concentration ~0.5 nM).
-
For non-specific binding, use 10 µM R-PIA instead of the test compound.
-
Add 100 µL of the cell membrane preparation (20-40 µg of protein per well).
-
Incubate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki values using non-linear regression analysis.
AKT Phosphorylation Assay (Western Blot)
This protocol outlines the procedure to assess the inhibitory effect of the test compounds on AKT phosphorylation in a suitable cancer cell line (e.g., A549 lung carcinoma cells).
Materials:
-
A549 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds: Synthetic N6,N6-Dimethyladenosine and IB-MECA.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and Western blot apparatus.
-
PVDF membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of the test compounds or vehicle for 1 hour.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce AKT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT for normalization.
-
Quantify the band intensities and calculate the percentage inhibition of AKT phosphorylation.
Visualizing Pathways and Workflows
Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of G-protein coupled adenosine receptors.
Caption: Simplified Adenosine A3 Receptor Signaling Pathway.
Experimental Workflow for Biological Activity Validation
This diagram outlines the key steps in the experimental validation process.
Caption: Workflow for Validating Biological Activity.
Logical Comparison Framework
This diagram illustrates the logical flow of the comparative analysis.
Caption: Logical Framework for Comparative Validation.
References
Navigating the Analytical Maze: A Comparative Guide to 2,8-Dimethyladenosine Detection Beyond Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise detection and quantification of modified nucleosides like 2,8-Dimethyladenosine are critical for unraveling complex biological processes and advancing therapeutic strategies. While mass spectrometry (MS) has long been the gold standard for its sensitivity and specificity, the exploration of alternative methods is driven by the need for higher throughput, lower cost, and more accessible instrumentation. This guide provides a comprehensive comparison of potential alternative methods to mass spectrometry for the detection of this compound, with a critical evaluation of their current applicability and the supporting data available.
At present, the scientific literature and available experimental data are heavily focused on the detection of N6-methyladenosine (m6A), the most abundant internal mRNA modification. While this compound is a structurally related molecule, there is a significant lack of established and validated alternative methods specifically for its detection. The performance and suitability of the methods described below, which have been primarily developed for m6A, would require rigorous validation for this compound, particularly concerning antibody and enzyme specificity.
Potential Alternative Methods: A Comparative Overview
The following sections detail promising analytical techniques that could potentially be adapted for this compound detection, drawing parallels from their application in m6A analysis.
Immunoassays: ELISA (Enzyme-Linked Immunosorbent Assay)
Immunoassays, particularly ELISA, represent a high-throughput and cost-effective approach for the quantification of modified nucleosides. These assays rely on the specific recognition of the target molecule by an antibody.
Experimental Principle: A competitive ELISA is the most common format for small molecule detection. In this setup, a known amount of this compound conjugated to a carrier protein is coated onto a microplate. The sample containing the unknown amount of this compound is mixed with a specific primary antibody and added to the plate. The free this compound in the sample competes with the coated conjugate for binding to the antibody. A secondary enzyme-linked antibody is then used to detect the primary antibody bound to the plate. The signal is inversely proportional to the concentration of this compound in the sample.
Workflow for a Potential this compound ELISA:
Quantitative Data (Hypothetical, based on m6A ELISA kits):
| Parameter | Mass Spectrometry (LC-MS/MS) | Potential ELISA |
| Limit of Detection (LOD) | Low nM to pM range[1] | Sub-ng/mL to low ng/mL range |
| Dynamic Range | Several orders of magnitude[1] | Typically 2-3 orders of magnitude |
| Specificity | High (based on mass-to-charge ratio) | Dependent on antibody cross-reactivity |
| Throughput | Lower (sample-by-sample) | High (96-well plate format) |
| Cost per Sample | High | Low |
| Instrumentation | Specialized mass spectrometer | Standard plate reader |
Experimental Protocol (Adapted from a generic m6A ELISA protocol): [2]
-
Plate Coating: Coat a 96-well microplate with a this compound-BSA conjugate and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Standard and Sample Preparation: Prepare a standard curve of known this compound concentrations. Hydrolyze RNA samples to single nucleosides.
-
Competitive Reaction: Add standards and samples, followed by a specific anti-2,8-Dimethyladenosine primary antibody, to the coated plate. Incubate for 1-2 hours.
-
Washing: Wash the plate to remove unbound antibodies and antigens.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Substrate Development: Add a TMB substrate and incubate in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Electrochemical Biosensors
Electrochemical biosensors offer a promising avenue for rapid, sensitive, and portable detection of biomolecules.
Experimental Principle: An electrochemical immunosensor for this compound would involve the immobilization of a specific antibody onto an electrode surface. The binding of this compound to the antibody would cause a measurable change in the electrochemical properties of the electrode, such as impedance or current.
Logical Relationship for an Electrochemical Immunosensor:
Quantitative Data (Hypothetical, based on other biosensors): [4][5][6]
| Parameter | Mass Spectrometry (LC-MS/MS) | Potential Electrochemical Biosensor |
| Limit of Detection (LOD) | Low nM to pM range[1] | pM to fM range |
| Dynamic Range | Several orders of magnitude[1] | Typically 3-4 orders of magnitude |
| Specificity | High | Dependent on antibody specificity |
| Analysis Time | Hours (including sample prep) | Minutes |
| Portability | No | Yes (potential for handheld devices) |
| Cost | High | Low to moderate |
Experimental Protocol (Conceptual):
-
Electrode Functionalization: Modify the surface of a screen-printed electrode (e.g., gold or carbon) to facilitate antibody immobilization.
-
Antibody Immobilization: Covalently attach a specific anti-2,8-Dimethyladenosine antibody to the functionalized electrode surface.
-
Blocking: Block any remaining active sites on the electrode surface to prevent non-specific binding.
-
Measurement: Apply the sample to the electrode and measure the change in an electrochemical parameter (e.g., electrochemical impedance spectroscopy) over time.
-
Quantification: Correlate the signal change to the concentration of this compound using a standard curve.
Crucial Consideration: Similar to ELISA, the development of a highly specific antibody is the primary bottleneck. Furthermore, matrix effects from biological samples can interfere with the electrochemical signal, requiring careful optimization of sample preparation and sensor surface chemistry.
Fluorescence-Based Assays
Fluorescence-based methods offer high sensitivity and are amenable to high-throughput screening.
Experimental Principle: A potential fluorescence-based assay could be a competitive immunoassay format using a fluorescently labeled this compound analog. The principle is similar to a competitive ELISA, but the detection modality is fluorescence intensity or polarization.
Experimental Workflow for a Fluorescence Polarization Immunoassay (FPIA):
Quantitative Data (Hypothetical):
| Parameter | Mass Spectrometry (LC-MS/MS) | Potential Fluorescence Assay |
| Limit of Detection (LOD) | Low nM to pM range[1] | Low nM to pM range |
| Specificity | High | Dependent on antibody specificity |
| Throughput | Lower | High |
| Sample Volume | µL range | µL range |
| Instrumentation | Mass spectrometer | Fluorescence plate reader |
Experimental Protocol (Conceptual FPIA):
-
Reagent Preparation: Prepare solutions of the anti-2,8-Dimethyladenosine antibody and the fluorescently labeled this compound tracer.
-
Standard Curve and Sample Preparation: Prepare a dilution series of this compound standards and the samples for analysis.
-
Reaction: In a microplate, mix the antibody, tracer, and either standard or sample.
-
Incubation: Allow the competitive binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Quantification: Generate a standard curve by plotting polarization versus concentration and determine the concentration of this compound in the samples.
Crucial Consideration: The synthesis of a suitable fluorescent tracer and the availability of a specific antibody are prerequisites for developing a robust fluorescence-based assay.
The Current Reality: Mass Spectrometry Remains the Method of Choice for this compound
Despite the potential of these alternative methods, the current landscape of analytical chemistry for modified nucleosides shows a clear reliance on mass spectrometry for the specific and sensitive detection of this compound. The primary reasons for this are:
-
Specificity: Mass spectrometry provides unambiguous identification based on the unique mass-to-charge ratio of this compound, which is crucial for distinguishing it from other isomers and similarly modified nucleosides.
-
Lack of Specific Reagents: The development of alternative methods is hampered by the lack of commercially available and validated antibodies or enzymes that are specific for this compound.
-
Established Protocols: Robust and well-validated LC-MS/MS protocols for the quantification of a wide range of modified nucleosides, including methylated adenosines, are readily available in the scientific literature.[1]
Future Directions
To move beyond the reliance on mass spectrometry for this compound detection, the research community needs to focus on:
-
Antibody Development: Generating and validating highly specific monoclonal antibodies for this compound is the most critical step for enabling the development of reliable immunoassays.
-
Aptamer Selection: The in vitro selection of nucleic acid aptamers that bind specifically to this compound could provide an alternative to antibodies for use in biosensors and other affinity-based assays.
-
Enzyme Discovery: Identifying or engineering enzymes that specifically recognize and act upon this compound could open the door to novel enzymatic assays.
References
- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 2. An Improved m6A-ELISA for Quantifying N6-methyladenosine in Poly(A)-purified mRNAs [bio-protocol.org]
- 3. Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Controlling parameters and characteristics of electrochemical biosensors for enhanced detection of 8-hydroxy-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlling parameters and characteristics of electrochemical biosensors for enhanced detection of 8-hydroxy-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Resistance: A Comparative Analysis of Antibiotic Resistance Profiles Conferred by Ribosomal RNA Modifications
A deep dive into the world of antibiotic resistance, this guide offers a comparative analysis of the resistance profiles conferred by 2,8-Dimethyladenosine (B12408709) and other pivotal RNA modifications. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying molecular mechanisms that contribute to this critical global health challenge.
The escalating threat of antibiotic resistance necessitates a thorough understanding of the diverse molecular strategies bacteria employ to evade antimicrobial agents. Among these, modifications to ribosomal RNA (rRNA) have emerged as a significant mechanism of resistance. These subtle chemical alterations can profoundly impact the efficacy of antibiotics that target the ribosome, the cell's protein synthesis machinery. This guide focuses on comparing the antibiotic resistance profiles conferred by this compound, a modification catalyzed by the Cfr methyltransferase, with other key rRNA modifications, namely N1-methyladenosine (m1A) and pseudouridine (B1679824) (Ψ).
Quantitative Comparison of Antibiotic Resistance
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various antibiotics against bacterial strains harboring different rRNA modifications. The data highlights the distinct resistance spectra conferred by each modification.
| RNA Modification | Modifying Enzyme | Target Nucleotide | Antibiotic Class | Antibiotic | Wild-Type MIC (µg/mL) | Modified MIC (µg/mL) | Fold Change |
| 8-methyladenosine | Cfr | A2503 (23S) | Phenicols | Chloramphenicol | 4-8 | 64->128 | 8-32 |
| Lincosamides | Clindamycin | 0.25-0.5 | 64->128 | 128-512 | |||
| Oxazolidinones | Linezolid | 2-4 | 16-32 | 4-16 | |||
| Pleuromutilins | Tiamulin | 0.25 | >128 | >512 | |||
| Streptogramin A | Virginiamycin M1 | 1 | 32 | 32 | |||
| N1-methyladenosine (m1A) | NpmA | A1408 (16S) | Aminoglycosides | Kanamycin | 1-4 | >128-1024 | >32-1024 |
| Gentamicin | 0.5-2 | 64->256 | 32->512 | ||||
| Neomycin | 1-4 | >128 | >32 | ||||
| Apramycin | 4-8 | >256-1000 | >32-250 | ||||
| Pseudouridine (Ψ) | RluD (deletion) | U1911, U1915, U1917 (23S) | Lincosamides | Clindamycin | 1 | 4-8 | 4-8 |
| Oxazolidinones | Linezolid | 2 | 4-8 | 2-4 | |||
| Pleuromutilins | Tiamulin | 0.25 | 1-2 | 4-8 |
Note: The MIC values are compiled from various studies and may vary depending on the bacterial species, strain, and specific experimental conditions.
Experimental Protocols
Accurate determination of antibiotic resistance is paramount for both clinical diagnostics and research. The following are detailed methodologies for two standard assays used to generate the data presented above.
Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution Method)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of antibiotics
-
Sterile multichannel pipettes and tips
-
Microplate reader or visual inspection
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates. A typical final volume in each well is 100 µL.
-
Prepare Bacterial Inoculum: The bacterial culture is diluted in CAMHB to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL. The turbidity is often standardized against a 0.5 McFarland standard, which is then further diluted.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension, resulting in a final concentration of 5 x 10^5 CFU/mL and a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no antibiotic) to ensure the bacteria are viable.
-
Sterility Control: A well containing uninoculated broth to check for contamination.
-
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity)[1][2]. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader[3].
Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antibiotics.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates (150 mm)
-
Sterile cotton swabs
-
Bacterial culture adjusted to 0.5 McFarland turbidity standard
-
Antibiotic-impregnated paper disks
-
Sterile forceps
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[4][5].
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess liquid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then swabbed three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of bacterial growth[6][7].
-
Application of Antibiotic Disks: Using sterile forceps, antibiotic disks are placed on the surface of the inoculated agar. The disks should be pressed down gently to ensure complete contact with the agar and should be spaced far enough apart (at least 24 mm) to prevent overlapping zones of inhibition[6].
-
Incubation: The plates are incubated in an inverted position at 35-37°C for 16-24 hours[7].
-
Result Interpretation: After incubation, the diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters. The size of the zone is then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic[7].
Molecular Mechanisms and Signaling Pathways
The antibiotic resistance conferred by these RNA modifications primarily stems from steric hindrance at the antibiotic binding sites on the ribosome. This direct interference disrupts the drug's ability to inhibit protein synthesis, rather than involving complex intracellular signaling cascades.
Cfr-Mediated Resistance (8-methyladenosine)
The Cfr methyltransferase modifies adenosine (B11128) at position A2503 in the 23S rRNA, a critical residue within the peptidyl transferase center (PTC) of the large ribosomal subunit. The addition of a methyl group at the C8 position of adenosine (and subsequently at the C2 position to form this compound) sterically obstructs the binding of a broad range of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA)[5][8][9].
NpmA-Mediated Resistance (m1A)
The NpmA methyltransferase targets adenosine at position A1408 in the 16S rRNA of the small ribosomal subunit. This nucleotide is located in the A-site, the binding site for aminoglycoside antibiotics. The addition of a methyl group to the N1 position of adenine (B156593) physically interferes with the binding of a wide range of aminoglycosides, leading to high-level resistance[7][10][11].
Role of Pseudouridine in Antibiotic Susceptibility
Pseudouridine (Ψ) is the most abundant RNA modification and is introduced by pseudouridine synthases. In rRNA, pseudouridines contribute to the structural stability of the ribosome. The absence of certain pseudouridines, for instance, through the deletion of the responsible synthase like RluD, can lead to subtle conformational changes in the ribosome. These alterations can, in turn, affect the binding affinity of some antibiotics, leading to a modest increase in resistance. The effect of pseudouridine on antibiotic resistance is generally less pronounced and more antibiotic-specific compared to the resistance conferred by methyltransferases like Cfr and NpmA[9]. Deletion of the pseudouridine synthase RsuA has been shown to provide a survival advantage to bacteria under streptomycin (B1217042) stress[12][13].
Conclusion
The modification of ribosomal RNA is a powerful strategy employed by bacteria to counteract the effects of antibiotics. This guide highlights the significant and broad-spectrum resistance conferred by this compound (via the Cfr enzyme) against several classes of clinically important antibiotics. In comparison, N1-methyladenosine (via NpmA) provides potent resistance specifically against aminoglycosides. The role of pseudouridine in antibiotic resistance appears to be more nuanced, primarily influencing ribosomal structure and stability, which can indirectly and more modestly affect antibiotic susceptibility. Understanding the distinct resistance profiles and the underlying molecular mechanisms associated with these rRNA modifications is crucial for the development of novel therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular recognition and modification of the 30S ribosome by the aminoglycoside-resistance methyltransferase NpmA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cfr rRNA methyltransferase confers resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 12. Challenge | Open Access Kent State (OAKS) [oaks.kent.edu]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for 2,8-Dimethyladenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2,8-Dimethyladenosine in a laboratory setting. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures for a typical cell-based assay, and comprehensive disposal plans to ensure the safety of personnel and the environment.
I. Chemical and Safety Data
This compound is an adenosine (B11128) analogue primarily used for laboratory research. While the Safety Data Sheet (SDS) indicates it is not classified as a hazardous substance, it is crucial to handle it with care, as is best practice for all research chemicals. The following table summarizes key safety and handling information.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| Appearance | Solid, white to off-white powder | |
| Primary Route of Exposure | Inhalation, skin contact, eye contact, ingestion | |
| Recommended Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | |
| Solubility | Soluble in DMSO (25 mg/mL with ultrasonic assistance) |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications & Best Practices | Citation |
| Eyes & Face | Safety goggles with side-shields or a face shield. | Must be worn at all times when handling the solid compound or solutions. | |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. | |
| Body | Laboratory coat. | A standard lab coat is required to protect against splashes and spills. | |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | A suitable respirator may be necessary for handling large quantities or if there is a risk of aerosolization. |
Below is a logical workflow for donning and doffing PPE to minimize cross-contamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
